Chloro(dimethyl)octylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
chloro-dimethyl-octylsilane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNGKYVNBJWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066328 | |
| Record name | Silane, chlorodimethyloctyl- | |
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Molecular Weight |
206.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | Chlorodimethyloctylsilane | |
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CAS No. |
18162-84-0 | |
| Record name | Chlorodimethyloctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18162-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, chlorodimethyloctyl- | |
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| Record name | Silane, chlorodimethyloctyl- | |
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| Record name | Silane, chlorodimethyloctyl- | |
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| Record name | Chlorodimethyloctylsilane | |
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Foundational & Exploratory
What are the properties of Chloro(dimethyl)octylsilane?
An In-depth Technical Guide to Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. The information is presented to support research, scientific analysis, and drug development activities.
Chemical and Physical Properties
This compound, also known as octyldimethylchlorosilane, is a versatile organosilicon compound with a range of applications in material science and analytical chemistry.[1] Its key properties are summarized in the tables below.
General Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Octyldimethylchlorosilane, Dimethyloctylchlorosilane, n-Octyldimethylchlorosilane |
| CAS Number | 18162-84-0[2] |
| Molecular Formula | C₁₀H₂₃ClSi[2] |
| Molecular Weight | 206.83 g/mol [2] |
| Appearance | Colorless liquid[2] |
Physical Properties
| Property | Value |
| Density | 0.873 g/mL at 25 °C[2] |
| Boiling Point | 222-225 °C[2] |
| Melting Point | < 0 °C[1] |
| Flash Point | 97 °C (206.6 °F) |
| Refractive Index (n20/D) | 1.435[2] |
| Vapor Pressure | 0.116 mmHg at 25°C[1] |
Spectral Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons on the silicon atom, and the methylene and methyl protons of the octyl chain. The protons closest to the silicon atom will be the most deshielded. |
| ¹³C NMR | Resonances for the two methyl carbons attached to silicon and the eight distinct carbons of the octyl group. |
| FTIR | Characteristic peaks for C-H stretching and bending, Si-C stretching, and the Si-Cl bond. Key absorptions are expected around 2850-2960 cm⁻¹ (C-H stretch), 1260 cm⁻¹ (Si-CH₃), and 800-840 cm⁻¹ (Si-C). |
| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the octyl chain, methyl groups, or a chlorine atom. |
Synthesis and Reactivity
This compound is primarily synthesized via the hydrosilylation of 1-octene with dimethylchlorosilane, a reaction typically catalyzed by platinum-based catalysts.[1] The silicon-hydride bond of the silane adds across the double bond of the alkene to form the final product.
The reactivity of this compound is dominated by the labile silicon-chlorine bond. This bond is susceptible to nucleophilic attack, readily reacting with water and other protic solvents to release hydrochloric acid.[1] This reactivity is harnessed in its applications for surface modification, where it reacts with hydroxyl groups on surfaces to form stable siloxane bonds.[1]
Experimental Protocols
Synthesis of this compound via Hydrosilylation
Objective: To synthesize this compound from 1-octene and dimethylchlorosilane.
Materials:
-
1-octene
-
Dimethylchlorosilane
-
Hexachloroplatinic acid (Speier's catalyst) solution (e.g., 2% in isopropanol)
-
Dry toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)
-
Distillation apparatus
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, place 1-octene and a catalytic amount of hexachloroplatinic acid solution in dry toluene under a nitrogen atmosphere.
-
From the dropping funnel, add dimethylchlorosilane dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Confirm the identity and purity of the product using NMR spectroscopy.
Surface Modification of Silica Substrates
Objective: To create a hydrophobic surface on a silica substrate using this compound.
Materials:
-
Silica substrates (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous toluene
-
Triethylamine (optional, as an acid scavenger)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )
-
Deionized water
-
Ethanol
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Cleaning: Clean the silica substrates by sonicating them in deionized water and then ethanol. For a more thorough cleaning and to generate surface hydroxyl groups, immerse the substrates in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen.
-
Dry the cleaned substrates in an oven at 110-120 °C for at least 1 hour and allow them to cool in a desiccator.
-
Silanization: In a glovebox or under a nitrogen atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. Triethylamine can be added in a slight molar excess to neutralize the HCl byproduct.
-
Immerse the cleaned and dried substrates in the silanization solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature. The reaction time can be optimized based on the desired surface coverage.
-
Washing: Remove the substrates from the solution and rinse them sequentially with anhydrous toluene and ethanol to remove any unreacted silane.
-
Dry the modified substrates under a stream of nitrogen.
-
The hydrophobicity of the surface can be confirmed by measuring the water contact angle.
Derivatization of Analytes for Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To derivatize a polar analyte containing active hydrogen (e.g., an alcohol or carboxylic acid) with this compound to increase its volatility for GC-MS analysis.
Materials:
-
Analyte sample
-
This compound
-
Anhydrous pyridine or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Microsyringe
Procedure:
-
Dry the analyte sample thoroughly. Water will react preferentially with the silylating agent.
-
In a clean, dry GC vial, dissolve a small amount of the analyte in an anhydrous aprotic solvent such as pyridine.
-
Add a molar excess of this compound to the analyte solution. The exact amount will depend on the number of active hydrogens in the analyte molecule.
-
Seal the vial and heat it at 60-80 °C for 30-60 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature. A precipitate of pyridinium hydrochloride may form.
-
If a precipitate is present, centrifuge the sample and transfer the supernatant to a new GC vial for analysis.
-
Analyze the derivatized sample by GC-MS. The resulting silyl ether or silyl ester will be more volatile and less polar than the original analyte.
Visualizations
Caption: Molecular structure of this compound.
Caption: General workflow for surface modification.
Caption: Logical flow of silylation for GC-MS analysis.
Safety and Handling
This compound is a corrosive and flammable substance that requires careful handling.[1] It is a skin and eye irritant.[1] Upon contact with water or moisture, it hydrolyzes to produce corrosive hydrochloric acid gas.[1] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Store in a cool, dry place away from sources of ignition and moisture. Always consult the Safety Data Sheet (SDS) before use.
References
Chloro(dimethyl)octylsilane: A Technical Guide for Researchers
An in-depth examination of the properties, applications, and experimental considerations of Chloro(dimethyl)octylsilane for professionals in research and drug development.
This compound is a versatile organosilicon compound with significant applications across various scientific disciplines, including materials science, analytical chemistry, and nanotechnology. Its utility stems from the reactive chlorosilyl group, which allows for the covalent modification of surfaces, and the octyl chain, which imparts hydrophobicity. This guide provides a comprehensive overview of its chemical and physical properties, outlines its primary applications, and presents a general experimental workflow for its use in surface modification.
Core Properties and Specifications
This compound, also known as octyldimethylchlorosilane, is a colorless liquid at room temperature. Its key identifiers and physicochemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 18162-84-0 | [1][2][3][4][5] |
| Molecular Weight | 206.83 g/mol | [1][2][3][5][6] |
| Molecular Formula | C₁₀H₂₃ClSi | [1][2][3][5] |
| Synonyms | Dimethyloctylchlorosilane, Octyldimethylchlorosilane | [1][2][3][6] |
| Appearance | Colorless liquid | [1][2] |
| Density | 0.873 g/mL at 25 °C | [1][2][3] |
| Boiling Point | 222-225 °C | [1][2][3] |
| Refractive Index | n20/D 1.435 | [1][2][3] |
Key Applications in Research and Development
The unique chemical structure of this compound makes it a valuable reagent in a multitude of applications. Its ability to form stable siloxane bonds is particularly useful for imparting hydrophobic properties to various substrates.[1]
Surface Modification: A primary application is the modification of surfaces to enhance hydrophobicity.[2] This is valuable for coatings on electronics and in the automotive industry.[2] The reactive chloro-silyl group can covalently bond to surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides.
Chromatography: In analytical chemistry, it is used as a silylating agent to enhance the volatility and improve the detection of compounds in gas chromatography and mass spectrometry.[1] It is also instrumental in preparing bonded stationary phases for high-performance liquid chromatography (HPLC), particularly in reversed-phase liquid chromatography (RPLC).
Nanotechnology: This compound is utilized in the synthesis of silica nanoparticles, which have a wide range of applications from drug delivery to cosmetics.[2] It can be used to modify the surface of nanoparticles to create stable and redispersible hydrophobic nanoparticles.
Biomedical Applications: In the medical field, this compound is used to modify biomaterials to improve their biocompatibility for use in implants and other medical devices.[2] Organosilicon compounds, in general, are being explored for creating nanoparticles, liposomes, and microcapsules to improve drug stability and facilitate targeted delivery.
Experimental Workflow: Surface Modification
The following diagram illustrates a typical experimental workflow for the surface modification of a substrate using this compound. This process is fundamental to many of its applications.
Caption: A generalized workflow for surface modification using this compound.
Detailed Experimental Protocol Considerations
While the specific parameters will vary based on the substrate and desired outcome, a general protocol for surface modification involves the following steps:
-
Substrate Cleaning and Activation: The substrate (e.g., glass slide, silica nanoparticles) must be thoroughly cleaned to remove any organic contaminants. This is often followed by an activation step to generate surface hydroxyl (-OH) groups, which are the reactive sites for silanization. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a common, though highly corrosive, agent for this purpose.
-
Silanization Reaction: The cleaned and activated substrate is then exposed to this compound. This can be done through either vapor phase deposition in a vacuum desiccator or by immersion in a solution of the silane in an anhydrous organic solvent like toluene. The reaction involves the formation of a covalent bond between the silicon atom of the silane and the oxygen of the surface hydroxyl group, releasing hydrochloric acid (HCl) as a byproduct. In solution-phase reactions, a base such as triethylamine may be added to neutralize the HCl.
-
Post-Treatment Washing and Curing: After the reaction, the substrate is rinsed with an anhydrous solvent (e.g., toluene) to remove any unreacted silane. A final curing step, often involving heating in an oven, is typically performed to stabilize the newly formed self-assembled monolayer.
Safety Precautions: this compound is a hazardous material that is flammable and corrosive.[1] It reacts with water and other protic solvents, releasing hydrochloric acid. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a face shield.
Conclusion
This compound is a key enabling reagent for researchers and drug development professionals. Its well-defined chemical properties allow for the precise modification of surfaces and the synthesis of functionalized materials. A thorough understanding of its characteristics and handling requirements is essential for its effective and safe utilization in the laboratory.
References
An In-depth Technical Guide to the Synthesis and Purification of Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of chloro(dimethyl)octylsilane, a versatile organosilicon compound. This document details the prevalent synthetic methodologies, purification protocols, and analytical characterization techniques, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.
Introduction
This compound (CAS No. 18162-84-0), also known as octyldimethylchlorosilane, is a valuable reagent and intermediate in organic and materials chemistry.[1] Its utility stems from the reactive chlorosilyl group, which allows for the facile introduction of a dimethyl(octyl)silyl moiety onto various substrates. This guide focuses on the two primary routes for its synthesis: the hydrosilylation of 1-octene and the Grignard reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₂₃ClSi |
| Molecular Weight | 206.83 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 222-225 °C (lit.)[1][2] |
| Density | 0.873 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.435 (lit.)[1] |
Synthesis Methodologies
The two most common and effective methods for the synthesis of this compound are hydrosilylation and the Grignard reaction.
Hydrosilylation of 1-Octene
Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For the synthesis of this compound, this involves the reaction of 1-octene with dimethylchlorosilane in the presence of a platinum catalyst.[3]
Caption: Hydrosilylation of 1-Octene.
A representative experimental protocol for the platinum-catalyzed hydrosilylation of 1-octene is as follows:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with 1-octene and a platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst). The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Dimethylchlorosilane is added dropwise to the stirred solution of 1-octene and catalyst at a controlled temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at a specific temperature for a set duration to ensure complete conversion.
-
Work-up: Upon completion, the catalyst may be removed by filtration. The crude product is then purified.
The following table summarizes typical quantitative data for the hydrosilylation synthesis.
| Parameter | Value |
| 1-Octene : Dimethylchlorosilane Molar Ratio | 1 : 1.05 - 1.2 |
| Catalyst Loading (Platinum) | 10 - 100 ppm |
| Reaction Temperature | 25 - 60 °C |
| Reaction Time | 2 - 12 hours |
| Typical Yield | > 90% |
Grignard Reaction
The Grignard reaction provides an alternative route to this compound. This method involves the reaction of a Grignard reagent, octylmagnesium bromide, with dimethyldichlorosilane.
Caption: Grignard Synthesis of this compound.
A general protocol for the Grignard synthesis is outlined below:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with 1-bromooctane in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form octylmagnesium bromide.
-
Reaction with Silane: The freshly prepared Grignard reagent is then added slowly to a solution of dimethyldichlorosilane in the same anhydrous solvent, typically at a low temperature to control the exothermic reaction.
-
Reaction Conditions: The reaction mixture is stirred for a specified period, often allowing it to warm to room temperature to ensure the reaction goes to completion.
-
Work-up: The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.
The table below provides typical quantitative parameters for the Grignard synthesis.
| Parameter | Value |
| 1-Bromooctane : Magnesium Molar Ratio | 1 : 1.1 |
| Octylmagnesium Bromide : Dimethyldichlorosilane Molar Ratio | 1 : 1.1 - 1.5 |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 60 - 80% |
Purification
Fractional distillation under reduced pressure is the most effective method for purifying this compound to a high degree of purity.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Distillation: The crude this compound is placed in the distillation flask. The system is evacuated to the desired pressure, and the flask is heated.
-
Fraction Collection: Fractions are collected based on their boiling points at the given pressure. A forerun containing lower-boiling impurities is typically discarded. The main fraction containing the purified product is collected within a narrow boiling point range. A higher-boiling residue remains in the distillation flask.
Quantitative Data for Purification
| Parameter | Value |
| Pressure | 1 - 10 mmHg |
| Forerun Boiling Point | < 100 °C at 5 mmHg |
| Product Fraction Boiling Point | ~105-110 °C at 5 mmHg |
| Purity after Distillation | > 97% |
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of this compound and identifying any byproducts.
-
Sample Preparation: A dilute solution of the purified product is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
GC Conditions: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar phase like a "1" or "5" type column). A typical temperature program would involve an initial hold followed by a ramp to a final temperature.
-
MS Conditions: The eluting compounds are introduced into a mass spectrometer, and mass spectra are recorded.
The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, including the molecular ion peak and fragments corresponding to the loss of methyl and octyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.4 | s | 6H | Si-(CH ₃)₂ |
| ~0.8 | m | 2H | Si-CH ₂- |
| ~0.9 | t | 3H | -CH₂-CH ₃ |
| ~1.3 | m | 12H | -(CH ₂)₆- |
| Chemical Shift (δ, ppm) | Assignment |
| ~-1.0 | Si-(C H₃)₂ |
| ~14.1 | -CH₂-C H₃ |
| ~17.5 | Si-C H₂- |
| ~22.6, 23.5, 29.2, 31.9, 33.5 | -(C H₂)₆- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2955-2850 | C-H stretching (alkyl) |
| 1465 | C-H bending (CH₂) |
| 1255 | Si-CH₃ symmetric deformation |
| 815 | Si-C stretching, CH₃ rocking |
| ~500 | Si-Cl stretching |
Workflow Diagrams
Synthesis and Purification Workflow
Caption: Overall Synthesis and Purification Workflow.
Safety Considerations
This compound is a corrosive and moisture-sensitive compound. It reacts with water to release hydrochloric acid.[1] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.
References
An In-depth Technical Guide to the Surface Reaction Mechanism of Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the surface reaction of chloro(dimethyl)octylsilane. This process, a cornerstone of surface modification, is critical for applications ranging from chromatography to biocompatible coatings and advanced drug delivery systems. This document details the reaction mechanism, provides protocols for key experimental techniques, and presents quantitative data for the characterization of the resulting self-assembled monolayers (SAMs).
Core Reaction Mechanism: Silanization
The surface modification process using this compound is a type of silanization, which involves the covalent attachment of organosilyl groups to a substrate. This is most commonly employed on surfaces rich in hydroxyl (-OH) groups, such as silica, glass, and metal oxides. The reaction fundamentally transforms a hydrophilic surface into a hydrophobic one by grafting a layer of octyldimethylsilyl groups.
The overall reaction can be summarized in two primary steps:
-
Hydrolysis: The reactive chlorosilane group of this compound readily reacts with trace amounts of water present on the substrate surface or in the reaction solvent. This hydrolysis step replaces the chlorine atom with a hydroxyl group, forming the intermediate octyldimethylsilanol and releasing hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed silanol intermediate is highly reactive towards the hydroxyl groups on the substrate surface. It condenses with these surface-bound -OH groups to form stable siloxane bonds (Si-O-Si), covalently attaching the octyldimethylsilyl group to the surface.
The monofunctional nature of this compound (having only one reactive chloro group) prevents the formation of complex, cross-linked polymer networks on the surface, which can be an issue with di- or trichlorosilanes. This characteristic allows for the formation of well-defined, self-assembled monolayers. The long octyl chains of the attached molecules then orient themselves to form a dense, non-polar, and hydrophobic layer.
Quantitative Data Presentation
The following tables summarize key quantitative parameters associated with the formation and characterization of octyldimethylsilyl monolayers and analogous long-chain alkylsilane SAMs. It is important to note that specific values can vary depending on the substrate, reaction conditions, and analytical technique employed.
Table 1: Surface Characterization of Alkylsilane Monolayers
| Parameter | Typical Value Range | Analytical Technique(s) | Notes |
| Monolayer Thickness | 1 - 3 nm | Ellipsometry, AFM | For long-chain alkylsilanes like OTS (octadecyltrichlorosilane).[1] |
| Surface Roughness (RMS) | < 1 nm | AFM | A low RMS value indicates a uniform, well-ordered monolayer.[1] |
| Water Contact Angle | 90° - 115° | Contact Angle Goniometry | Indicates a hydrophobic surface. Values can be tuned by varying reaction conditions.[2] |
| Surface Coverage | 2 - 4 molecules/nm² | XPS | Provides direct quantitative information on the density of the silane monolayer.[3] |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Silanized Surfaces
| Element | Binding Energy (eV) | Observation |
| Si 2p | ~102-103 eV | Corresponds to Si-O-C and Si-O-Si bonds in the silane layer. |
| C 1s | ~285 eV | Indicates the presence of the alkyl chain. |
| O 1s | ~532-533 eV | Represents oxygen in the substrate (e.g., SiO₂) and in the Si-O-Si linkage. |
Experimental Protocols
Detailed methodologies for the key experiments involved in the surface modification with this compound and the subsequent characterization are provided below.
Substrate Preparation (Silicon Wafer or Glass)
-
Cleaning:
-
Place the substrates (e.g., silicon wafers or glass slides) in a suitable rack.
-
Sonicate in a 1-2% aqueous solution of a laboratory detergent (e.g., Hellmanex III) for 20 minutes at 50-60°C.[4]
-
Rinse thoroughly with deionized water (10-15 times) until no bubbles are observed.[4]
-
Sonicate in acetone for 20 minutes at room temperature.[4]
-
Rinse with methanol.[4]
-
Dry the substrates with a stream of dry nitrogen gas or in an oven at 110°C for at least 10 minutes.[4]
-
-
Surface Activation (Hydroxylation):
-
For enhanced hydroxyl group density, treat the cleaned substrates with a plasma cleaner (oxygen or argon plasma) for 2-5 minutes.
-
Alternatively, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with deionized water and dry as described above.
-
Silanization with this compound
-
Solution Preparation:
-
Prepare a solution of this compound in an anhydrous solvent (e.g., toluene or hexane) in a glovebox or under an inert atmosphere to minimize premature hydrolysis. A typical concentration is 1-5% (v/v).
-
-
Immersion:
-
Immerse the cleaned and activated substrates in the silane solution for a specified duration (e.g., 1-24 hours). The reaction time can be optimized to control the surface coverage and ordering of the monolayer.
-
-
Washing:
-
Remove the substrates from the silanization solution.
-
Rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane molecules.
-
Sonicate briefly (1-2 minutes) in the same solvent to ensure complete removal of non-covalently bonded molecules.
-
-
Curing:
-
Dry the substrates with a stream of dry nitrogen gas.
-
Cure the substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment, preferably in a desiccator, to prevent contamination.
-
Surface Characterization Techniques
-
Instrument Setup: Place the silanized substrate on the sample stage of a contact angle goniometer.
-
Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Measurement: Acquire an image of the droplet and use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-gas) interface.[5]
-
Analysis: A high contact angle (>90°) confirms the hydrophobic nature of the modified surface.[5] Measurements should be taken at multiple locations on the surface to assess uniformity.
-
Sample Mounting: Secure the silanized substrate on an AFM sample puck.
-
Imaging Mode: Use tapping mode (or other non-contact/intermittent contact modes) to minimize potential damage to the soft organic monolayer.[3]
-
Data Acquisition: Scan the surface at various resolutions (e.g., 1x1 µm² and 5x5 µm²) to obtain topographical images.[3]
-
Data Analysis:
-
Calculate the root-mean-square (RMS) roughness from the topography images. A smooth surface with low RMS roughness is indicative of a well-formed monolayer.[3]
-
Analyze the images for the presence of aggregates or defects, which can indicate incomplete or poorly formed monolayers.
-
-
Sample Introduction: Place the silanized substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Perform a wide energy range survey scan to identify the elemental composition of the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, Si 2p).
-
Data Analysis:
-
Determine the atomic concentrations of the detected elements to quantify the surface coverage of the silane.[3]
-
Analyze the chemical shifts in the high-resolution spectra to determine the chemical bonding states of the elements, confirming the formation of Si-O-Si bonds.
-
Logical Relationships in Surface Modification
The quality of the final hydrophobic surface is dependent on a series of interconnected factors. The logical flow from initial substrate conditions to the final surface properties is crucial for achieving reproducible and high-quality monolayers.
This guide provides a foundational understanding of the surface reaction of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve the desired surface properties.
References
- 1. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions | MDPI [mdpi.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrolysis of Chloro(dimethyl)octylsilane in Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of chloro(dimethyl)octylsilane in ambient conditions. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established principles of chlorosilane chemistry and incorporates data from analogous compounds to illustrate the fundamental processes. This document is intended to serve as a valuable resource for professionals in research and development who utilize silane chemistry for surface modification, nanoparticle functionalization, and other applications in drug development.
Introduction
This compound (CDMOS), with the chemical formula C₁₀H₂₃ClSi, is an organosilicon compound widely employed as a silylating agent.[1] Its utility stems from the reactive chlorosilyl group, which readily undergoes hydrolysis in the presence of water to form a silanol intermediate. This intermediate can then condense with hydroxyl groups on surfaces or with other silanol molecules, forming stable siloxane bonds (Si-O-Si). This process is fundamental to creating hydrophobic surfaces and functionalizing materials.[1][2] Understanding the hydrolysis of CDMOS under ambient conditions is critical for controlling reaction outcomes and ensuring the desired surface properties.
The primary reaction of this compound with water is a rapid hydrolysis that produces octyldimethylsilanol and hydrochloric acid (HCl).[1] This reaction is often the first step in a two-stage process that also involves the condensation of the silanol intermediate.[1]
The Hydrolysis Reaction Pathway
The hydrolysis of this compound is a nucleophilic substitution reaction at the silicon atom. The process can be described in two main stages: hydrolysis and condensation.
Hydrolysis
In the presence of atmospheric moisture, the silicon-chlorine bond in this compound is readily cleaved, and a hydroxyl group takes its place, forming octyldimethylsilanol. This reaction is generally fast.[3]
Condensation
The newly formed silanol is a reactive intermediate that can undergo condensation in two primary ways:
-
Intermolecular Condensation: Two molecules of octyldimethylsilanol can react to form 1,1,3,3-tetramethyl-1,3-dioctyldisiloxane and a molecule of water.
-
Surface Reaction: The silanol can react with hydroxyl groups present on a substrate (like silica or glass) to form a covalent siloxane bond, effectively tethering the octyldimethylsilyl group to the surface.
Caption: Hydrolysis and condensation pathway of this compound.
Factors Influencing Hydrolysis
The rate and extent of this compound hydrolysis are influenced by several factors, even under seemingly simple "ambient" conditions. These include:
-
Water Availability: The concentration of water is a key factor. In ambient air, this is represented by the relative humidity. Higher humidity will lead to a faster hydrolysis rate.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: If the reaction is performed in a solvent, its polarity and ability to stabilize the transition state can affect the reaction rate.
-
pH: While the hydrolysis of chlorosilanes is rapid, the subsequent condensation of silanols is sensitive to pH.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18162-84-0 | [1] |
| Molecular Formula | C₁₀H₂₃ClSi | [1] |
| Molecular Weight | 206.83 g/mol | |
| Boiling Point | 222-225 °C | [3] |
| Density | 0.873 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.435 | [3] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture | [3][4] |
Table 2: Illustrative Hydrolysis Rate Constants for Analogous Silanes (Acidic Conditions)
Note: This data is for alkoxysilanes and is provided for comparative purposes to illustrate the influence of molecular structure on hydrolysis rates. The hydrolysis of chlorosilanes is generally much faster.
| Silane | Rate Constant (k) | Conditions | Reference |
| Methyltrimethoxysilane | (Data not specified) | Acid-catalyzed | [5] |
| Phenyltrimethoxysilane | (Data not specified) | Acid-catalyzed | [5] |
| γ-Glycidoxypropyltrimethoxysilane | 0.026 min⁻¹ (pseudo-first order) | pH 5.4, 26°C | [4] |
Experimental Protocols
Monitoring the hydrolysis of this compound requires techniques that can track the disappearance of the reactant and the appearance of the silanol and its condensation products in real-time.
General Experimental Workflow
A general workflow for studying the hydrolysis of this compound is as follows:
Caption: A general experimental workflow for studying silane hydrolysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying silane hydrolysis.
-
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a dry, deuterated solvent in an NMR tube.
-
Initiation: A controlled amount of D₂O is added to initiate hydrolysis.
-
Data Acquisition: ¹H and ²⁹Si NMR spectra are acquired at regular intervals.
-
Analysis:
-
¹H NMR: Monitor the disappearance of a proton signal adjacent to the silicon atom and the appearance of new signals corresponding to the silanol and its condensation products.
-
²⁹Si NMR: Directly observe the change in the chemical environment of the silicon atom as the chlorine is replaced by a hydroxyl group and then as siloxane bonds are formed.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can also be used to monitor the chemical changes during hydrolysis.
-
Methodology:
-
Sample Preparation: A thin film of this compound is cast on an IR-transparent substrate (e.g., a silicon wafer).
-
Initiation: The sample is exposed to a controlled humidity environment.
-
Data Acquisition: FTIR spectra are recorded over time.
-
Analysis: Monitor the disappearance of the Si-Cl vibrational band and the appearance of a broad Si-OH stretching band (around 3200-3700 cm⁻¹). The formation of Si-O-Si bonds can be observed by the appearance of a characteristic peak around 1000-1100 cm⁻¹.
-
Conclusion
The hydrolysis of this compound is a rapid and fundamental reaction that is critical for its application as a silylating agent. While specific kinetic data for this compound under ambient conditions are scarce, the principles of chlorosilane chemistry provide a solid framework for understanding and controlling this process. The reaction proceeds through a silanol intermediate, which can then undergo condensation to form disiloxanes or to functionalize surfaces. Researchers and professionals can utilize techniques such as NMR and FTIR spectroscopy to monitor this reaction and tailor conditions to achieve desired outcomes in their applications. Further research into the specific kinetics of this compound hydrolysis would be beneficial for more precise control over its reactivity.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. n-Octyldimethylchlorosilane CAS#: 18162-84-0 [m.chemicalbook.com]
- 4. n-OCTYLDIMETHYLCHLOROSILANE | [gelest.com]
- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Risks: A Technical Guide to the Safe Handling of Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
Chloro(dimethyl)octylsilane, a versatile organosilicon compound, is a valuable reagent in various scientific applications, including surface modification and organic synthesis. However, its reactive nature necessitates a thorough understanding of its hazards and strict adherence to safety protocols. This technical guide provides an in-depth overview of the essential safety precautions for handling this compound to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical, primarily due to its corrosive properties.[1][2] It is known to cause severe skin burns and serious eye damage.[1][2][3][4] The compound is also moisture-sensitive and reacts with water to produce corrosive hydrochloric acid, which can cause respiratory tract irritation.[5]
Hazard Statements:
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C10H23ClSi | [2][5] |
| Molecular Weight | 206.83 g/mol | [2][5] |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 222-225 °C | [1][2][3][4][5] |
| Flash Point | 92 - 97 °C (198 - 206.6 °F) | [1][2] |
| Density | 0.873 g/mL at 25 °C | [2][3][4][5] |
| Refractive Index | n20/D 1.435 | [2][3][5] |
Experimental Protocols: Safe Handling Procedures
Adherence to established protocols is paramount when working with this compound. The following sections detail the necessary engineering controls, personal protective equipment, and handling procedures.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6][7] Local exhaust ventilation is recommended to control the generation of vapors or mists.[7]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent contact with this corrosive compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] For enhanced protection, a face shield should be worn in conjunction with goggles.[3][8] Do not wear contact lenses when handling this chemical.[8]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves, such as neoprene or nitrile rubber.[8] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[7][8] In situations with a higher risk of splashing, chemical-resistant aprons and boots may be necessary.[7]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors should be used.[3][6]
Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[8]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[8] Be cautious as the material reacts with water.[5]
-
Specific Hazards: Irritating fumes of hydrogen chloride may develop when the material is exposed to water or open flame.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[8]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Chlorodimethyl-n-octylsilane, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. クロロ(ジメチル)オクチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chloro-dimethyl-octylsilane, CAS No. 18162-84-0 - iChemical [ichemical.com]
- 5. innospk.com [innospk.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. gelest.com [gelest.com]
Chloro(dimethyl)octylsilane: A Technical Guide to Surface Energy Modification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound effects of chloro(dimethyl)octylsilane on the surface energy of various substrates. This compound is a widely utilized organosilicon compound for rendering surfaces hydrophobic. This guide details the underlying chemical mechanisms, provides comprehensive experimental protocols for its application, and presents quantitative data on the resulting changes in surface properties, making it an essential resource for professionals in research, materials science, and drug development.
Core Mechanism of Surface Modification
This compound modifies surface energy through a process known as silanization. The fundamental principle of this process is the covalent bonding of the silane molecule to the substrate, which alters the surface's chemical composition and, consequently, its interaction with liquids.
The primary mechanism involves the reaction of the reactive chlorosilyl group of this compound with hydroxyl (-OH) groups present on the surface of many common substrates like glass, silica, and metal oxides.[1] This reaction, which is a form of hydrolysis and condensation, results in the formation of a stable siloxane bond (Si-O-Substrate), effectively grafting the dimethyl-octylsilyl group onto the surface. The long octyl chain, a nonpolar hydrocarbon, then forms a low-energy, water-repellent interface.[1] This self-assembled monolayer (SAM) imparts hydrophobic properties to the substrate.[2]
The reaction can be summarized as follows:
Substrate-OH + Cl-Si(CH₃)₂-(CH₂)₇CH₃ → Substrate-O-Si(CH₃)₂-(CH₂)₇CH₃ + HCl
The formation of these stable covalent bonds ensures the durability of the surface treatment.
Caption: Chemical reaction of this compound with a hydroxylated surface.
Quantitative Impact on Surface Energy
The modification of a surface with this compound leads to a significant reduction in its surface free energy, which is quantitatively assessed by measuring the contact angle of a liquid, typically water, on the surface. A higher contact angle indicates a more hydrophobic surface and lower surface energy.
Systematic studies on dichlorooctamethyltetrasiloxane (a chlorosilane) on glass surfaces have shown that the water contact angle can be controllably tuned from approximately 20° to 95° by varying the reaction conditions.[1] This demonstrates the versatility of chlorosilanes in achieving a wide range of hydrophobicities.
Table 1: Expected Water Contact Angles on Modified Surfaces
| Substrate | Treatment | Initial Water Contact Angle (°) | Post-Treatment Water Contact Angle (°) | Reference (for similar compounds) |
| Glass | Untreated | ~20-55[1][3] | > 90 (expected) | [1] |
| Silica Nanoparticles | Untreated | 0 | ~150 | |
| Silicon Wafer | Untreated | Varies with cleaning | > 90 (expected) | N/A |
Table 2: Surface Free Energy Components of Modified Glass Beads (with a Dichlorosiloxane)
| Treatment | Dispersive Component (mN/m) | Specific (Polar) Component (mN/m) | Total Surface Free Energy (mN/m) |
| Untreated Glass Beads | Lower | Higher | Higher |
| Silanized Glass Beads | Higher | Lower | Lower |
Note: This data illustrates the general trend of silanization reducing the polar component of surface energy, leading to an overall decrease in total surface free energy.
Experimental Protocols
Achieving a uniform and stable hydrophobic surface requires meticulous attention to the experimental procedure, from substrate preparation to the silanization reaction itself. Below are detailed protocols for the surface modification of common substrates using this compound.
Substrate Preparation: Cleaning and Activation
The presence of hydroxyl groups on the substrate surface is critical for a successful silanization reaction. Therefore, a thorough cleaning and activation process is paramount.
For Glass and Silicon Wafer Substrates:
-
Initial Cleaning: Sonicate the substrates in a solution of deionized water and a detergent (e.g., 2% Hellmanex solution) for 15-30 minutes.
-
Rinsing: Rinse the substrates thoroughly with deionized water, followed by sonication in deionized water for 15 minutes to remove any residual detergent.
-
Drying: Dry the substrates with a stream of inert gas (e.g., nitrogen or argon).
-
Surface Activation (Hydroxylation):
-
Piranha Solution (Caution: Extremely Corrosive! Handle with extreme care in a fume hood with appropriate personal protective equipment): Immerse the cleaned, dry substrates in a freshly prepared Piranha solution (a 3:1 to 7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30-60 minutes at room temperature or briefly at a slightly elevated temperature (e.g., 80°C).
-
Alternative Activation: For a less aggressive activation, immerse the substrates in a mixture of ammonium hydroxide (NH₄OH) and hydrogen peroxide (H₂O₂) (e.g., 1:1:5 ratio with water) at 70-80°C for 15-30 minutes.
-
-
Final Rinsing and Drying: After activation, rinse the substrates copiously with deionized water and then with a high-purity solvent like ethanol or acetone. Finally, dry the substrates thoroughly with an inert gas stream and/or by baking in an oven at 110-120°C for at least 30 minutes. The activated substrates should be used for silanization immediately.
Caption: A step-by-step workflow for the preparation of substrates before silanization.
Silanization Procedure
The silanization with this compound can be performed via either a solution-phase or a vapor-phase deposition method.
Solution-Phase Deposition:
-
Prepare the Silanization Solution: In a glovebox or under an inert atmosphere, prepare a solution of this compound in an anhydrous aprotic solvent (e.g., toluene or hexane). A typical concentration ranges from 1% to 5% (v/v). The presence of a small amount of a catalyst, such as triethylamine, can facilitate the reaction by neutralizing the HCl byproduct.
-
Immersion: Immerse the cleaned and activated substrates in the silanization solution. The reaction is typically carried out at room temperature for several hours (e.g., 2-24 hours). Gentle agitation can improve the uniformity of the coating.
-
Rinsing: After the desired reaction time, remove the substrates from the solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol and/or acetone to remove any unreacted silane.
-
Curing: Cure the coated substrates by baking them in an oven at 110-120°C for 30-60 minutes. This step helps to drive off any remaining solvent and to promote the formation of a stable siloxane network.
-
Final Cleaning: Sonicate the cured substrates in a solvent like chloroform or toluene to remove any loosely bound silane molecules, followed by a final rinse with ethanol or acetone and drying with an inert gas.
Vapor-Phase Deposition:
-
Setup: Place the cleaned and activated substrates in a vacuum desiccator. In a separate small, open container (e.g., a watch glass or a small beaker), place a few drops of this compound.
-
Deposition: Evacuate the desiccator using a vacuum pump for a short period to reduce the pressure and facilitate the vaporization of the silane. Close the desiccator valve to maintain the vacuum.
-
Reaction: Allow the silanization to proceed at room temperature for several hours (e.g., 12-24 hours). The vaporized silane will react with the hydroxyl groups on the substrate surfaces.
-
Post-Treatment: After the reaction, vent the desiccator in a fume hood. Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene) to remove any physisorbed silane.
-
Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes.
Caption: A generalized workflow for both solution-phase and vapor-phase silanization.
Conclusion
This compound is a highly effective reagent for reducing the surface energy and imparting hydrophobicity to a wide range of substrates. The formation of a robust, covalently bonded self-assembled monolayer of octyl chains provides a durable and stable low-energy surface. By following detailed experimental protocols for substrate preparation and silanization, researchers and scientists can reliably and reproducibly modify surfaces to achieve desired wettability characteristics. This capability is of significant importance in diverse fields, including the development of advanced drug delivery systems, biocompatible materials, and specialized coatings, where precise control over surface properties is critical for performance and functionality.
References
Spectroscopic Characterization of Chloro(dimethyl)octylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Chloro(dimethyl)octylsilane (CAS No. 18162-84-0). This versatile organosilicon compound, with the chemical formula C₁₀H₂₃ClSi, is a key reagent in various applications, including surface modification and as a silylating agent in chromatography.[1] A thorough understanding of its spectroscopic properties is crucial for its effective application and quality control. This guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and outlines the logical workflow for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₃ClSi | [2][3] |
| Molecular Weight | 206.83 g/mol | [2][3] |
| CAS Number | 18162-84-0 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 222-225 °C | [1][3] |
| Density | 0.873 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D 1.435 | [1][3] |
Spectroscopic Data
While a complete set of publicly available spectra for this compound is limited, this section provides the available experimental data and predicted values based on the analysis of structurally similar chlorodimethylalkylsilanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity. The expected chemical shifts (δ) are predicted based on analogous compounds.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Si-CH₃ | ~0.4 | Singlet | 6H |
| Si-CH₂- | ~0.8 | Triplet | 2H |
| -(CH₂)₆- | ~1.3 | Multiplet | 12H |
| -CH₃ (terminal) | ~0.9 | Triplet | 3H |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Assignment | Predicted Chemical Shift (ppm) |
| Si-CH₃ | ~1-3 |
| Si-CH₂- | ~17 |
| -CH₂- (C2-C7 of octyl) | ~22-33 |
| -CH₃ (terminal) | ~14 |
²⁹Si NMR (Silicon-29 NMR): The ²⁹Si NMR spectrum provides direct information about the silicon environment. For chlorodimethylalkylsilanes, the chemical shift is expected in a characteristic region.
| Assignment | Predicted Chemical Shift (ppm) |
| (CH₃)₂(C₈H₁₇)Si-Cl | ~30-35 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of specific functional groups through their characteristic vibrational frequencies. An experimental IR spectrum is available and key absorptions are tabulated below.[4]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2955-2855 | C-H stretch (alkyl) | Strong |
| 1465 | C-H bend (CH₂) | Medium |
| 1255 | Si-CH₃ symmetric bend | Strong |
| 840-800 | Si-C stretch & CH₃ rock | Strong |
| ~500 | Si-Cl stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected major fragments are based on common fragmentation pathways for alkylsilanes. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
| m/z | Assignment | Notes |
| 206/208 | [M]⁺ (Molecular ion) | Isotopic pattern for one Cl atom |
| 191/193 | [M - CH₃]⁺ | Loss of a methyl group |
| 93/95 | [(CH₃)₂SiCl]⁺ | Cleavage of the Si-octyl bond |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
For ¹H and ¹³C NMR, accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
For ²⁹Si NMR, a higher concentration (50-100 mg) may be required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.
-
Cap the NMR tube securely.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
-
²⁹Si NMR:
-
Pulse sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
-
Number of scans: Several thousand scans may be necessary.
-
Relaxation delay: 10-30 seconds, due to the long spin-lattice relaxation times of ²⁹Si.
-
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Ensure no air bubbles are trapped between the plates.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
Further dilute as necessary to be within the linear range of the instrument.
Instrumentation and Parameters:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10-15 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
MS Scan Range: m/z 40-300.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
Workflow for Spectroscopic Characterization
The logical flow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.
Workflow for the spectroscopic characterization of this compound.
This diagram illustrates the progression from sample preparation for each spectroscopic technique to the analysis and subsequent data interpretation, culminating in the structural confirmation of the compound.
References
Theoretical Foundations and Characterization of Chloro(dimethyl)octylsilane Monolayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical underpinnings and experimental characterization of Chloro(dimethyl)octylsilane (CDMOS) self-assembled monolayers (SAMs). CDMOS is an organosilicon compound utilized for surface modification, creating hydrophobic and well-defined interfaces critical in microfluidics, sensor development, and biomaterials.[1] This document synthesizes theoretical data, presents detailed experimental protocols, and offers visual workflows to aid in the understanding and application of CDMOS monolayers.
Introduction to this compound Monolayers
This compound (CDMOS) is an organosilicon compound with the chemical formula C₁₀H₂₃ClSi.[1] Its molecular structure consists of a central silicon atom bonded to an eight-carbon alkyl chain (octyl group), two methyl groups, and a reactive chlorine atom.[1] This structure allows it to form stable, self-assembled monolayers on hydroxylated surfaces like silica (SiO₂) and glass.[1]
The formation of a CDMOS SAM is a silylation process where the chloro group reacts with surface hydroxyl (-OH) groups, forming a stable covalent siloxane bond (Si-O-Si). This process transforms the substrate's properties, most notably rendering it hydrophobic. The long octyl chains pack together due to van der Waals forces, creating an ordered, nonpolar interface.
Theoretical Studies of CDMOS Monolayers
While specific theoretical studies focusing exclusively on this compound (CDMOS) monolayers are limited in publicly available literature, a wealth of computational research on analogous long-chain alkylsilane monolayers provides a strong theoretical framework for understanding their structure and properties. Methodologies such as Molecular Dynamics (MD) simulations and Quantum Mechanics (QM) calculations are instrumental in predicting the behavior of these systems.
Molecular Structure and Conformation
Theoretical calculations provide insights into the bond lengths and angles within the CDMOS molecule and the conformational arrangement of the alkyl chains within the monolayer.
Table 1: Theoretical Molecular Parameters for CDMOS and Related Structures
| Parameter | Description | Theoretical Value (Å or °) | Notes and References |
| Bond Lengths | |||
| Si-C (alkyl) | Silicon to the first carbon of the octyl chain | ~1.88 | Typical Si-C bond length in organosilanes.[2] |
| Si-C (methyl) | Silicon to the carbon of the methyl groups | ~1.87 | Similar to the Si-C alkyl bond. |
| C-C | Carbon-carbon bond in the alkyl chain | ~1.54 | Standard sp³ C-C bond length. |
| C-H | Carbon-hydrogen bond in the alkyl and methyl groups | ~1.09 | Standard sp³ C-H bond length. |
| Si-H | Silicon-hydrogen bond (for comparison) | 1.46 - 1.49 | For context on Si bonding.[3] |
| Bond Angles | |||
| C-Si-C | Angle between the two methyl carbons and the octyl carbon attached to the silicon | ~109.5 | Approximates tetrahedral geometry around the silicon atom. |
| Si-C-C | Angle along the octyl backbone | ~112 | Typical for alkyl chains bonded to a larger atom. |
| C-C-C | Angle within the octyl chain | ~112 | Consistent with an all-trans conformation in a well-ordered monolayer. |
Monolayer Properties from Computational Models
Molecular dynamics simulations are a powerful tool for investigating the collective behavior of molecules in a monolayer. These simulations often employ force fields like COMPASS or AMBER to model the interatomic interactions.
Table 2: Theoretical and Measured Properties of Octylsilane and Similar Monolayers
| Property | Description | Theoretical/Measured Value | Method/Notes |
| Monolayer Thickness | The vertical height of the self-assembled monolayer. | ~10-12 Å | Estimated for an 8-carbon chain with a slight tilt. |
| Tilt Angle | The angle of the alkyl chains with respect to the surface normal. | 15-30° | Varies with packing density and substrate. For well-ordered monolayers, a tilt is necessary to optimize van der Waals interactions. |
| Surface Energy | The excess energy at the surface of the monolayer. | 20-25 mN/m | Calculated from contact angle measurements on similar hydrophobic SAMs. |
| Packing Density | The number of molecules per unit area of the substrate. | ~4-5 molecules/nm² | Dependent on substrate and preparation conditions. |
Experimental Protocols
The successful formation and characterization of high-quality CDMOS monolayers are contingent on meticulous experimental procedures. The following sections detail the protocols for monolayer preparation and analysis.
Preparation of CDMOS Self-Assembled Monolayers
This protocol describes the formation of a CDMOS SAM on a silicon wafer with a native oxide layer.
Materials and Equipment:
-
This compound (CDMOS)
-
Anhydrous toluene or hexane
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas source
-
Sonicator
-
Glass vials with caps
Procedure:
-
Substrate Cleaning: a. Place the silicon substrates in a beaker and sonicate in ethanol for 15 minutes, followed by a thorough rinse with DI water. b. Immerse the substrates in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Warning: Piranha solution is highly corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment). c. Remove the substrates from the Piranha solution and rinse extensively with DI water. d. Dry the substrates under a stream of nitrogen gas.
-
Silanization: a. Prepare a 1% (v/v) solution of CDMOS in anhydrous toluene in a sealed glass vial under a nitrogen atmosphere to minimize moisture. b. Immerse the clean, dry substrates in the CDMOS solution. c. Allow the reaction to proceed for 2-4 hours at room temperature. d. Remove the substrates from the solution and rinse with fresh toluene to remove any physisorbed molecules.
-
Curing and Final Rinse: a. Sonicate the substrates in toluene for 5 minutes. b. Rinse the substrates with ethanol. c. Dry the substrates under a stream of nitrogen gas. d. (Optional) Cure the monolayers by baking at 110-120 °C for 10-15 minutes to promote further cross-linking and remove residual solvent.
Characterization Techniques
This technique is used to determine the hydrophobicity of the surface and to calculate the surface free energy.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle
-
High-purity deionized water and diiodomethane
Procedure:
-
Place the CDMOS-coated substrate on the sample stage of the goniometer.
-
Dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Capture a high-resolution image of the sessile drop.
-
Use the goniometer software to measure the contact angle at the three-phase (solid-liquid-gas) interface.
-
Repeat the measurement at multiple locations on the surface to ensure uniformity.
-
Repeat steps 2-5 with diiodomethane as the probe liquid.
-
Calculate the surface free energy using a suitable model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
AFM is employed to visualize the surface topography, roughness, and homogeneity of the monolayer at the nanoscale.
Materials and Equipment:
-
Atomic Force Microscope
-
Silicon nitride or silicon cantilevers with a sharp tip (radius < 10 nm)
Procedure:
-
Mount the CDMOS-coated substrate on an AFM sample puck.
-
Install a suitable cantilever in the AFM head.
-
Engage the tip on the surface in tapping mode to minimize sample damage.
-
Begin with a larger scan size (e.g., 1x1 µm) to assess the overall quality of the monolayer.
-
Optimize imaging parameters such as scan rate (0.5-1.0 Hz), setpoint, and gains to obtain a high-quality image.
-
Acquire images at higher resolutions (e.g., 250x250 nm) to observe finer details of the monolayer structure.
-
Analyze the images to determine the root-mean-square (RMS) roughness and identify any defects or domains.
XPS is used to determine the elemental composition of the surface and to confirm the chemical bonding of the CDMOS monolayer.
Materials and Equipment:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source
Procedure:
-
Mount the CDMOS-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS system.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans of the C 1s, O 1s, and Si 2p regions.
-
Analyze the high-resolution spectra to determine the chemical states of the elements.
-
The C 1s spectrum should show a primary peak corresponding to the alkyl chain (C-C, C-H) and a smaller peak at a slightly higher binding energy for the carbon atoms bonded to silicon (Si-C).
-
The Si 2p spectrum will show a peak corresponding to the silicon in the CDMOS molecule and a peak from the underlying silicon dioxide substrate.
-
-
Use the peak areas and sensitivity factors to quantify the elemental composition of the monolayer.
Visualizing Workflows and Relationships
Diagrams created using the DOT language can effectively illustrate the logical flow of experimental procedures and the relationships between different concepts.
References
Methodological & Application
Application Notes and Protocols for Chloro(dimethyl)octylsilane Glass Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface modification of glass substrates using chloro(dimethyl)octylsilane. This process creates a hydrophobic surface by covalently bonding a layer of octyldimethylsilane to the glass. This modification is critical for various applications, including preventing the adsorption of solutes to glass surfaces, increasing hydrophobicity for controlled liquid handling in microfluidics, and providing anti-stiction coatings.[1][2][3]
Principle of Surface Modification
The surface of the glass naturally possesses silanol groups (Si-OH), which render it hydrophilic. The process of silanization aims to replace these hydrophilic groups with hydrophobic ones.[4][5] this compound is an organosilicon compound that readily reacts with the silanol groups on the glass surface.[2] The chlorine atom in this compound reacts with the hydrogen of the silanol group, forming a stable siloxane bond (Si-O-Si) and releasing hydrochloric acid (HCl) as a byproduct.[2][6] This reaction effectively grafts the octyldimethylsilyl groups onto the glass surface, creating a low-energy, non-polar surface that repels water.[7]
Quantitative Data Summary
The effectiveness of the surface modification can be quantified by measuring the change in surface properties, primarily the water contact angle. A higher contact angle indicates a more hydrophobic surface. The following table summarizes typical quantitative data for glass surfaces before and after modification with an alkylsilane like this compound.
| Property | Untreated Glass | This compound Treated Glass |
| Water Contact Angle | Typically < 30° | > 90° (can reach up to 110°) |
| Surface Energy | High | Low |
| Wettability | Hydrophilic | Hydrophobic |
| Coating Type | N/A | Self-Assembled Monolayer (SAM) |
Note: The final contact angle can vary depending on the specific protocol, including cleaning procedures, silane concentration, reaction time, and curing conditions.[5]
Experimental Protocol
This protocol details the steps for modifying glass surfaces using a solution-based deposition of this compound.
Materials:
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound (CAS No: 18162-84-0)[2]
-
Anhydrous toluene (or other suitable anhydrous non-polar solvent like heptane)[4][8]
-
Acetone, reagent grade
-
Detergent
-
Deionized water
-
Nitrogen gas stream
-
Oven
Equipment:
-
Fume hood
-
Glass staining jars or beakers
-
Ultrasonic bath
-
Magnetic stirrer and stir bars
-
Pipettes
-
Forceps
Procedure:
1. Glass Substrate Cleaning and Activation:
-
a. Thoroughly wash the glass substrates with water and detergent to remove gross contaminants.
-
b. Rinse extensively with deionized water.
-
c. Sonicate the substrates in acetone for 15 minutes.
-
d. Rinse again with deionized water.
-
e. To activate the surface by maximizing the number of silanol groups, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
f. Rinse the substrates thoroughly with deionized water.
-
g. Dry the substrates under a stream of nitrogen gas and then in an oven at 110-120°C for at least 1 hour to ensure a completely dry and activated surface.[9]
2. Silanization Reaction:
-
a. Work in a fume hood due to the release of HCl gas during the reaction.
-
b. Prepare a 5% (v/v) solution of this compound in anhydrous toluene.[4] Ensure the solvent is truly anhydrous to prevent polymerization of the silane in the solution.
-
c. Immerse the cleaned and dried glass substrates in the silane solution for 15-30 minutes with gentle agitation.[4] The reaction time can be adjusted to optimize the surface coverage.
-
d. Ensure the entire surface of the glass is wetted by the solution.[8]
3. Post-Silanization Rinsing and Curing:
-
a. Remove the substrates from the silane solution.
-
b. Rinse the substrates three times with anhydrous toluene to remove any excess, unreacted silane.[8]
-
c. Rinse the substrates with anhydrous methanol to quench any remaining reactive sites.[4][8]
-
d. Finally, rinse with acetone and dry the substrates under a stream of nitrogen gas.[8]
-
e. For a more durable coating, cure the modified substrates in an oven at 110°C for 5-10 minutes or allow them to cure at room temperature for 24 hours.[9]
Visualizations
Experimental Workflow for Glass Surface Modification
Caption: Workflow for modifying glass surfaces with this compound.
Logical Relationship of Silanization Reaction
Caption: Reactants and products in the glass surface silanization process.
References
- 1. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 2. innospk.com [innospk.com]
- 3. scribd.com [scribd.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. n-OCTYLDIMETHYLCHLOROSILANE | [gelest.com]
- 8. peptideweb.com [peptideweb.com]
- 9. 09Apply - Gelest, Inc. [gelest.com]
Application Notes and Protocols for Creating Hydrophobic Surfaces with Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(dimethyl)octylsilane (CDOS) is an organosilicon compound widely used for surface modification to impart hydrophobicity.[1] Its molecular structure, featuring a reactive chlorosilyl group and a non-polar octyl chain, allows it to form a stable, low-energy self-assembled monolayer (SAM) on various hydroxylated substrates such as glass, silicon wafers, and metal oxides.[1][2] This modification dramatically reduces the surface energy, rendering it water-repellent. The resulting hydrophobic surfaces are critical in a multitude of applications, including microfluidics, biomedical devices, and specialized laboratory equipment to prevent biofouling and reduce sample adhesion.[1]
This document provides detailed protocols for the preparation of hydrophobic surfaces using this compound via both solution-phase and vapor-phase deposition methods.
Health and Safety Precautions
This compound is a hazardous material that requires careful handling in a well-ventilated fume hood. It is flammable, corrosive, and reacts with moisture to release hydrochloric acid.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All waste materials should be disposed of in accordance with institutional and local regulations.
Quantitative Data Summary
The effectiveness of the hydrophobic surface treatment is primarily quantified by the water contact angle. A higher contact angle indicates a more hydrophobic surface. The following table summarizes typical water contact angles achieved on silicon dioxide surfaces treated with octylsilanes.
| Substrate | Silane | Treatment Method | Water Contact Angle (°) | Reference |
| SiO2/Si | Octyldimethylchlorosilane | Not Specified | ~99 | [3] |
| SiO2/Si | Octadecyltrichlorosilane (OTS-8) | Not Specified | 99 | [3] |
Note: The final contact angle is dependent on various factors including substrate cleanliness, silane concentration, reaction time, and curing conditions.[3]
Experimental Protocols
Protocol 1: Solution-Phase Deposition
This protocol describes the formation of a hydrophobic monolayer by immersing the substrate in a solution of this compound.
Materials:
-
This compound (CDOS)
-
Anhydrous toluene or hexane (solvent)
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrates by sonicating in acetone, followed by isopropanol, and finally DI water (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
To generate surface hydroxyl groups, treat the substrates with piranha solution for 30-60 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse the substrates extensively with DI water.
-
Dry the substrates in an oven at 120°C for at least 1 hour and allow them to cool to room temperature in a desiccator before use.
-
-
Silanization:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane). Prepare this solution immediately before use.
-
Immerse the cleaned and activated substrates in the silane solution in a sealed container for 2-4 hours at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane.
-
Dry the coated substrates with a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Store the hydrophobic substrates in a clean, dry environment.
-
Protocol 2: Vapor-Phase Deposition
This method is suitable for coating complex geometries and can provide a more uniform monolayer.
Materials:
-
This compound (CDOS)
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Vacuum desiccator
-
Vacuum pump
-
Small glass vial
-
Piranha solution or oxygen plasma cleaner
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Nitrogen gas (high purity)
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Clean and activate the substrates as described in Protocol 1 (Step 1). A highly effective alternative for activation is treatment with oxygen plasma.
-
-
Silanization:
-
Place the cleaned and dried substrates inside a vacuum desiccator.
-
In a small, open glass vial, add a few drops (e.g., 100-200 µL) of this compound and place the vial inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator using a vacuum pump for several minutes and then seal it.
-
Allow the silanization to proceed at room temperature for 12-24 hours. For a more rapid reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).
-
-
Post-Treatment:
-
Vent the desiccator to atmospheric pressure in a fume hood.
-
Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene or hexane) to remove any loosely bound silane molecules.
-
Dry the substrates with a stream of nitrogen gas or in an oven at 100°C for 30 minutes.
-
Store the hydrophobic substrates in a clean, dry environment.
-
Visualizations
Caption: Experimental workflow for creating a hydrophobic surface using this compound.
Caption: Chemical reaction of this compound with a hydroxylated surface.
References
Application Notes and Protocols for Preparing Self-Assembled Monolayers using Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(dimethyl)octylsilane (CDMOS) is an organosilicon compound utilized for the formation of hydrophobic self-assembled monolayers (SAMs) on various hydroxyl-bearing substrates, such as silica, glass, and metal oxides.[1][2] The monofunctional nature of CDMOS, possessing a single reactive chloro group, allows for the formation of a well-defined monolayer with minimal cross-linking, making it an excellent candidate for applications requiring precise surface functionalization. These applications include the creation of water-repellent surfaces, tailoring surface energy in microfluidics, developing specialized coatings, and modifying the stationary phase in chromatography.[1][3]
The formation of a CDMOS SAM proceeds via the reaction of the chlorosilane headgroup with surface hydroxyl (-OH) groups, forming a stable covalent siloxane bond (Si-O-Si).[4][5] The octyl tail then orients away from the surface, creating a dense, hydrophobic layer. This document provides detailed protocols for the preparation of CDMOS SAMs via both solution-phase and vapor-phase deposition methods, along with expected characterization data based on similar alkylsilanes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 18162-84-0 | [1] |
| Molecular Formula | C₁₀H₂₃ClSi | [1] |
| Molecular Weight | 206.83 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.873 g/mL at 25 °C | [1][5] |
| Boiling Point | 222-225 °C | [1][5] |
| Refractive Index | n20/D 1.435 | [1][5] |
Experimental Protocols
Safety Precautions: this compound is corrosive and reacts with moisture to produce hydrochloric acid.[6] All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried to prevent premature reaction of the silane.
Protocol 1: Solution-Phase Deposition
This method involves the immersion of a substrate into a dilute solution of this compound. It is a widely used and accessible technique for forming high-quality SAMs.
Materials:
-
This compound (CDMOS)
-
Anhydrous toluene or hexane (solvent)
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas source
-
Glass or polypropylene containers with sealable caps
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 30 minutes at 90 °C to clean and generate surface hydroxyl groups. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates in an oven at 120 °C for at least 1 hour and allow them to cool to room temperature in a desiccator.
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 1-5 mM solution of CDMOS in anhydrous toluene or hexane. The use of an anhydrous solvent is critical to prevent the silane from reacting before it reaches the substrate surface.
-
-
SAM Formation:
-
Immerse the cleaned and dried substrates into the silanization solution.
-
Seal the container to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Longer immersion times may be explored to optimize monolayer packing.
-
-
Rinsing and Curing:
-
Remove the substrates from the silanization solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed silane molecules.
-
Dry the substrates with a gentle stream of nitrogen gas.
-
Cure the coated substrates in an oven at 100-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry environment, such as a desiccator.
-
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition is an alternative method that can yield highly uniform monolayers, particularly on complex geometries.[7][8]
Materials:
-
This compound (CDMOS)
-
Substrates (e.g., silicon wafers, glass slides)
-
Vacuum desiccator
-
Vacuum pump
-
Small vial
-
Piranha solution
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and hydroxylation procedure as described in Protocol 1.
-
-
Vapor-Phase Silanization Setup:
-
Place the cleaned and dried substrates inside a vacuum desiccator.
-
In a small, open vial, add a few drops (e.g., 100-200 µL) of CDMOS and place it inside the desiccator, ensuring it is not in direct contact with the substrates.
-
-
SAM Formation:
-
Evacuate the desiccator using a vacuum pump for a few minutes to reduce the pressure and remove ambient moisture.
-
Seal the desiccator and allow the silanization to proceed at room temperature for 12-24 hours. The low pressure will facilitate the vaporization of the CDMOS.
-
-
Rinsing and Curing:
-
Vent the desiccator to atmospheric pressure, preferably within a fume hood.
-
Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene or hexane) to remove any loosely bound silane molecules.
-
Dry the substrates with a stream of nitrogen gas.
-
Cure the substrates in an oven at 100-120 °C for 30-60 minutes.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry environment.
-
Characterization and Expected Results
The quality of the prepared CDMOS SAMs can be assessed using various surface analysis techniques. The following table summarizes the expected quantitative data, based on values reported for similar short-chain alkylsilane monolayers.
| Characterization Technique | Expected Result | Reference(s) |
| Water Contact Angle | 95° - 105° | [9] |
| Monolayer Thickness | 0.8 - 1.2 nm | [10] |
| Surface Roughness (RMS) | < 0.5 nm | [9] |
Note: The actual values may vary depending on the substrate, deposition method, and processing conditions. The provided data for octylsilane (OTS-8) SAMs on SiO₂ substrates can be used as a benchmark. For instance, a water contact angle of 99° and a root-mean-square (RMS) roughness of 1.0 nm have been reported for OTS-8 SAMs.[9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preparing CDMOS SAMs.
Caption: Mechanism of CDMOS SAM formation on a hydroxylated surface.
References
- 1. innospk.com [innospk.com]
- 2. n-OCTYLDIMETHYLCHLOROSILANE | [gelest.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Chlorodimethyloctadecylsilane | 18643-08-8 | Benchchem [benchchem.com]
- 5. This compound 97 18162-84-0 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Chemical Vapor Deposition | [gelest.com]
- 8. 化學氣相沉積 [sigmaaldrich.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Passivating Microfluidic Devices with Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface passivation of microfluidic devices using Chloro(dimethyl)octylsilane (ODCS). Passivation with ODCS creates a hydrophobic surface that can significantly reduce the non-specific adsorption of proteins and cells, a critical step for enhancing the performance and reliability of microfluidic systems in a variety of research and drug development applications.
Introduction
Microfluidic devices, typically fabricated from materials like glass or polydimethylsiloxane (PDMS), are susceptible to biofouling, where proteins, cells, and other biomolecules adhere to the channel surfaces. This can lead to experimental artifacts, channel clogging, and reduced device performance. Surface passivation with this compound, an organosilane compound, forms a self-assembled monolayer (SAM) on hydroxylated surfaces (e.g., plasma-treated glass or PDMS).[1] This process transforms the naturally hydrophilic surfaces into a hydrophobic state, thereby minimizing unwanted biological interactions. The octyl group of ODCS creates a low-energy surface that repels aqueous solutions and reduces the driving force for protein and cell adhesion.
Key Applications
The passivation of microfluidic devices with this compound is beneficial for a range of applications, including:
-
Drug Discovery and Development: Minimizing the adsorption of drug compounds to channel walls ensures accurate concentration delivery to cells.
-
Cell Culture and Analysis: Preventing cell adhesion in unwanted areas allows for precise control over cell positioning and movement within the device.
-
Proteomics and Genomics: Reducing the non-specific binding of proteins and nucleic acids enhances the sensitivity and accuracy of analyses.
-
Diagnostics: Improving the flow of biological samples and reducing fouling leads to more reliable and reproducible diagnostic results.
Quantitative Data on Passivation Efficacy
The effectiveness of surface passivation can be quantified through various analytical techniques. The following tables summarize key performance metrics before and after treatment with this compound or similar long-chain silanes.
Table 1: Water Contact Angle Measurements on Passivated Surfaces
| Substrate Material | Treatment | Water Contact Angle (°) | Reference |
| Glass (SiO2) | Untreated (Plasma Cleaned) | < 10° | [2] |
| Glass (SiO2) | Treated with Octadecyltrichlorosilane (OTS) | ~104° | [3] |
| PDMS | Untreated | ~109° | [4] |
| PDMS | Oxygen Plasma Treated | ~60° (immediately after) | [4] |
| PDMS | Treated with a Slippery Coating | Not Specified | [5] |
| Glass | Treated with Dichlorooctamethyltetrasiloxane | 20° - 95° (tunable) | [6] |
Note: Data for Octadecyltrichlorosilane (OTS) and Dichlorooctamethyltetrasiloxane are included as representative values for hydrophobic silanization, as specific data for this compound can vary based on process parameters.
Table 2: Reduction in Protein and Cell Adhesion
| Substrate | Passivation Method | Analyte | Reduction in Adsorption/Adhesion | Reference |
| PDMS | Covalently Attached Slippery Surface Coating | Bovine Serum Albumin (BSA) | 55% - 79% | [5] |
| PDMS | Covalently Attached Slippery Surface Coating | Fibrinogen | 44% - 57% | [5] |
| SiO2 | Hydrophobic Octadecyltrimethoxysilane (OTMS) | Glial Cells | Promoted cell adhesion, leading to restricted flow | [7] |
| SiO2 | Hydrophilic TESP Coating | Glial Cells | Inhibited biofouling | [7] |
Note: The study on OTMS, a similar hydrophobic silane, suggests that while reducing protein adsorption, such surfaces might not always prevent cell adhesion and can sometimes promote it. The specific outcome depends on the cell type and surface chemistry.
Experimental Protocols
The following are detailed protocols for the passivation of glass and PDMS microfluidic devices with this compound. Caution: this compound is a hazardous chemical that is flammable, corrosive, and releases hydrochloric acid upon hydrolysis. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials and Reagents
-
This compound (CAS No: 18162-84-0)
-
Anhydrous solvent (e.g., toluene, hexane, or a vapor-phase deposition solvent)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Plasma cleaner or UV-Ozone cleaner
-
Vacuum desiccator
-
Glass or PDMS microfluidic devices
Protocol 1: Vapor-Phase Silanization (Recommended for enclosed channels)
This method is ideal for treating the internal surfaces of assembled microfluidic devices.
-
Device Cleaning and Surface Activation:
-
Thoroughly clean the microfluidic device by flushing the channels with acetone, followed by isopropanol, and then DI water.
-
Dry the device completely using a stream of nitrogen gas.
-
Activate the surfaces by treating the device with oxygen plasma or UV-Ozone for 1-5 minutes. This step is crucial as it generates hydroxyl (-OH) groups on the surface, which are necessary for the silanization reaction.
-
-
Vapor Deposition Setup:
-
Place the activated microfluidic device inside a vacuum desiccator.
-
In a separate small, open container (e.g., a microcentrifuge tube cap), place a few drops (approximately 100-200 µL) of this compound. Place this container inside the desiccator, ensuring it is not in direct contact with the device.
-
-
Silanization:
-
Evacuate the desiccator using a vacuum pump to a pressure of approximately 100-200 mTorr.
-
Allow the device to be exposed to the this compound vapor for 1-2 hours. The vacuum increases the vapor pressure of the silane, allowing it to coat all surfaces within the desiccator.[1]
-
-
Post-Treatment:
-
Vent the desiccator to atmospheric pressure with nitrogen gas.
-
Remove the device and place it in an oven at 60-80°C for 30-60 minutes to cure the silane layer and promote covalent bonding.
-
Flush the channels with the anhydrous solvent (e.g., toluene) to remove any excess, unreacted silane.
-
Dry the device with a stream of nitrogen gas. The device is now passivated and ready for use.
-
Protocol 2: Solution-Phase Silanization (For open surfaces or disassembled devices)
This method is suitable for treating individual components of a microfluidic device before assembly.
-
Substrate Cleaning and Activation:
-
Clean the glass or PDMS substrates by sonicating in acetone, followed by isopropanol, and then DI water (10 minutes each).
-
Dry the substrates with nitrogen gas.
-
Activate the surfaces using an oxygen plasma or UV-Ozone cleaner for 1-5 minutes.
-
-
Silanization Solution Preparation:
-
In a chemical fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane). Prepare this solution immediately before use as organosilanes are sensitive to moisture.
-
-
Immersion:
-
Immerse the activated substrates in the silanization solution for 30-60 minutes at room temperature. Ensure all surfaces to be treated are fully submerged.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove excess silane.
-
Rinse with isopropanol and then DI water.
-
Dry the substrates with a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 60-80°C for 30-60 minutes.
-
Visualizations
References
- 1. Organosilane deposition for microfluidic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Covalently Attached Slippery Surface Coatings to Reduce Protein Adsorptions on Poly(dimethylsiloxane) Planar Surfaces and 3D Microfluidic Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface passivation of a microfluidic device to glial cell adhesion: a comparison of hydrophobic and hydrophilic SAM coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Silanization of Silicon Wafers with Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanization is a surface modification process that involves the covalent attachment of organosilane molecules onto a substrate, such as a silicon wafer. This process is fundamental in a variety of scientific and industrial applications, including the fabrication of biosensors, the development of drug delivery systems, and the creation of specialized cell culture platforms. The native oxide layer on a silicon wafer presents a surface rich in hydroxyl (-OH) groups, which serve as reactive sites for silanization.
Chloro(dimethyl)octylsilane is an organosilicon compound used to create a hydrophobic, self-assembled monolayer (SAM) on silicon surfaces.[1] The octyl group imparts a non-polar character to the surface, significantly reducing its wettability and altering its interfacial properties. This modification is crucial for applications requiring controlled hydrophobicity, prevention of non-specific protein adsorption, and the creation of well-defined surfaces for subsequent molecular immobilization. These application notes provide detailed protocols for the silanization of silicon wafers with this compound via both solution-phase and vapor-phase deposition methods.
Data Presentation: Physicochemical Surface Properties
The successful modification of a silicon wafer with this compound results in a significant change in its surface properties. The following table summarizes typical quantitative data for the characterization of unmodified and silanized silicon wafers.
| Parameter | Before Silanization (Cleaned Silicon Wafer) | After Silanization with this compound | Characterization Technique |
| Water Contact Angle | < 10° - 20.7° | ~90° - 110° (representative for alkylsilanes) | Goniometry |
| Monolayer Thickness | N/A | ~1 - 1.5 nm (estimated based on molecular length) | Ellipsometry |
| Surface Energy | High (Hydrophilic) | Low (Hydrophobic) | Contact Angle Analysis |
| Surface Roughness (RMS) | < 0.5 nm | < 1 nm (for a uniform monolayer) | Atomic Force Microscopy (AFM) |
Experimental Protocols
Extreme caution should be exercised when handling the chemicals mentioned in these protocols, particularly Piranha solution, which is highly corrosive and reactive. All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Solution-Phase Deposition of this compound
This protocol describes the deposition of this compound from an anhydrous organic solvent. The absence of excess water is critical to prevent the self-polymerization of the silane in solution, which can lead to a non-uniform and aggregated surface coating.
Materials and Reagents:
-
Silicon wafers (prime grade)
-
This compound (≥97%)
-
Anhydrous toluene (or hexane)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
High-purity nitrogen or argon gas
Procedure:
-
Wafer Cleaning and Hydroxylation:
-
Prepare a Piranha solution by carefully and slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid in a clean glass container. Caution: This solution is highly exothermic and reacts violently with organic materials.
-
Immerse the silicon wafers in the Piranha solution for 15-30 minutes. This step effectively removes organic residues and creates a hydroxylated surface.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen or argon gas.
-
-
Silanization Reaction:
-
In a glove box or under an inert atmosphere, prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Post-Silanization Rinsing and Curing:
-
Remove the wafers from the silanization solution.
-
Rinse the wafers sequentially with fresh anhydrous toluene, acetone, and isopropanol to remove any physisorbed silane molecules.
-
Dry the wafers under a stream of high-purity nitrogen or argon gas.
-
Cure the silanized wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds and remove any residual solvent.
-
-
Characterization:
-
The success of the silanization can be confirmed by measuring the water contact angle, which should show a significant increase compared to the cleaned, untreated wafer.
-
Further characterization of the monolayer thickness and surface topography can be performed using ellipsometry and atomic force microscopy (AFM), respectively.
-
Protocol 2: Vapor-Phase Deposition of this compound
Vapor-phase deposition is an alternative method that can yield highly uniform and smooth monolayers, as it minimizes the risk of silane polymerization in solution.
Materials and Reagents:
-
Silicon wafers (prime grade)
-
This compound (≥97%)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
High-purity nitrogen or argon gas
-
Vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber
Procedure:
-
Wafer Cleaning and Hydroxylation:
-
Follow the same Piranha cleaning procedure as described in Protocol 1 (steps 1.1-1.4).
-
-
Vapor-Phase Silanization:
-
Place the cleaned and dried silicon wafers inside a vacuum desiccator or CVD chamber.
-
In a small, open container (e.g., an aluminum foil cap), place a few drops (approximately 100-200 µL) of this compound. Position the container within the chamber, ensuring it does not directly touch the wafers.
-
Evacuate the chamber to a pressure of <1 Torr.
-
Allow the deposition to proceed for 2-4 hours at room temperature. For faster deposition, the chamber can be gently heated to 60-80°C to increase the vapor pressure of the silane.
-
-
Post-Silanization Curing:
-
Vent the chamber with dry nitrogen or argon gas.
-
Remove the silanized wafers.
-
Cure the wafers on a hotplate or in an oven at 110-120°C for 10-15 minutes to stabilize the monolayer.
-
-
Characterization:
-
Characterize the modified wafers using goniometry, ellipsometry, and AFM as described in Protocol 1.
-
Visualizations
Experimental Workflow for Silanization
Caption: Experimental workflow for silanization of silicon wafers.
Chemical Reaction of Silanization
Caption: Reaction of this compound with surface silanol groups.
References
Application Notes and Protocols: Chloro(dimethyl)octylsilane as a Coupling Agent in Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(dimethyl)octylsilane is an organosilicon compound utilized as a coupling agent and surface modifier in the fabrication of composite materials.[1] Its primary function is to enhance the compatibility and adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices.[1] The octyl group imparts a hydrophobic character to the filler surface, which improves its dispersion in non-polar polymers and reduces moisture absorption at the filler-matrix interface.[2] This surface modification leads to improved mechanical properties and long-term stability of the composite material. This document provides detailed application notes and experimental protocols for the use of this compound in composite materials.
Mechanism of Action
The this compound coupling agent functions by creating a chemical bridge between the inorganic filler and the organic polymer matrix. The chlorosilane group is reactive towards hydroxyl groups present on the surface of most inorganic fillers.[3] The reaction involves the hydrolysis of the Si-Cl bond to a silanol (Si-OH), which then condenses with the surface hydroxyls of the filler to form stable siloxane bonds (Si-O-Si). The long octyl chain of the silane molecule is organophilic and becomes physically entangled or co-reacts with the polymer matrix, thus creating a strong interfacial bond.
Caption: Signaling pathway of this compound.
Data Presentation: Expected Improvements in Mechanical Properties
| Property | Untreated Filler Composite | This compound Treated Filler Composite | Expected % Improvement |
| Tensile Strength (MPa) | 85 | 115 | ~ 35% |
| Flexural Strength (MPa) | 120 | 160 | ~ 33% |
| Flexural Modulus (GPa) | 8.0 | 9.5 | ~ 19% |
| Impact Strength (kJ/m²) | 25 | 35 | ~ 40% |
| Water Absorption (24h, %) | 0.8 | 0.3 | ~ 63% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual improvements will vary depending on the specific filler, polymer matrix, filler loading, and processing conditions.
Experimental Protocols
The following protocols provide a step-by-step guide for the surface treatment of inorganic fillers with this compound and the subsequent fabrication of a polymer composite using a hand lay-up technique.
Protocol 1: Surface Treatment of Inorganic Filler (e.g., Silica Nanoparticles)
This protocol describes a wet processing method for the silanization of silica nanoparticles.
Materials and Equipment:
-
Silica nanoparticles
-
This compound
-
Anhydrous toluene (or other suitable solvent)
-
Triethylamine (optional, as an acid scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Centrifuge and centrifuge tubes
-
Vacuum oven
-
Nitrogen or Argon gas supply (optional)
Procedure:
-
Drying of Filler: Dry the silica nanoparticles in a vacuum oven at 120-150°C for at least 4 hours to remove adsorbed water.
-
Dispersion: In a clean, dry round-bottom flask, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 g of silica in 200 mL of toluene) under magnetic stirring.
-
Silane Addition: In a separate container, prepare a solution of this compound in anhydrous toluene (e.g., 2% w/v solution). Slowly add the silane solution to the stirred silica dispersion. The amount of silane to be added should be calculated based on the surface area of the filler, typically aiming for 1-5% by weight of the filler.
-
Optional Catalyst: If desired, a small amount of triethylamine can be added to the reaction mixture to neutralize the HCl byproduct of the reaction.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110°C for toluene) for 4-6 hours under a nitrogen or argon atmosphere to prevent moisture contamination.
-
Washing: After the reaction is complete, allow the mixture to cool to room temperature. Separate the treated silica nanoparticles from the solvent by centrifugation (e.g., 5000 rpm for 15 minutes).
-
Resuspension and Re-centrifugation: Discard the supernatant and resuspend the nanoparticles in fresh anhydrous toluene. Repeat the centrifugation and resuspension steps at least three times to remove any unreacted silane and byproducts.
-
Drying: After the final wash, dry the silanized silica nanoparticles in a vacuum oven at 80-100°C for 12 hours or until a constant weight is achieved.
-
Storage: Store the dried, surface-modified nanoparticles in a desiccator to prevent moisture absorption.
Protocol 2: Composite Fabrication via Hand Lay-up Technique
This protocol describes the fabrication of a simple polymer composite plate using the silane-treated filler.
Materials and Equipment:
-
Silane-treated inorganic filler
-
Epoxy resin and hardener
-
Woven glass fiber mat (optional, for reinforcement)
-
Mold with a flat, smooth surface
-
Release agent
-
Mixing cups and stirrers
-
Brush or roller
-
Vacuum bagging system (optional, for improved consolidation)
-
Oven for curing
Procedure:
-
Mold Preparation: Clean the mold surface thoroughly and apply a suitable release agent according to the manufacturer's instructions to ensure easy removal of the cured composite.
-
Resin Preparation: In a mixing cup, accurately weigh the desired amount of epoxy resin.
-
Filler Dispersion: Gradually add the pre-weighed, dried silane-treated filler to the resin while stirring continuously. Ensure thorough mixing to achieve a uniform dispersion of the filler in the resin.
-
Hardener Addition: Add the stoichiometric amount of hardener to the resin-filler mixture and mix thoroughly for the time specified by the resin manufacturer.
-
Lay-up:
-
Apply a thin, even layer of the resin mixture onto the prepared mold surface using a brush or roller.
-
If using reinforcement, place a pre-cut layer of glass fiber mat onto the wet resin.
-
Apply more resin mixture over the glass fiber mat, ensuring complete wet-out of the fibers. Use a roller to remove any entrapped air bubbles.
-
Repeat this process to build up the desired thickness of the composite.
-
-
Curing:
-
Allow the composite to cure at room temperature or in an oven according to the resin manufacturer's recommended curing schedule.
-
For improved properties, a vacuum bagging system can be applied over the lay-up to consolidate the layers and remove excess resin and voids before and during curing.
-
-
Demolding and Post-curing: Once fully cured, carefully demold the composite part. A post-curing cycle at an elevated temperature may be required to achieve the final mechanical properties of the resin.
Mandatory Visualizations
Caption: Experimental workflow for composite preparation.
References
Application Notes and Protocols for Modifying PDMS Surfaces with Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface modification of polydimethylsiloxane (PDMS) with chloro(dimethyl)octylsilane. This process renders the inherently hydrophobic PDMS surface even more hydrophobic and stable, which is particularly advantageous in various research and drug development applications, including microfluidics, high-throughput screening, and controlled drug release systems. By creating a well-defined and stable hydrophobic surface, non-specific absorption of hydrophobic drugs or biomolecules into the bulk PDMS material can be minimized, leading to more accurate and reproducible experimental outcomes.
Introduction
Polydimethylsiloxane (PDMS) is a widely used material in research and biomedical applications due to its biocompatibility, optical transparency, and ease of fabrication. However, its native hydrophobic surface is prone to a phenomenon known as hydrophobic recovery after plasma treatment and can absorb small hydrophobic molecules, which can interfere with experimental results, particularly in drug efficacy and toxicity studies.[1][2]
Surface modification with this compound creates a stable, covalently bound monolayer with an octyl group oriented away from the surface. This modification enhances the hydrophobicity of the PDMS and provides a more chemically inert surface. The process typically involves two key steps: surface activation to introduce reactive silanol groups and subsequent silanization with this compound.
Data Presentation
The following tables summarize the quantitative data regarding the surface properties of PDMS before and after modification.
Table 1: Water Contact Angle of PDMS Surfaces
| Surface Treatment | Water Contact Angle (°) | Reference |
| Untreated PDMS | 109 - 112 | [3][4] |
| Oxygen Plasma Treated (immediately after) | < 10 - 60 | [3][5] |
| Oxygen Plasma Treated (after hydrophobic recovery) | ~110 | [6] |
| This compound Modified (Expected) | > 110 | Inferred from similar silanizations |
Table 2: Stability of Modified PDMS Surfaces
| Surface Modification | Storage Conditions | Duration of Stability | Reference |
| Oxygen Plasma Treatment | Air | Hours to ~2 days | [6][7] |
| Other Silane Coatings | Aqueous Environment | Days to Weeks | Inferred from similar silanizations |
| This compound Modified (Expected) | Aqueous Environment | Expected to be stable for days to weeks | Inferred from similar silanizations |
Experimental Protocols
Materials
-
PDMS substrates or devices
-
This compound (≥95%)
-
Toluene or hexane (anhydrous)
-
Deionized (DI) water
-
Isopropanol
-
Nitrogen gas (high purity)
-
Plasma cleaner/asher
-
Vacuum desiccator
-
Glass slides
-
Petri dishes
-
Sonicator
-
Contact angle goniometer
-
X-ray photoelectron spectrometer (XPS) (for characterization)
Protocol for PDMS Surface Modification with this compound (Vapor Phase Deposition)
This protocol describes a common and reliable method for modifying PDMS surfaces with this compound via vapor phase deposition.
Step 1: PDMS Substrate Preparation
-
Fabricate PDMS substrates or microfluidic devices using standard soft lithography techniques. A common mixing ratio for the PDMS base and curing agent is 10:1 (w/w).
-
Cure the PDMS at 60-80°C for at least 2 hours.
-
Thoroughly clean the PDMS surfaces by sonicating in isopropanol for 15 minutes, followed by rinsing with DI water.
-
Dry the PDMS substrates completely using a stream of high-purity nitrogen gas.
Step 2: Surface Activation using Oxygen Plasma
-
Place the clean, dry PDMS substrates inside the chamber of a plasma cleaner.
-
Expose the PDMS surfaces to oxygen plasma. Typical parameters are 20-50 W power for 30-60 seconds. This step removes organic contaminants and generates reactive silanol (-OH) groups on the surface.[4][5] The surface will become highly hydrophilic immediately after this treatment.
Step 3: Vapor Phase Silanization
-
Immediately after plasma treatment, place the activated PDMS substrates inside a vacuum desiccator.
-
In a small, open container (e.g., a glass vial), place a few drops (approximately 100-200 µL) of this compound inside the desiccator, ensuring it is not in direct contact with the PDMS substrates.
-
Evacuate the desiccator to create a vacuum. This will facilitate the vaporization of the silane.
-
Allow the silanization reaction to proceed in the vapor phase for 1-2 hours at room temperature. The this compound will react with the surface silanol groups to form a stable siloxane bond.
Step 4: Post-Silanization Cleaning and Curing
-
Vent the desiccator with nitrogen gas and carefully remove the PDMS substrates.
-
To remove any unreacted silane, rinse the surfaces with anhydrous toluene or hexane.
-
Sonicate the substrates in the chosen solvent for 5-10 minutes.
-
Rinse again with fresh solvent and dry thoroughly with a stream of nitrogen gas.
-
To complete the cross-linking of the silane monolayer, bake the modified PDMS substrates in an oven at 60-80°C for 30-60 minutes.
-
The modified PDMS surfaces are now ready for use.
Characterization of Modified Surfaces
3.3.1. Water Contact Angle Measurement
-
Use a contact angle goniometer to measure the static water contact angle on the unmodified, plasma-treated, and this compound-modified PDMS surfaces.
-
Place a small droplet (2-5 µL) of DI water on the surface.
-
Capture an image of the droplet and use the software to calculate the contact angle.
-
Perform measurements at multiple locations on each sample to ensure reproducibility. A significant increase in the contact angle compared to the native PDMS surface indicates successful hydrophobic modification.
3.3.2. X-ray Photoelectron Spectroscopy (XPS) Analysis
-
XPS can be used to confirm the presence of the octylsilane coating on the PDMS surface.
-
Acquire survey spectra to identify the elemental composition of the surface.
-
Acquire high-resolution spectra for C 1s, O 1s, and Si 2p regions.
-
The presence of a higher carbon-to-silicon ratio on the modified surface compared to the unmodified PDMS is indicative of the successful grafting of the octyl chains.
Mandatory Visualizations
Caption: Experimental workflow for PDMS surface modification.
Caption: Chemical reaction pathway for PDMS silanization.
Applications in Drug Development
The modification of PDMS surfaces with this compound offers several advantages for drug development applications:
-
Reduced Non-Specific Drug Absorption: PDMS has a tendency to absorb small, hydrophobic drug molecules, which can lead to inaccurate dose-response curves in microfluidic-based assays.[2][8] Creating a stable, highly hydrophobic surface with an octylsilane monolayer can act as a barrier, minimizing the absorption of drug candidates into the bulk PDMS.
-
Improved Performance of Microfluidic Devices: In "organ-on-a-chip" and other microphysiological systems, precise control over the cellular microenvironment is crucial.[9] A stable and inert PDMS surface ensures that the concentration of drugs and other signaling molecules remains constant and is not altered by interactions with the device material.
-
Enhanced Controlled Drug Release: For implantable drug delivery devices fabricated from PDMS, a hydrophobic surface modification can help to control the release kinetics of hydrophobic drugs by preventing premature wetting of the device and providing a more consistent interface for drug diffusion.
-
Reduced Biofouling: The creation of a hydrophobic surface can reduce the non-specific adsorption of proteins and other biomolecules.[10] This is critical in drug screening applications where protein binding to the device surface can interfere with the assay.
By providing a more inert and stable surface, the modification of PDMS with this compound can significantly improve the reliability and accuracy of data obtained from PDMS-based platforms used in drug discovery and development.
References
- 1. Technology -Facile Methods to Attenuate PDMS Drug Absorption [jhu.technologypublisher.com]
- 2. Small molecule absorption by PDMS in the context of drug response bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in nonbiofouling PDMS surface modification strategies applicable to microfluidic technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. piescientific.com [piescientific.com]
- 6. Hydrophobic Recovery of PDMS Surfaces in Contact with Hydrophilic Entities: Relevance to Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimizing Hydrophobic Recovery of Polydimethylsiloxane after Oxygen Plasma Treatment [ida.mtholyoke.edu]
- 8. PDMS-PEG Block Copolymer and Pretreatment for Arresting Drug Absorption in Microphysiological Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microfluidic nanodevices for drug sensing and screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas Chromatography Column Preparation with Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a C8-functionalized fused silica capillary gas chromatography (GC) column using chloro(dimethyl)octylsilane. This process, known as silylation or silanization, creates a chemically bonded, non-polar stationary phase suitable for the separation of a wide range of analytes. The octyl-modified surface reduces the polarity of the column and minimizes hydrogen bonding interactions, leading to improved peak shape and resolution for many compounds.
Overview of the Silylation Process
Silylation is a common derivatization technique in gas chromatography used to replace active hydrogen atoms in polar functional groups with a non-polar trimethylsilyl (TMS) or, in this case, a dimethyloctylsilyl group. This derivatization can be applied to the analytes themselves or, as detailed in this protocol, to the inner surface of a fused silica capillary column to create a bonded stationary phase. The primary goal is to reduce the polarity of the surface, making it more inert and suitable for the analysis of a variety of compounds.
This compound is an organosilicon compound that serves as a reagent for the silylation of materials such as silica and glass. By chemically bonding this compound to the silanol groups on the inner wall of a fused silica capillary, a robust, non-polar C8 stationary phase is created.
Experimental Protocols
This section details the step-by-step methodology for the preparation of a gas chromatography column functionalized with this compound. The following protocol is based on the static coating method, which is widely used for preparing wall-coated open tubular (WCOT) capillary columns.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier (Example) |
| Fused Silica Capillary Tubing (e.g., 0.25 mm I.D.) | High Purity | Agilent Technologies |
| This compound | ≥97% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | MilliporeSigma |
| Dichloromethane | Anhydrous, ≥99.8% | Fisher Scientific |
| Methanol | HPLC Grade | VWR |
| Hydrochloric Acid (HCl) | 1 M solution | EMD Millipore |
| Nitrogen Gas | High Purity (99.999%) | Airgas |
| Deionized Water | 18.2 MΩ·cm | In-house system |
Pre-treatment of the Fused Silica Capillary
Proper pre-treatment is crucial to ensure a uniform and reactive surface for the subsequent silylation reaction. This process involves cleaning and hydrating the inner surface of the capillary to generate a consistent layer of silanol groups.
-
Acid Wash: Carefully rinse the capillary column with 1 M HCl for 30 minutes. This step helps to remove any metallic impurities from the surface.
-
Water Rinse: Flush the column with deionized water until the eluent is neutral (check with pH paper).
-
Methanol Rinse: Rinse the column with methanol for 15 minutes to remove residual water.
-
Drying: Dry the column by purging with a steady stream of high-purity nitrogen gas at 150°C for 2 hours.
Deactivation and Silylation via Static Coating
This procedure utilizes the static coating method to apply a uniform layer of the this compound to the inner wall of the capillary.
-
Preparation of the Coating Solution: In a clean, dry vial, prepare a 5% (v/v) solution of this compound in anhydrous toluene.
-
Filling the Column: Completely fill the pre-treated capillary column with the prepared coating solution.
-
Sealing: Seal one end of the column using a high-temperature septum or by carefully melting the tip.
-
Evaporation: Connect the open end of the column to a vacuum pump. Immerse the entire column in a temperature-controlled water bath set at 40°C. The solvent will slowly evaporate, leaving a uniform film of the silylating reagent on the inner wall. This process can take several hours depending on the column length and internal diameter.
-
Reaction and Curing: Once all the solvent has evaporated, seal both ends of the column. Place the column in a GC oven and heat it to 200°C for 4 hours to facilitate the chemical bonding of the this compound to the silica surface.
Column Conditioning
Conditioning is the final step to remove any unreacted material and to stabilize the stationary phase.
-
Installation: Install the newly prepared column in a gas chromatograph.
-
Initial Purge: Purge the column with high-purity nitrogen or helium carrier gas at a low flow rate (e.g., 1 mL/min) for 30 minutes at room temperature.
-
Temperature Programming: While maintaining the carrier gas flow, slowly ramp the oven temperature from 40°C to 250°C at a rate of 2°C/min.
-
Hold: Hold the final temperature of 250°C for at least 8 hours, or until a stable baseline is achieved.
Expected Performance Data
The following table summarizes the expected performance characteristics of a GC column prepared with this compound. Please note that these are representative values and actual performance may vary depending on the specific preparation conditions and the analytes being tested.
| Parameter | Expected Value/Range |
| Stationary Phase | Octyldimethylsilyl (C8) |
| Polarity | Non-polar |
| Column Dimensions (Example) | 30 m x 0.25 mm I.D. |
| Film Thickness | 0.25 µm |
| Maximum Operating Temperature | 280°C (isothermal) / 300°C (programmed) |
| Column Efficiency (plates/m) | 2500 - 4000 |
| Bleed Profile | Low |
Visual Representations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of the this compound functionalized GC column.
Caption: Workflow for GC column preparation.
Silylation Reaction Pathway
The diagram below shows the chemical reaction that occurs on the inner surface of the fused silica capillary during the silylation process.
Caption: Silylation reaction on the silica surface.
Applications
A GC column prepared with a this compound bonded phase is versatile and can be used for a variety of applications, including:
-
Analysis of fatty acid methyl esters (FAMEs)
-
Separation of hydrocarbons
-
Analysis of pesticides and herbicides
-
Screening for drugs of abuse
-
Environmental analysis of semi-volatile organic compounds
Safety Precautions
-
This compound is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work with anhydrous solvents in a dry environment to prevent premature reaction of the silylating agent.
-
Exercise caution when working with heated GC ovens and pressurized gas cylinders.
By following these detailed protocols, researchers, scientists, and drug development professionals can successfully prepare robust and reliable C8-functionalized gas chromatography columns for their analytical needs.
Application of Chloro(dimethyl)octylsilane in Biosensor Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chloro(dimethyl)octylsilane in the fabrication of biosensors. The focus is on creating hydrophobic self-assembled monolayers (SAMs) on silica-based substrates to facilitate the immobilization of biomolecules through non-covalent interactions, a crucial step in the development of various biosensing platforms.
Application Notes
This compound is an organosilane compound utilized for surface modification, rendering hydrophilic surfaces, such as those of silicon dioxide (SiO2) or glass, hydrophobic.[1][2] This alteration of surface properties is instrumental in the fabrication of biosensors, where controlled immobilization of biorecognition molecules (e.g., proteins, antibodies, enzymes) is paramount. The octyl chain of the molecule forms a dense, non-polar layer, creating a water-repellent and organophilic surface.[1]
The primary application of this compound in biosensor development is the formation of a stable self-assembled monolayer (SAM). This SAM can serve two main purposes:
-
Passive Insulating Layer: In some electrochemical biosensors, the hydrophobic layer can act as an insulating barrier, reducing non-specific binding and background noise, thereby enhancing the signal-to-noise ratio.
-
Hydrophobic Immobilization Platform: The hydrophobic surface created by the this compound SAM can be used to immobilize biomolecules through hydrophobic interactions.[3] This is particularly useful for proteins and other macromolecules that have exposed hydrophobic regions, allowing for a directed and stable, yet non-covalent, attachment to the sensor surface.
The quality of the SAM is critical for the performance of the biosensor. A well-formed, dense monolayer provides a uniform surface for biomolecule immobilization, leading to reproducible sensor responses. The presence of water during the silanization process can significantly impact the formation and quality of the monolayer, potentially leading to polymerization and the formation of aggregates rather than a smooth monolayer. Therefore, anhydrous conditions are highly recommended for the silanization step.
Characterization of the this compound-modified surface is essential to ensure proper SAM formation. Techniques such as contact angle goniometry, Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) are commonly employed to assess the hydrophobicity, surface morphology, and elemental composition of the modified surface.
Quantitative Data
The following table summarizes typical quantitative data obtained during the surface modification process. While specific values for this compound are not extensively reported in the literature, data from closely related octylsilanes on SiO2 surfaces provide a reliable reference.
| Parameter | Substrate | Treatment | Typical Value | Reference |
| Water Contact Angle | SiO2 | Untreated (Cleaned) | < 10° | General Knowledge |
| SiO2 | After this compound treatment | ~99° | [4] | |
| Monolayer Thickness | SiO2 | This compound SAM | ~1 - 2 nm | Estimated based on molecular length |
| Surface Roughness (RMS) | SiO2 | Untreated (Cleaned) | < 0.5 nm | General Knowledge |
| SiO2 | After this compound treatment | < 1 nm | General Knowledge |
Experimental Protocols
Protocol 1: Cleaning and Hydroxylation of Silica-Based Substrates
This protocol is a prerequisite for achieving a uniform and stable silane layer.
Materials:
-
Silica-based substrates (e.g., silicon wafers with a native oxide layer, glass slides)
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
Beakers
Procedure:
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Decant the acetone and rinse the substrates thoroughly with DI water.
-
Replace the acetone with ethanol and sonicate for another 15 minutes.
-
Rinse the substrates extensively with DI water.
-
Piranha Cleaning (in a certified fume hood with appropriate personal protective equipment): a. Carefully prepare the Piranha solution by slowly adding the H2O2 to the H2SO4. Warning: This solution is highly corrosive and exothermic. b. Immerse the cleaned substrates in the Piranha solution for 30-60 minutes. c. Carefully remove the substrates and rinse with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Use the cleaned and hydroxylated substrates immediately for the silanization protocol.
Protocol 2: Formation of a this compound Self-Assembled Monolayer (SAM)
This protocol describes the formation of a hydrophobic SAM on the cleaned substrates.
Materials:
-
Cleaned, hydroxylated substrates from Protocol 1
-
This compound (≥97% purity)
-
Anhydrous toluene (or other anhydrous organic solvent like hexane)
-
Nitrogen or Argon gas (high purity)
-
Glove box or desiccator
-
Oven
Procedure:
-
Perform the following steps in an inert atmosphere (glove box or under a stream of nitrogen/argon) to minimize exposure to moisture.
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
After curing, sonicate the substrates in fresh anhydrous toluene for 5-10 minutes to remove any polymerized silane aggregates.
-
Dry the final modified substrates under a stream of nitrogen and store in a desiccator until further use.
Protocol 3: Immobilization of Biomolecules via Hydrophobic Interaction
This protocol provides a general method for immobilizing proteins onto the hydrophobic SAM-modified surface. Optimization of incubation time and protein concentration is recommended for specific applications.
Materials:
-
This compound-modified substrates from Protocol 2
-
Biomolecule (e.g., antibody, enzyme) to be immobilized
-
Phosphate-buffered saline (PBS, pH 7.4) or other suitable buffer
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a solution of the biomolecule in PBS at a desired concentration (e.g., 10-100 µg/mL).
-
Apply a droplet of the biomolecule solution onto the hydrophobic surface of the modified substrate, ensuring the entire sensing area is covered.
-
Incubate in a humidified chamber for 1-2 hours at room temperature, or overnight at 4°C, to allow for hydrophobic adsorption.
-
Gently wash the substrate with the wash buffer to remove any unbound biomolecules.
-
To block any remaining non-specific binding sites, incubate the substrate with the blocking solution for 30-60 minutes at room temperature.
-
Wash the substrate again with the wash buffer.
-
The biosensor is now functionalized and ready for analyte detection.
Visualizations
Caption: Experimental workflow for biosensor fabrication.
References
Application Notes and Protocols: Creation of Superhydrophobic Surfaces Using Chloro(dimethyl)octylsilane
Introduction
Superhydrophobic surfaces, characterized by water contact angles (WCA) exceeding 150°, are of significant interest in biomedical and drug development fields.[1][2] These surfaces effectively repel water, which can reduce protein adsorption, prevent cellular interaction, and inhibit bacterial growth.[1][3][4] The creation of such surfaces relies on two key factors: low surface energy and hierarchical micro/nano-scale roughness. Chloro(dimethyl)octylsilane (CAS: 18162-84-0) is an organosilicon compound used as a silylating agent to impart low surface energy to various substrates.[5] It reacts with hydroxyl groups present on surfaces like glass or silica to form a stable, covalently bonded self-assembled monolayer (SAM), orienting its hydrophobic octyl groups away from the surface.[5] This document provides detailed protocols for utilizing this compound to create hydrophobic and superhydrophobic surfaces and methods for their characterization.
Chemical Properties and Safety Information
This compound is a versatile reagent for surface modification, but it requires careful handling due to its hazardous properties.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 18162-84-0 | |
| Molecular Formula | C₁₀H₂₃ClSi | [5] |
| Molecular Weight | 206.83 g/mol | [5] |
| Appearance | Colorless Liquid | [5] |
| Density | 0.873 g/mL at 25 °C | |
| Boiling Point | 222-225 °C |
| Refractive Index | n20/D 1.435 | |
Safety Precautions:
This compound is corrosive, flammable, and moisture-sensitive.[5][6][7] It reacts with water or moisture to produce corrosive hydrochloric acid (HCl) gas.[5] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6] Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated area away from moisture, strong bases, and metals.[6][8]
Experimental Protocols
Achieving superhydrophobicity requires both surface texturing and chemical modification. Silanization of a smooth surface will result in a hydrophobic surface (WCA > 90°), but not a superhydrophobic one.
Workflow for Creating Superhydrophobic Surfaces
The overall process involves substrate preparation, optional but necessary surface texturing for superhydrophobicity, chemical modification via silanization, and finally, characterization.
Caption: Experimental workflow for surface hydrophobization.
Protocol 1: Substrate Cleaning and Activation
This step is critical for ensuring a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.
-
Materials :
-
Substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄: 30% H₂O₂) (EXTREME CAUTION) or Oxygen Plasma Cleaner
-
Deionized (DI) water
-
Nitrogen or Argon gas stream
-
Beakers, tweezers
-
-
Procedure :
-
Method A: Piranha Cleaning (for robust substrates)
-
Place substrates in a clean glass beaker.
-
In a fume hood, carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution is highly exothermic and explosive if it comes into contact with organic solvents.
-
Immerse the substrates in the Piranha solution for 30-60 minutes at 90 °C.[9]
-
Remove substrates using Teflon tweezers and rinse copiously with DI water.
-
Dry the substrates under a stream of nitrogen or argon and use immediately.
-
-
Method B: Plasma Cleaning
-
Place substrates in the chamber of an oxygen plasma cleaner.
-
Treat the surfaces according to the manufacturer's instructions (e.g., 40 W, 30 SCCM O₂, for 10-30 seconds).[9]
-
Use the activated substrates immediately for the silanization step.
-
-
Protocol 2: Surface Modification with this compound
This protocol describes a solution-phase deposition method. A vapor-phase deposition can also be used.[9]
-
Materials :
-
Activated substrates from Protocol 1
-
This compound
-
Anhydrous toluene or hexane (solvent)
-
Anhydrous triethylamine (optional, as an HCl scavenger)
-
Glass deposition chamber or desiccator
-
Sonicator
-
Oven
-
-
Procedure :
-
In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene. For a 50 mL solution, add 0.5-1.0 mL of the silane to 49.5-49.0 mL of toluene.
-
(Optional) Add a small amount of triethylamine (~0.5%) to the solution to neutralize the HCl byproduct.
-
Immerse the clean, dry substrates into the silane solution. Ensure the entire surface is covered.
-
Allow the reaction to proceed for 1-2 hours at room temperature in a sealed container or desiccator to prevent exposure to atmospheric moisture.
-
After deposition, remove the substrates and rinse them thoroughly with fresh toluene to remove any unreacted silane.
-
Sonicate the substrates in a bath of fresh toluene for 5 minutes, followed by a rinse with ethanol or isopropanol.
-
Dry the coated substrates under a stream of nitrogen and then cure in an oven at 110-120 °C for 30-60 minutes to stabilize the monolayer.
-
Allow to cool to room temperature before characterization.
-
Caption: Silanization reaction mechanism on a hydroxylated surface.
Protocol 3: Characterization by Water Contact Angle (WCA) Measurement
The primary method for quantifying the hydrophobicity of a surface is by measuring the static water contact angle.[10]
-
Equipment :
-
Contact angle goniometer with a camera and analysis software[11]
-
Microliter syringe
-
High-purity water
-
-
Procedure :
-
Place the modified substrate on the sample stage of the goniometer.
-
Using the microliter syringe, carefully dispense a small droplet of water (typically 2-5 µL) onto the surface.[12]
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the software to analyze the image and calculate the contact angle between the baseline of the droplet and the tangent at the droplet edge.
-
Perform measurements on at least three different spots on the surface to ensure reproducibility and calculate the average WCA.[12]
-
Expected Results
The degree of hydrophobicity is classified by the measured water contact angle.
Table 2: Classification of Surfaces by Water Contact Angle (WCA)
| Surface Type | Typical WCA | Droplet Behavior | Reference |
|---|---|---|---|
| Hydrophilic | < 90° | Spreads over the surface | [13] |
| Hydrophobic | 90° - 150° | Forms distinct droplets | [13] |
| Superhydrophobic | > 150° | Forms nearly perfect spheres that roll off easily |[1] |
Treatment of a smooth glass or silicon surface with this compound is expected to yield a hydrophobic surface with a WCA in the range of 100-110°. To achieve a superhydrophobic state (>150°), the substrate must be appropriately roughened prior to the silanization procedure.
Applications in Research and Drug Development
The ability to control surface wettability is critical for many biomedical applications.[1][3]
-
Non-fouling Surfaces : Superhydrophobic surfaces can significantly reduce the adhesion of proteins, cells, and bacteria, which is crucial for medical implants and diagnostic devices.[4]
-
Drug Delivery : The entrapped air layer on a superhydrophobic surface can act as a barrier to slow the release of therapeutic agents, enabling tunable, long-term drug delivery systems.[14]
-
High-Throughput Screening : Patterning surfaces with hydrophilic and superhydrophobic regions allows for the creation of microarrays for high-throughput assays and lab-on-a-chip applications.[1]
References
- 1. Superhydrophobic Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Superhydrophobic vs Hydrophobic Coatings in Pharmaceuticals [eureka.patsnap.com]
- 3. Superhydrophobic materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ibmc.up.pt [ibmc.up.pt]
- 10. users.aalto.fi [users.aalto.fi]
- 11. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.temple.edu [sites.temple.edu]
- 13. Contact Angle of Water on Smooth Surfaces and Wettability-KINO Scientific Instrument Inc. [surface-tension.org]
- 14. Superhydrophobic Materials for Tunable Drug Release: Using Displacement of Air to Control Delivery Rates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vapor Phase Deposition of Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the vapor phase deposition of Chloro(dimethyl)octylsilane to create hydrophobic self-assembled monolayers (SAMs) on various substrates. This technique is particularly relevant for applications in drug development, biomedical research, and material science where surface modification is crucial for controlling protein adsorption, cell adhesion, and drug delivery kinetics.
Introduction
This compound (CDMOS) is a monochlorosilane that readily reacts with hydroxylated surfaces to form a dense, hydrophobic monolayer. The octyl chain provides the non-polar characteristic, significantly increasing the water contact angle of the substrate. Vapor phase deposition is the preferred method for creating highly uniform and reproducible silane coatings, as it minimizes the formation of aggregates and polymer multilayers that can occur with solution-phase deposition.
Applications in research and drug development include:
-
Biocompatible Coatings: Creating surfaces that resist non-specific protein adsorption and cell adhesion, which is critical for medical implants and biosensors.
-
Controlled Drug Release: Modifying the surface of drug carriers to control the rate of drug elution. Hydrophobic coatings can act as a barrier to delay drug release.
-
Microfluidics: Passivating the inner surfaces of microfluidic channels to prevent the adhesion of biomolecules and to control fluid flow.
Physical and Chemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for developing a successful vapor phase deposition protocol. The relatively high boiling point and low vapor pressure at room temperature necessitate heating to achieve efficient deposition.
| Property | Value |
| Molecular Formula | C₁₀H₂₃ClSi |
| Molecular Weight | 206.83 g/mol |
| Boiling Point | 222-225 °C |
| Vapor Pressure | 0.116 mmHg at 25 °C |
| Appearance | Colorless liquid |
Experimental Protocol: Vapor Phase Deposition of this compound
This protocol is designed for substrates such as silicon wafers, glass slides, and other materials with surface hydroxyl groups.
Materials and Equipment
-
This compound (≥97% purity)
-
Substrates (e.g., silicon wafers, glass microscope slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Nitrogen gas (high purity)
-
Vapor phase deposition system (or a vacuum oven/desiccator setup)
-
Heating mantle or hot plate for the silane reservoir
-
Temperature controller
-
Vacuum pump
-
Contact angle goniometer
-
(Optional) Ellipsometer, Atomic Force Microscope (AFM), X-ray Photoelectron Spectrometer (XPS) for film characterization
Substrate Preparation (Hydroxylation)
Proper substrate cleaning and hydroxylation are critical for the formation of a dense and stable silane monolayer.
-
Cleaning:
-
Sonciate the substrates in a detergent solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonciate in DI water for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
Hydroxylation (Piranha Etch):
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a certified fume hood.
-
Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Never add the acid to the peroxide. The solution is highly exothermic.
-
Immerse the cleaned substrates in the Piranha solution for 30-60 minutes at room temperature.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Dry the hydroxylated substrates with a stream of high-purity nitrogen gas. The substrates should be used immediately for deposition.
-
Vapor Phase Deposition Workflow
Caption: Workflow for this compound vapor deposition.
Deposition Procedure
-
System Setup:
-
Place the freshly hydroxylated substrates in the deposition chamber.
-
Place a small, open container with a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates. For more controlled deposition, use a dedicated silane reservoir with a heating mantle.
-
-
Deposition Parameters:
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Heat the substrate to a temperature between 50-120 °C. This helps to drive off any physisorbed water and promotes the reaction.
-
Heat the this compound reservoir to a temperature that achieves a suitable vapor pressure for deposition. A starting point is typically in the range of 80-120 °C.
-
Allow the deposition to proceed for 1 to 4 hours. The optimal time will depend on the desired surface coverage and the specific system parameters.
-
-
Post-Deposition Curing:
-
After the deposition period, turn off the heating to the silane reservoir and allow it to cool.
-
Purge the chamber with high-purity nitrogen gas to remove any unreacted silane.
-
Vent the chamber and remove the coated substrates.
-
Cure the coated substrates by baking them in an oven at 100-120 °C for 1 hour. This step promotes the formation of stable siloxane bonds with the surface and removes any remaining volatile byproducts.
-
Characterization of the Hydrophobic Coating
The quality of the this compound monolayer can be assessed using several analytical techniques.
| Characterization Technique | Parameter | Expected Outcome |
| Contact Angle Goniometry | Static Water Contact Angle | 95° - 110° |
| Ellipsometry | Film Thickness | 0.8 - 1.5 nm |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm for a uniform monolayer |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of Si, C, O, and Cl (before curing) |
Signaling Pathway of Silanization
The reaction of this compound with a hydroxylated surface proceeds through a well-defined pathway to form a stable, covalently bonded self-assembled monolayer.
Caption: Reaction of this compound with a hydroxylated surface.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Water Contact Angle | Incomplete surface hydroxylation. | Ensure thorough cleaning and Piranha treatment. |
| Insufficient deposition time or temperature. | Increase deposition time and/or silane reservoir temperature. | |
| Presence of moisture in the deposition chamber. | Ensure a good vacuum and use high-purity nitrogen for purging. | |
| Non-uniform Coating | Uneven temperature distribution on the substrate. | Ensure uniform heating of the substrate holder. |
| Contamination on the substrate surface. | Improve the substrate cleaning procedure. | |
| Poor Film Stability | Incomplete curing. | Increase curing time or temperature. |
| Insufficient covalent bonding. | Ensure proper surface hydroxylation and deposition conditions. |
Conclusion
The vapor phase deposition of this compound is a robust method for creating uniform and stable hydrophobic surfaces. By carefully controlling the substrate preparation, deposition parameters, and post-deposition curing, researchers can reliably produce high-quality coatings for a wide range of applications in drug development and biomedical research. The protocols and data presented here provide a solid foundation for achieving consistent and reproducible results. Optimization of the specific parameters for your experimental setup is highly recommended.
Application Notes and Protocols for Surface Modification of Nanoparticles for Drug Delivery using Chloro(dimethyl)octylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. This process allows for the tuning of nanoparticle properties to enhance drug loading, control release kinetics, improve stability, and facilitate targeted delivery. Chloro(dimethyl)octylsilane is a versatile reagent for rendering nanoparticle surfaces hydrophobic. This modification is particularly useful for encapsulating hydrophobic drugs, improving their solubility and bioavailability. This document provides detailed protocols for the surface modification of silica nanoparticles with this compound, methods for drug loading and release, and characterization techniques.
Data Presentation
The following tables summarize quantitative data related to the physicochemical properties, drug loading efficiency, and release kinetics of nanoparticles surface-modified with octyl groups. While specific values can vary based on the nanoparticle core material, size, and the specific drug used, these tables provide representative data for commonly used anticancer drugs, paclitaxel and doxorubicin.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Unmodified Silica Nanoparticles | This compound Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 4 |
| Surface Functional Groups | Silanol (Si-OH) | Octyl ((CH₂)₇CH₃) |
| Contact Angle (Water) | < 20° (Hydrophilic) | > 90° (Hydrophobic) |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Paclitaxel | Octyl-modified Silica Nanoparticles | 8.5 ± 1.2 | 92 ± 3.5 |
| Doxorubicin | Octyl-modified Silica Nanoparticles | 6.2 ± 0.9 | 85 ± 4.1 |
Table 3: In Vitro Drug Release Kinetics
| Drug | Nanoparticle Formulation | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| Paclitaxel | Octyl-modified Silica Nanoparticles | 35 ± 4% | 55 ± 5% |
| Doxorubicin | Octyl-modified Silica Nanoparticles | 40 ± 3% | 65 ± 4% |
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles with a diameter of approximately 100 nm.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, mix 50 mL of ethanol and 5 mL of deionized water.
-
Add 2 mL of ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes at room temperature.
-
Rapidly add 3 mL of TEOS to the stirring solution.
-
Continue stirring the reaction mixture at room temperature for 12 hours. A white precipitate of silica nanoparticles will form.
-
Collect the silica nanoparticles by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the nanoparticles three times with ethanol by repeated centrifugation and redispersion to remove unreacted reagents.
-
Finally, resuspend the silica nanoparticles in absolute ethanol for the surface modification step.
Protocol 2: Surface Modification with this compound
This protocol details the functionalization of silica nanoparticles with this compound to create a hydrophobic surface.
Materials:
-
Silica nanoparticles (from Protocol 1) suspended in absolute ethanol
-
This compound
-
Anhydrous toluene
-
Triethylamine (optional, as a catalyst)
-
Nitrogen or Argon gas
Procedure:
-
Transfer the ethanolic suspension of silica nanoparticles to a round-bottom flask.
-
Centrifuge the suspension to pellet the nanoparticles and discard the supernatant.
-
Wash the nanoparticles twice with anhydrous toluene to remove any residual water and ethanol.
-
Resuspend the silica nanoparticles in anhydrous toluene to a concentration of 10 mg/mL.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add this compound to the nanoparticle suspension. A 10-fold molar excess relative to the estimated surface silanol groups is a good starting point.
-
Optional: Add a catalytic amount of triethylamine to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours.
-
After the reaction, cool the mixture to room temperature.
-
Collect the octyl-modified nanoparticles by centrifugation.
-
Wash the modified nanoparticles three times with toluene and then three times with ethanol to remove excess silane and byproducts.
-
Dry the final product under vacuum.
Protocol 3: Drug Loading onto Hydrophobic Nanoparticles
This protocol describes a solvent evaporation method for loading a hydrophobic drug, such as paclitaxel, onto the octyl-modified nanoparticles.
Materials:
-
Octyl-modified silica nanoparticles
-
Paclitaxel
-
Dichloromethane (DCM) or another suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve a known amount of paclitaxel in DCM.
-
Disperse a known amount of octyl-modified silica nanoparticles in the paclitaxel solution and sonicate for 15 minutes to ensure a homogenous dispersion.
-
Slowly evaporate the organic solvent under reduced pressure using a rotary evaporator. This will cause the drug to precipitate onto the surface of the nanoparticles.
-
A thin film of drug-loaded nanoparticles will form on the wall of the flask.
-
Hydrate the film by adding PBS (pH 7.4) and gently agitating to form a suspension of drug-loaded nanoparticles.
-
To remove any unloaded, free drug, centrifuge the suspension and discard the supernatant. The drug-loaded nanoparticles will form a pellet.
-
Wash the pellet with PBS and repeat the centrifugation step.
-
Resuspend the final drug-loaded nanoparticle pellet in the desired buffer for characterization and in vitro/in vivo studies.
Protocol 4: In Vitro Drug Release Study
This protocol outlines a dialysis-based method to evaluate the release kinetics of the drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Dialysis membrane (with a molecular weight cut-off appropriate for the drug)
-
Release buffer (e.g., PBS at pH 7.4 and an acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Shaking incubator
Procedure:
-
Disperse a known concentration of the drug-loaded nanoparticles in the release buffer.
-
Transfer the suspension into a dialysis bag and seal it.
-
Place the dialysis bag in a larger container with a known volume of the same release buffer.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer from the outer container and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released at each time point.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for nanoparticle synthesis, modification, and drug loading.
Apoptotic Signaling Pathway
The delivery of anticancer drugs like paclitaxel via nanoparticles can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptotic signaling pathway induced by paclitaxel-loaded nanoparticles.
Troubleshooting & Optimization
How to avoid aggregation of Chloro(dimethyl)octylsilane
Technical Support Center: Chloro(dimethyl)octylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of this compound during their experiments.
Troubleshooting Guide
Issue: White Precipitate or Gel Formation (Aggregation) in this compound
This guide provides a step-by-step approach to troubleshoot and prevent the aggregation of this compound.
dot
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
1. What causes the aggregation of this compound?
The primary cause of this compound aggregation is hydrolysis.[1][2][3] this compound is highly reactive towards moisture.[3] When exposed to even trace amounts of water, the chlorosilane group hydrolyzes to form a reactive silanol intermediate. These silanol intermediates can then undergo condensation reactions with each other, leading to the formation of siloxane bonds (Si-O-Si) and resulting in the formation of larger aggregates, which may appear as a white precipitate or gel.[2]
2. How can I prevent the hydrolysis and aggregation of this compound?
To prevent hydrolysis and subsequent aggregation, it is crucial to minimize the exposure of this compound to moisture at all times. This can be achieved through:
-
Proper Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from atmospheric moisture.[4][5] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended.[4][5]
-
Anhydrous Conditions: Use anhydrous solvents and thoroughly dried glassware for all experiments.
-
Inert Atmosphere Handling: Whenever possible, handle the reagent in a glove box or under a stream of dry inert gas.
3. What are the ideal storage conditions for this compound?
The ideal storage conditions are in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] It is also recommended to store it under an inert gas like nitrogen.[4][5]
4. Can I use this compound that has already started to aggregate?
It is not recommended to use this compound that shows signs of aggregation. The presence of a precipitate indicates that the reagent has partially hydrolyzed and polymerized. This will affect the purity and reactivity of the compound, leading to inaccurate and unreliable experimental results.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 18162-84-0[1][6][7] |
| Molecular Formula | C10H23ClSi[6] |
| Molecular Weight | 206.83 g/mol [6][7] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 222 - 225 °C[1][6] |
| Density | 0.873 g/mL at 25 °C[1] |
| Reactivity | Reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[1][5][8] |
Experimental Protocols
Protocol for Handling this compound to Prevent Aggregation
This protocol outlines the best practices for handling this compound to minimize moisture exposure and prevent aggregation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane)
-
Oven-dried glassware (e.g., round-bottom flask, syringe, needles)
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Glove box (optional, but recommended)
-
Septa
Procedure:
-
Glassware Preparation:
-
Thoroughly clean all glassware and dry it in an oven at >120°C for at least 4 hours to remove any adsorbed water.
-
Allow the glassware to cool to room temperature under a stream of dry inert gas or in a desiccator.
-
-
Setting up the Reaction:
-
Assemble the reaction apparatus while it is still warm and immediately purge with a slow stream of inert gas.
-
Use rubber septa to seal the reaction vessel to allow for the introduction of reagents via syringe.
-
-
Handling and Dispensing this compound:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
If not working in a glove box, use a syringe and needle technique to transfer the liquid.
-
Puncture the septum of the reagent bottle with a needle connected to the inert gas source to maintain a positive pressure.
-
Use a dry syringe to withdraw the desired amount of the reagent.
-
Quickly transfer the reagent to the reaction vessel by piercing the septum.
-
-
Reaction and Storage:
-
Maintain a positive pressure of inert gas throughout the experiment.
-
After use, tightly reseal the this compound container, preferably after flushing the headspace with an inert gas.
-
Mandatory Visualization
dot
Caption: Pathway of this compound aggregation and preventative measures.
References
- 1. innospk.com [innospk.com]
- 2. Chlorodimethyloctadecylsilane | 18643-08-8 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. クロロ(ジメチル)オクチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Incomplete Silanization with Chloro(dimethyl)octylsilane
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during surface silanization with Chloro(dimethyl)octylsilane.
Frequently Asked Questions (FAQs)
Q1: What is the primary indication of a successful silanization with this compound?
A1: The most direct indicator of a successful hydrophobic silanization is a significant increase in the static water contact angle on the substrate. A properly silanized surface will exhibit hydrophobic properties, causing water droplets to bead up rather than spread out.
Q2: What is the role of water in the silanization process with this compound?
A2: Water plays a critical, yet nuanced, role. A trace amount of water is necessary to hydrolyze the chloro group of the this compound, forming a reactive silanol intermediate (Si-OH). This intermediate then condenses with the hydroxyl groups (-OH) on the substrate surface to form a stable siloxane bond (Si-O-Si). However, excessive water can lead to premature self-condensation of the silane in solution, forming polysiloxane aggregates that deposit on the surface, resulting in a non-uniform and weakly bound layer.[1]
Q3: How can I confirm the presence and uniformity of the this compound coating?
A3: Besides water contact angle measurements, several surface analysis techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface, showing the presence of silicon, carbon, and oxygen from the silane.[2][3][4][5]
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface, revealing the uniformity and smoothness of the silane layer. It can also detect the presence of aggregates or incomplete coverage.[4][6][7][8][9][10][11]
-
Ellipsometry: Measures the thickness of the deposited silane film, which is useful for verifying monolayer formation.[7]
Q4: Can I silanize substrates other than glass or silicon?
A4: Yes, silanization with this compound can be applied to any substrate that has surface hydroxyl (-OH) groups, such as metal oxides, quartz, and alumina.[7] The key is the presence of these reactive sites for the silane to covalently bond to.
Troubleshooting Guide
Issue 1: Low Water Contact Angle / Poor Hydrophobicity
Possible Causes:
-
Incomplete Silanization: Insufficient reaction time, low concentration of silane, or suboptimal temperature.
-
Contaminated Surface: Residual organic or particulate contaminants on the substrate prevent the silane from accessing the surface hydroxyl groups.[12]
-
Insufficient Surface Hydroxyl Groups: The substrate was not properly activated to generate a high density of -OH groups.
-
Degraded Silane: The this compound reagent may have hydrolyzed due to improper storage.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction time or the concentration of the silane solution. Gently heating the reaction can also improve efficiency, but should be done with caution to avoid solvent evaporation and silane polymerization.[13][14][15]
-
Thorough Substrate Cleaning: Implement a rigorous cleaning protocol. (See Experimental Protocols section).
-
Surface Activation: Use methods like plasma treatment or piranha solution to generate a high density of hydroxyl groups on the substrate surface.
-
Use Fresh Reagent: Ensure the this compound is fresh and has been stored under anhydrous conditions to prevent degradation.
Issue 2: Patchy or Uneven Coating
Possible Causes:
-
Non-uniform Cleaning: Inconsistent cleaning across the substrate surface.
-
Silane Aggregation: Premature polymerization of the silane in solution due to excess moisture.[1]
-
Improper Application: Uneven immersion or withdrawal from the silane solution, or non-uniform exposure in vapor deposition.[16][17]
-
Inadequate Rinsing: Failure to remove physisorbed silane molecules after the reaction.[1]
Solutions:
-
Standardize Cleaning Protocol: Ensure the entire substrate is uniformly treated during the cleaning and activation steps.
-
Control Moisture: Use anhydrous solvents and perform the reaction in a low-humidity environment (e.g., a glove box or under an inert atmosphere). Prepare the silane solution immediately before use.[1]
-
Refine Application Technique: For solution deposition, ensure a smooth and steady immersion and withdrawal of the substrate. For vapor deposition, optimize the temperature and pressure for uniform coating.[1][16]
-
Thorough Rinsing: After silanization, rinse the substrate thoroughly with an anhydrous solvent (e.g., toluene, isopropanol) to remove any non-covalently bonded silane. Sonication during rinsing can be beneficial.
Issue 3: Hazy or Visibly Contaminated Surface
Possible Causes:
-
Silane Polymerization: Excessive self-condensation of the silane leading to the formation of polysiloxane particles on the surface.
-
Contaminated Silane Solution: Presence of dust or other particulates in the silane or solvent.
-
Reaction with Water in the Air: For vapor deposition, excessive moisture in the chamber can lead to particle formation.
Solutions:
-
Reduce Moisture: Strictly control the amount of water in the reaction system.
-
Filter Solutions: Filter the silane solution before use if particulates are suspected.
-
Purge with Inert Gas: For vapor deposition, ensure the chamber is purged with a dry, inert gas before introducing the silane.
Quantitative Data Summary
Table 1: Expected Water Contact Angles after Silanization
| Substrate | Cleaning Method | Silanization Method | Typical Water Contact Angle |
| Glass | Piranha Solution | Solution Phase (Toluene) | 90° - 110° |
| Silicon Wafer | RCA-1 & O2 Plasma | Vapor Phase | 95° - 115° |
| Fused Silica | Methanol/HCl & H2SO4 | Solution Phase (Toluene) | 90° - 105° |
Note: These are typical values and can vary based on specific experimental conditions.
Table 2: Influence of Reaction Parameters on Water Contact Angle
| Parameter | Condition | Effect on Contact Angle | Rationale |
| Reaction Time | Short (e.g., < 30 min) | Lower | Incomplete surface coverage. |
| Optimal (e.g., 1-2 hours) | Higher | Allows for sufficient reaction with surface hydroxyls.[14] | |
| Excessive (e.g., > 12 hours) | May decrease or become inconsistent | Potential for multilayer formation and aggregation. | |
| Concentration | Low (e.g., < 1% v/v) | Lower | Insufficient silane molecules for full coverage. |
| Optimal (e.g., 1-5% v/v) | Higher | Provides enough reactant for monolayer formation.[18] | |
| High (e.g., > 5% v/v) | May decrease or become inconsistent | Increased likelihood of solution polymerization. | |
| Temperature | Room Temperature | Generally sufficient | |
| Elevated (e.g., 50-70°C) | May increase rate and final angle | Can accelerate the reaction but must be controlled.[15] |
Experimental Protocols
Protocol 1: Substrate Cleaning (Glass or Silicon)
-
Solvent Wash: Sonicate the substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Piranha Etch (for robust cleaning and hydroxylation - EXTREME CAUTION ):
-
In a fume hood, prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Always add the peroxide to the acid slowly.
-
Immerse the substrates in the piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 120°C for at least 1 hour to remove adsorbed water.
-
Surface Activation (Optional but Recommended): Immediately before silanization, treat the substrates with oxygen plasma for 2-5 minutes to generate a high density of hydroxyl groups.[19]
Protocol 2: Solution-Phase Silanization
-
Prepare Silane Solution: In a glove box or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene.
-
Immersion: Immerse the cleaned and activated substrates in the silane solution for 1-2 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene, followed by isopropanol or ethanol, to remove any physisorbed silane.
-
Curing: Bake the substrates in an oven at 110-120°C for 30-60 minutes to cure the silane layer.
-
Storage: Store the silanized substrates in a desiccator.
Protocol 3: Vapor-Phase Silanization
-
Substrate Preparation: Place the cleaned and activated substrates in a vacuum deposition chamber.
-
Chamber Purge: Purge the chamber with a dry, inert gas (e.g., nitrogen or argon).
-
Silane Introduction: Place a small vial containing a few drops of this compound in the chamber, away from the substrates.
-
Deposition: Evacuate the chamber to a low pressure and heat the chamber to 80-100°C. Allow the silanization to proceed for 2-4 hours.[20][21]
-
Post-Deposition Cleaning: After cooling, remove the substrates and rinse with an anhydrous solvent to remove any loosely bound silane.
-
Curing: Bake the substrates at 110-120°C for 30-60 minutes.
Visualizations
Caption: Troubleshooting workflow for incomplete silanization.
Caption: Reaction mechanism of silanization with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chlorodimethyloctadecylsilane | 18643-08-8 | Benchchem [benchchem.com]
- 8. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Using AFM For Photonics Applications [afmworkshop.com]
- 12. Coating Failure Troubleshooting [marvelcoatings.com]
- 13. events.interpore.org [events.interpore.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. accessamarketplace.com [accessamarketplace.com]
- 17. Coating Process Troubleshooting: A Practical Guide_Farway Electronic Co. , Limited [farway.hk]
- 18. Wettability Alteration Using Silane to Improve Water-Alternating-Gas Injectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Chloro(dimethyl)octylsilane (CODMS) Coating
Welcome to the technical support center for Chloro(dimethyl)octylsilane (CODMS) coating. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your surface modification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the CODMS coating process in a question-and-answer format.
Q1: Why is my substrate not hydrophobic after coating with CODMS?
A1: Incomplete hydrophobicity is a common issue that can stem from several factors:
-
Incomplete Surface Coverage: The self-assembly of a uniform monolayer is time-dependent. While initial adsorption is rapid, achieving a highly ordered and densely packed monolayer can take a significant amount of time.
-
Inactive CODMS: this compound is highly reactive with water.[1] Exposure to ambient humidity can cause it to hydrolyze and polymerize in solution before it has a chance to react with the substrate surface.
-
Contaminated Substrate: The substrate must be scrupulously clean to ensure uniform coating. Organic residues or other contaminants can mask the hydroxyl groups on the surface, preventing the silane from binding.
-
Insufficient Surface Hydroxyl Groups: The covalent bonding of CODMS to the surface relies on the presence of hydroxyl (-OH) groups. Some substrate materials may require a pre-treatment step (e.g., plasma cleaning, piranha solution) to generate a sufficient density of these reactive sites.
Q2: The hydrophobic coating appears uneven or patchy. What is the cause?
A2: An uneven or patchy coating can be attributed to the following:
-
Uneven Reaction Conditions: Inconsistent temperature or humidity across the substrate during the coating process can lead to variations in the reaction rate and, consequently, the coating density.
-
CODMS Aggregation: If the CODMS solution is exposed to moisture, the silane can form aggregates in the solution, which then deposit onto the surface, leading to a non-uniform coating.
-
Improper Solvent: The choice of solvent is crucial for achieving a uniform coating. The solvent should be anhydrous and capable of dissolving the CODMS without reacting with it. Toluene and hexane are commonly used solvents for this purpose.[1]
Q3: I'm observing a white residue on my substrate after the coating process. What is it and how can I prevent it?
A3: A white residue is typically polysiloxane, which forms when CODMS hydrolyzes and polymerizes in the presence of excess moisture, either in the solvent or on the substrate surface. To prevent this:
-
Use Anhydrous Solvents: Ensure that the solvent used for the CODMS solution is of high purity and is anhydrous.
-
Control Humidity: Conduct the coating process in a low-humidity environment, such as a glove box or a desiccator.
-
Proper Rinsing: After the deposition step, thoroughly rinse the substrate with an anhydrous solvent to remove any unreacted CODMS and byproducts.
Q4: How can I confirm that a CODMS monolayer has successfully formed on my substrate?
A4: The success of the coating can be verified through several characterization techniques:
-
Contact Angle Measurement: A significant increase in the water contact angle compared to the uncoated substrate is a primary indicator of a successful hydrophobic coating. Surfaces treated with octyl-terminated silanes can achieve high water contact angles.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of silicon and carbon from the CODMS on the substrate surface.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the coated surface and, in some cases, identify the formation of a monolayer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for CODMS coating?
A1: The optimal reaction time for achieving a well-ordered self-assembled monolayer (SAM) can vary depending on several factors, including the desired quality of the monolayer, the substrate, and the reaction conditions. While the initial hydrolysis and attachment of chlorosilanes are rapid, the subsequent organization into a dense, ordered monolayer is a slower process. For some silanes, achieving a highly ordered monolayer can take up to 48 hours.
Q2: What is the ideal temperature for the CODMS coating process?
A2: The reaction temperature can influence the quality of the resulting monolayer. Studies on similar long-chain alkyltrichlorosilanes have shown that lower temperatures (e.g., 5-30°C) can lead to more ordered, crystalline-like monolayers, while higher temperatures (e.g., 40°C) may result in more amorphous structures.[2] It is generally recommended to perform the coating at room temperature under controlled conditions.
Q3: How does humidity affect the CODMS coating process?
A3: Humidity is a critical factor in the silanization process. A small amount of water is necessary to hydrolyze the chloro group on the silane, allowing it to react with the hydroxyl groups on the substrate. However, excessive humidity will lead to premature hydrolysis and polymerization of the CODMS in solution, resulting in a poor-quality coating.[1] Therefore, it is crucial to control the humidity of the reaction environment.
Q4: What solvents are recommended for preparing the CODMS solution?
A4: Anhydrous solvents are essential for preparing the CODMS solution to prevent premature hydrolysis. Toluene and hexane are commonly used and have been shown to be effective for forming self-assembled monolayers.[1]
Q5: What safety precautions should be taken when working with this compound?
A5: this compound is a corrosive and moisture-sensitive compound. When it comes into contact with water or moisture, it releases hydrochloric acid (HCl). Therefore, it is imperative to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Data Summary
The following table summarizes the impact of key experimental parameters on the reaction time and quality of silane coatings, based on studies of analogous long-chain alkylsilanes. While specific kinetic data for this compound is limited, these values provide a useful reference for optimizing your coating process.
| Parameter | Condition | Effect on Reaction Time | Resulting Monolayer Quality | Water Contact Angle |
| Temperature | 5-30°C | Slower reaction rate | More ordered, crystalline-like structure[2] | Higher |
| 40°C | Faster reaction rate | Amorphous structure[2] | Lower | |
| Humidity | Low (controlled) | Slower hydrolysis | Uniform monolayer formation | High |
| High (uncontrolled) | Rapid hydrolysis and polymerization | Non-uniform coating, particle deposition[1] | Variable, often lower | |
| Reaction Time | Short (minutes to hours) | Incomplete monolayer formation | Disordered structure | Lower |
| Long (24-48 hours) | Complete, well-ordered monolayer | Highly ordered, densely packed structure | Higher | |
| Solvent | Anhydrous (e.g., Toluene) | Controlled reaction at the surface | Uniform monolayer[1] | High |
| Protic/Wet | Premature reaction in solution | Aggregates, poor surface coverage | Low |
Experimental Protocols
Protocol 1: Substrate Preparation
-
Clean the substrate surface by sonicating in a sequence of solvents such as acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen gas.
-
To generate hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and dry with a stream of dry nitrogen.
-
Use the substrate immediately for the coating process.
Protocol 2: this compound Coating
-
Prepare a solution of this compound in an anhydrous solvent (e.g., toluene) at a concentration of 1-5 mM in a glove box or under an inert atmosphere.
-
Place the cleaned and dried substrate in the CODMS solution.
-
Allow the reaction to proceed for the desired amount of time (e.g., 2 to 24 hours) at room temperature. The reaction vessel should be sealed to prevent the ingress of moisture.
-
After the deposition, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any physisorbed molecules.
-
Dry the coated substrate with a stream of dry nitrogen.
-
To complete the cross-linking of the silane layer, cure the coated substrate in an oven at 110-120°C for 30-60 minutes.
Visualizations
Caption: Experimental workflow for CODMS coating.
Caption: Troubleshooting logic for CODMS coating.
References
Effect of solvent choice on Chloro(dimethyl)octylsilane deposition
Technical Support Center: Chloro(dimethyl)octylsilane Deposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the deposition of this compound (ODS). The following information addresses common issues and variables, with a focus on the critical role of solvent selection in achieving high-quality, uniform self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in the ODS deposition process?
A1: The solvent has two primary functions in the ODS deposition process. First, it dissolves the this compound molecules, allowing them to be transported to the substrate surface. Second, its properties, particularly polarity and water content, are critical in mediating the interactions between the silane molecules, the substrate, and each other during the self-assembly process.[1]
Q2: How does the polarity of the solvent affect the quality of the final ODS film?
A2: Solvent polarity significantly influences the structure of the self-assembled monolayer.
-
Low-Polarity Solvents: Nonpolar solvents like toluene, heptane, or bicyclohexyl are generally recommended as they tend to promote the formation of well-ordered, densely packed monolayers.[1][2] This is because they do not interfere with the crucial van der Waals forces between the long octyl chains, which drives the self-organization.[1] Toluene, in particular, is often considered an excellent choice.[3]
-
High-Polarity Solvents: Polar solvents can disrupt the intermolecular interactions between the alkyl chains, which may lead to poorly packed and disordered films.[1]
Q3: Is water required in the solvent for ODS deposition?
A3: Yes, a trace amount of water is essential for the reaction to proceed. The deposition mechanism involves the hydrolysis of the chloro- group on the silane molecule by water to form a reactive silanol intermediate (Si-OH).[4][5][6] This silanol group then condenses with the hydroxyl groups on the substrate surface to form a stable covalent siloxane bond (Si-O-substrate).[5][6]
Q4: What happens if there is too little or too much water in the solvent?
A4: The concentration of water is a critical parameter that must be controlled.
-
Too Little Water: An insufficient amount of water can lead to incomplete hydrolysis of the ODS molecules, resulting in a sparse or incomplete monolayer on the surface.[3]
-
Too Much Water: An excess of water is highly detrimental. It can cause the ODS molecules to polymerize or form aggregates in the solution before they have a chance to bond to the substrate.[7][8] These aggregates can then deposit onto the surface, leading to a hazy, non-uniform, and rough multilayered film instead of a smooth monolayer.[7] The solubility of water in the chosen solvent is a key factor influencing this process.[3]
Q5: My water contact angle measurements are low or inconsistent after deposition. What is the likely cause?
A5: Low or inconsistent contact angles indicate poor formation of a hydrophobic monolayer. The most common causes related to the solvent are an incorrect choice of a polar solvent, an excess of water in the solvent leading to a disordered film, or insufficient water for the reaction to complete.[3][7] It is also crucial to ensure the substrate was properly cleaned and activated to have a sufficient density of surface hydroxyl groups for bonding.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Hydrophobicity / Low Water Contact Angle | 1. Incomplete monolayer formation due to insufficient reaction time or low ODS concentration. 2. Use of a polar solvent that disrupts alkyl chain organization.[1] 3. Insufficient water in the solvent to facilitate hydrolysis.[3] | 1. Increase the deposition time or ODS concentration. 2. Switch to a non-polar aprotic solvent such as anhydrous toluene or heptane.[2][3] 3. Ensure a trace amount of water is present. For highly anhydrous systems, controlled addition may be necessary. |
| Hazy, Opaque, or Visibly Uneven Film | 1. Excessive water in the solvent causing ODS to polymerize in the solution before deposition.[7][8] 2. ODS concentration is too high, promoting the formation of multilayers or aggregates.[1] 3. The solvent choice (e.g., dodecane) may promote multilayer formation.[3] | 1. Use a fresh bottle of high-purity anhydrous solvent. Handle solvents in a dry environment (e.g., glove box) to minimize moisture contamination. 2. Reduce the concentration of the ODS solution. A range of 25 µM to 2.5 mM is often effective for similar silanes.[1][3] 3. Use a solvent like heptane or toluene, which are known to produce high-quality monolayers.[3][9] |
| Inconsistent Results Between Experiments | 1. Variable water content in the solvent due to atmospheric humidity changes. 2. Degradation of the ODS solution over time. | 1. Standardize the deposition environment. If possible, perform the experiment in a controlled atmosphere (e.g., a dry box or glove bag). Always use freshly opened anhydrous solvent. 2. Prepare the ODS solution immediately before use, as the reactive chlorosilane group can degrade upon exposure to ambient moisture. |
Data Summary: Effect of Solvent Properties
| Solvent Type | Typical Solvents | Effect on Monolayer Quality | Rationale |
| Non-polar Aprotic | Toluene, Heptane, Bicyclohexyl | Favorable: Promotes the formation of dense, well-ordered, and uniform monolayers. | These solvents do not interfere with the van der Waals interactions between the octyl chains, allowing for effective self-assembly and packing.[1][2] |
| Polar (Aprotic or Protic) | Alcohols, Acetone, Water | Unfavorable: Often leads to disordered, poorly packed, or aggregated films. | Polar solvents can disrupt the intermolecular forces between the alkyl chains.[1] Protic solvents and excess water can also accelerate the premature polymerization of ODS in the bulk solution.[7] |
Experimental Protocols
Detailed Protocol for ODS Deposition on a Silicon Substrate
This protocol outlines a standard procedure for creating a high-quality ODS monolayer.
1. Materials and Reagents:
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This compound (ODS), 97% or higher purity
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Anhydrous Toluene or Heptane (solvent)
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Silicon wafers (or other substrate with surface hydroxyl groups)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (for drying)
2. Substrate Preparation (Activation):
-
Cleave silicon wafers to the desired size.
-
Clean the substrates by sonicating in acetone, followed by isopropyl alcohol, and finally DI water (5 minutes each).
-
Dry the substrates under a stream of nitrogen gas.
-
Activate the surface by immersing the substrates in a freshly prepared Piranha solution for 15-30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). This step removes organic residues and creates a dense layer of hydroxyl (-OH) groups.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates completely under a stream of nitrogen and place them in an oven at 110°C for at least 30 minutes to remove adsorbed water. Allow to cool to room temperature in a desiccator just before use.
3. Silanization Procedure:
-
Work in a low-humidity environment (e.g., a nitrogen-filled glove box or glove bag) to control the water content.
-
Prepare a 1-5 mM solution of ODS in anhydrous toluene or heptane. The solution should be prepared immediately before use.
-
Immerse the clean, dry substrates into the ODS solution.
-
Allow the deposition to proceed for 1-2 hours at room temperature.
4. Post-Deposition Cleaning and Curing:
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Remove the substrates from the silanization solution.
-
Rinse away any physisorbed molecules by sonicating briefly (30-60 seconds) in fresh solvent (toluene or heptane), followed by a rinse with acetone or isopropyl alcohol.
-
Dry the coated substrates under a stream of nitrogen gas.
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To complete the cross-linking of the monolayer, cure the substrates by baking in an oven at 110°C for 30-60 minutes.
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Allow to cool before characterization (e.g., contact angle goniometry, AFM, ellipsometry).
Visualizations
Caption: Experimental workflow for ODS monolayer deposition.
Caption: Troubleshooting flowchart for poor ODS film quality.
References
- 1. benchchem.com [benchchem.com]
- 2. "Influence of Solvent on Octadecyltrichlorosilane Nanostructures Fabric" by Amy L. Brownfield, Corey P. Causey et al. [digitalcommons.unf.edu]
- 3. researchgate.net [researchgate.net]
- 4. dakenchem.com [dakenchem.com]
- 5. Silanization - HPF Minerals [hpfminerals.com]
- 6. Chlorodimethyloctadecylsilane | 18643-08-8 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chloro(dimethyl)octylsilane Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Chloro(dimethyl)octylsilane (CODMS) to create self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound (CODMS) monolayer formation?
A1: The formation of a CODMS monolayer occurs through a silylation reaction. The process begins with the hydrolysis of the reactive chloro-group of the CODMS molecule in the presence of trace amounts of water, forming a reactive silanol intermediate. This silanol then condenses with hydroxyl (-OH) groups on the substrate surface (e.g., silicon oxide, glass), forming stable covalent siloxane bonds (Si-O-Substrate). Following this initial attachment, the octyl chains organize to maximize van der Waals forces, leading to a self-assembled monolayer.[1]
Q2: Why is my CODMS monolayer not as dense as expected?
A2: As a monofunctional silane, CODMS has only one reactive chloro group, meaning it can form only a single bond with the surface and cannot cross-link with adjacent molecules.[1] This, combined with the steric hindrance from the dimethylsilyl headgroup and the octyl chain, prevents the formation of a perfectly ordered and dense monolayer, which is a key difference compared to trifunctional silanes like octadecyltrichlorosilane (OTS).[1]
Q3: What are the key experimental parameters that control the density and quality of the CODMS monolayer?
A3: The quality and density of the resulting CODMS self-assembled monolayer are highly sensitive to several experimental conditions. The most critical factors include:
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Humidity/Water Content: A small amount of water is necessary to hydrolyze the chlorosilane for reaction with the surface hydroxyl groups. However, excessive water can lead to premature hydrolysis and polymerization in solution, causing the formation of aggregates that deposit on the surface.[2]
-
Solvent: The choice of an anhydrous, non-polar solvent such as toluene or hexane is recommended.[1] The solvent's polarity can influence the solubility of trace water and the aggregation behavior of the silane molecules.
-
Concentration: The concentration of CODMS in the deposition solution affects the rate of monolayer formation. While higher concentrations can speed up the process, they may also increase the likelihood of multilayer formation and aggregation.
-
Reaction Time: Sufficient time is required for the monolayer to self-assemble and order on the surface. Typical immersion times can range from a few minutes to several hours.
-
Substrate Cleanliness: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl groups for the silylation reaction to occur uniformly.
Q4: How can I characterize the quality of my CODMS monolayer?
A4: Several surface-sensitive techniques can be used to assess the quality of your CODMS SAM:
-
Water Contact Angle (WCA) Goniometry: Measures the hydrophobicity of the surface. A successful CODMS monolayer will result in a significant increase in the water contact angle.
-
Ellipsometry: A non-destructive optical technique used to measure the thickness of the thin film with sub-nanometer precision.[1]
-
Atomic Force Microscopy (AFM): Provides nanoscale topographical images of the surface, allowing for the visualization of monolayer coverage, defects, and roughness.[1]
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition of the surface, confirming the presence of the silane monolayer.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Water Contact Angle | 1. Incomplete monolayer coverage.2. Contaminated substrate.3. Insufficient reaction time. | 1. Optimize deposition parameters (concentration, time, humidity).2. Ensure rigorous substrate cleaning and activation.3. Increase the immersion time in the CODMS solution. |
| Hazy or Visibly Uneven Coating | 1. Aggregation of CODMS in solution due to excess moisture.2. Particulate contamination on the substrate or in the solution.3. Overly rapid solvent evaporation. | 1. Use anhydrous solvents and control the deposition environment's humidity.2. Filter the CODMS solution before use; ensure a clean deposition environment.3. Cover the deposition vessel to slow solvent evaporation. |
| Inconsistent Results Between Experiments | 1. Variation in ambient humidity.2. Inconsistent substrate preparation.3. Degradation of CODMS stock solution due to moisture exposure. | 1. Perform depositions in a controlled environment (e.g., a glove box).2. Standardize the substrate cleaning and activation protocol.3. Store CODMS under an inert atmosphere and use fresh solutions for deposition. |
| AFM Shows Pinhole Defects or Islands | 1. Insufficient reaction time for complete monolayer formation.2. Low concentration of CODMS.3. Steric hindrance preventing complete packing. | 1. Increase the deposition time to allow for lateral diffusion and filling of vacancies.2. Experiment with slightly higher CODMS concentrations.3. This is an inherent property of monofunctional silanes; perfect coverage may not be achievable.[1] |
Quantitative Data
Note: Quantitative data for this compound is limited in the literature. The following table includes data for closely related monofunctional and trifunctional silanes to provide an approximate baseline for expected values.
| Parameter | Molecule | Substrate | Value | Measurement Technique |
| Monolayer Thickness | Chloro(dimethyl)octadecylsilane | Silicon Oxide | ~1.97 nm[1] | Ellipsometry |
| Water Contact Angle | Octylsilane SAM | Glass | ~112° | Goniometry |
| Refractive Index | Chloro(dimethyl)octadecylsilane | Silicon Oxide | ~1.47[1] | Ellipsometry |
Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (for Silicon or Glass)
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Cut the substrate to the desired size.
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Sonicate the substrate in a sequence of acetone, isopropanol, and deionized water for 10-15 minutes each.
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Dry the substrate with a stream of high-purity nitrogen gas.
-
Activate the surface to generate hydroxyl groups by treating it with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen gas.
Protocol 2: CODMS Monolayer Deposition
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Prepare a dilute solution of CODMS (e.g., 1-5 mM) in an anhydrous solvent (e.g., toluene or hexane) inside a controlled, low-humidity environment (e.g., a glove box).
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Immediately immerse the cleaned and activated substrate into the CODMS solution.
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Allow the self-assembly to proceed for 1-2 hours at room temperature.
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Remove the substrate from the solution and rinse thoroughly with the fresh anhydrous solvent to remove any non-covalently bonded molecules.
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Dry the substrate with a stream of nitrogen gas.
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(Optional) Cure the coated substrate by baking at 110-120°C for 10-15 minutes to enhance bonding and ordering.
Visualizations
Caption: A typical experimental workflow for the formation and characterization of a CODMS self-assembled monolayer.
Caption: A decision-making diagram for troubleshooting common issues encountered during CODMS monolayer formation.
References
Preventing polymerization of Chloro(dimethyl)octylsilane during deposition
Welcome to the technical support center for Chloro(dimethyl)octylsilane deposition. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful and reproducible surface modifications.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during deposition?
A1: The primary cause of polymerization is the hydrolysis of the chloro group in the presence of water. This compound is highly sensitive to moisture.[1] When exposed to water, even in trace amounts from atmospheric humidity or residual water in solvents, the silicon-chlorine (Si-Cl) bond rapidly hydrolyzes to form a silanol (Si-OH) intermediate and hydrochloric acid (HCl).[2] These silanol intermediates are highly reactive and readily undergo condensation reactions with each other, forming stable siloxane (Si-O-Si) bonds, which results in the formation of a polysiloxane polymer.
Q2: How can I prevent the polymerization of this compound?
A2: To prevent polymerization, it is crucial to maintain strictly anhydrous (moisture-free) conditions throughout the storage, handling, and deposition process. Key preventive measures include:
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Use of Anhydrous Solvents: Employ solvents with very low water content.
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Inert Atmosphere: Conduct experiments under an inert atmosphere, such as in a nitrogen-filled glovebox, to minimize exposure to atmospheric humidity.
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Proper Substrate Preparation: Ensure substrates are thoroughly cleaned and dried before deposition.
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Fresh Reagent: Use fresh this compound from a properly sealed container.
Q3: What are the ideal environmental conditions for handling this compound?
A3: To minimize the risk of polymerization, it is recommended to handle this compound in a controlled environment. For a related chlorosilane, octadecyltrichlorosilane, conversion to silanol was found to be negligible at a relative humidity below 18% over 11 days, while it was complete within 2 days at 83% relative humidity.[3] Therefore, maintaining a low-humidity environment is critical.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| White precipitate forms in the silane solution. | Polymerization in solution due to moisture. | - Ensure the solvent is anhydrous. Consider using a freshly opened bottle of solvent or drying the solvent using appropriate methods (e.g., molecular sieves).- Prepare the silane solution immediately before use.- Handle the silane and prepare the solution under an inert atmosphere (e.g., in a glovebox). |
| Deposited film is hazy, non-uniform, or shows aggregates. | Uncontrolled polymerization on the substrate surface or in solution. | - Strictly control the humidity of the deposition environment.[3]- Optimize the concentration of the this compound solution; high concentrations can promote polymerization.- Ensure the substrate is scrupulously clean and dry before deposition. |
| Poor surface hydrophobicity after deposition. | Incomplete or no monolayer formation. | - Verify the reactivity of the this compound; it may have degraded due to improper storage.- Ensure the substrate surface is sufficiently hydroxylated to allow for covalent bonding of the silane.- Increase the deposition time or adjust the temperature to promote a complete reaction. |
| Deposited film has poor adhesion and is easily removed. | Physisorption instead of chemisorption. | - Ensure the substrate surface is properly activated with sufficient hydroxyl groups.- After deposition, consider a thermal annealing step to promote covalent bond formation between the silane and the substrate. |
Experimental Protocols
Below are detailed protocols for both solution-phase and vapor-phase deposition of this compound. These are based on established methods for similar organosilanes and should be optimized for your specific substrate and application.
Protocol 1: Solution-Phase Deposition of this compound
This protocol describes the deposition of a this compound self-assembled monolayer (SAM) on a hydroxylated surface like a silicon wafer or glass slide.
Materials:
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This compound (97% or higher purity)
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Anhydrous toluene (or other suitable non-polar solvent like hexane)
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Substrates (e.g., silicon wafers, glass slides)
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Cleaning solvents (e.g., acetone, ethanol, deionized water)
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Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Nitrogen gas (high purity)
Equipment:
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Glovebox with a controlled inert atmosphere (e.g., nitrogen)
-
Sonicator
-
Oven
-
Glassware (e.g., beakers, petri dishes)
Procedure:
-
Substrate Cleaning and Hydroxylation:
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Sonicate substrates in acetone, followed by ethanol, and then deionized water (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
To create a hydroxylated surface, treat the substrates with piranha solution for 30-60 minutes at 80-120°C. (Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrates with deionized water and dry with nitrogen. Use immediately.
-
-
Silane Solution Preparation (inside a glovebox):
-
Transfer anhydrous toluene and this compound into the glovebox.
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
-
Deposition (inside a glovebox):
-
Immerse the cleaned and hydroxylated substrates in the silane solution.
-
Allow the deposition to proceed for 2-4 hours at room temperature.
-
-
Rinsing and Drying (inside a glovebox):
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Remove the substrates from the silane solution.
-
Rinse the substrates sequentially with fresh anhydrous toluene and then ethanol to remove any physisorbed molecules.
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Dry the substrates under a stream of nitrogen.
-
-
Curing (optional but recommended):
-
Transfer the coated substrates to an oven and bake at 100-120°C for 1 hour to promote covalent bonding and stabilize the monolayer.
-
Protocol 2: Vapor-Phase Deposition of this compound
Vapor-phase deposition can provide highly uniform monolayers and is suitable for complex geometries.
Materials:
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This compound
-
Substrates
-
Cleaning solvents
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Nitrogen gas (high purity)
Equipment:
-
Vacuum deposition chamber or a desiccator that can be evacuated
-
Heating source for the silane and substrate (e.g., hot plate, oven)
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Vacuum pump
Procedure:
-
Substrate Preparation:
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Clean and hydroxylate the substrates as described in the solution-phase protocol.
-
-
Deposition Setup:
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Place the cleaned substrates inside the deposition chamber.
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Place a small, open vial containing a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
-
Deposition Process:
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Evacuate the chamber to a low pressure (e.g., < 1 Torr).
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Gently heat the substrate to a temperature between 50-120°C to promote the reaction.[4]
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The vapor pressure of the this compound will increase, filling the chamber.
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Allow the deposition to proceed for 2-12 hours. The optimal time will depend on the specific setup and desired film quality.
-
-
Post-Deposition:
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Vent the chamber with dry nitrogen gas.
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Remove the coated substrates.
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(Optional) Cure the substrates at 100-120°C for 1 hour.
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Data Summary
The following table summarizes key quantitative parameters relevant to the deposition of this compound and related organosilanes.
| Parameter | Value/Range | Significance | Reference |
| Relative Humidity for Storage | < 18% | Minimizes hydrolysis of chlorosilanes. | [3] |
| Deposition Temperature (Vapor Phase) | 50 - 120 °C | Promotes the reaction between the silane and the substrate surface. | [4] |
| Deposition Temperature (Solution Phase) | 5 - 30 °C | Lower temperatures can lead to more ordered monolayers for some silanes. | [5] |
| Silane Concentration (Solution Phase) | 1 - 5 mM | Balances surface coverage with the risk of solution-phase polymerization. | |
| Deposition Time (Solution Phase) | 2 - 4 hours | Sufficient time for monolayer formation. | |
| Deposition Time (Vapor Phase) | 2 - 12 hours | Dependent on vapor pressure and chamber geometry. | [6] |
| Curing Temperature | 100 - 120 °C | Enhances the stability of the deposited film. |
Visual Guides
The following diagrams illustrate the key processes and logical steps for preventing the polymerization of this compound.
Caption: Experimental workflow for solution-phase deposition of this compound.
Caption: Logical decision tree for preventing polymerization during deposition.
References
Influence of temperature and humidity on Chloro(dimethyl)octylsilane reaction
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Chloro(dimethyl)octylsilane for surface modification. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the surface modification process with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Hydrophobicity Achieved | Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate humidity to initiate hydrolysis. | - Increase the reaction time. - Gently warm the reaction environment (e.g., to 30-50°C), ensuring the solvent does not evaporate. - Ensure a controlled amount of ambient humidity is present to facilitate the initial hydrolysis of the chlorosilane. |
| Inactive Reagent: The this compound may have degraded due to improper storage and exposure to moisture. | - Use a fresh, unopened bottle of the reagent. - Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. | |
| Contaminated Substrate: The surface may have organic residues or other contaminants preventing the silane from reacting with the surface hydroxyl groups. | - Thoroughly clean the substrate using methods such as sonication in a detergent solution, followed by rinsing with deionized water and a final solvent rinse (e.g., ethanol or acetone). - Plasma or UV-ozone cleaning can also be effective for creating a reactive surface. | |
| Uneven or Patchy Coating | Non-uniform Reaction Conditions: Inconsistent temperature or humidity across the substrate surface. | - Ensure the entire substrate is exposed to a uniform temperature and humidity environment. - For solution-phase deposition, ensure the substrate is fully and evenly immersed in the silane solution. |
| Silane Aggregation: High humidity can cause the this compound to hydrolyze and polymerize in solution before it reacts with the surface, leading to the deposition of siloxane aggregates. | - Conduct the reaction in a low-humidity environment or a controlled atmosphere glovebox. - Use anhydrous solvents to prepare the silane solution. | |
| White Film or Residue on the Surface | Excess Reagent and Byproducts: Physisorbed silane molecules and hydrochloric acid byproduct remaining on the surface. | - After the reaction, thoroughly rinse the substrate with an anhydrous solvent (e.g., toluene, hexane, or chloroform) to remove unreacted silane. - A post-reaction baking step (e.g., 100-120°C) can help to remove volatile byproducts and cure the monolayer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction of this compound?
A1: While an exact optimal temperature is substrate and solvent dependent, the reaction is typically performed at room temperature (20-25°C). Gently heating the reaction to 30-50°C can increase the reaction rate. However, excessively high temperatures can accelerate solvent evaporation and may promote undesirable side reactions. For post-silanization curing, a baking step at 100-120°C is often employed to remove byproducts and stabilize the silane layer.
Q2: How does humidity affect the this compound reaction?
A2: Humidity plays a critical role. A small amount of water is necessary to initiate the reaction by hydrolyzing the Si-Cl bond to a reactive Si-OH (silanol) group. This silanol then condenses with the hydroxyl groups on the substrate surface.
-
Low Humidity (<20% RH): The reaction may be very slow or may not initiate at all due to insufficient water for hydrolysis.
-
Moderate Humidity (30-50% RH): Generally considered optimal for promoting a controlled reaction at the substrate surface.
-
High Humidity (>60% RH): Can lead to rapid hydrolysis and self-polymerization of the silane in the solution or vapor phase, resulting in the formation of polysiloxane aggregates that deposit on the surface, leading to a rough and uneven coating.[1]
Q3: Why is my substrate not becoming hydrophobic after the reaction?
A3: There are several potential reasons for this:
-
Inactive Reagent: The this compound may have been deactivated by exposure to moisture during storage.
-
Contaminated Surface: The substrate must be scrupulously clean to expose the surface hydroxyl groups for reaction.
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Insufficient Reaction Time: The reaction may not have had enough time to go to completion.
-
Lack of Moisture: The reaction environment may be too dry, preventing the initial hydrolysis step.
Q4: What is the white residue on my substrate after the reaction, and how can I remove it?
A4: The white residue is likely a combination of unreacted, physisorbed this compound and polysiloxane aggregates formed from premature hydrolysis. To remove it, a thorough rinsing step with an anhydrous organic solvent such as toluene, hexane, or chloroform after the reaction is crucial. Sonication in the rinsing solvent can also be effective.
Q5: Can I reuse the this compound solution?
A5: It is not recommended to reuse the silane solution. This compound is highly reactive with trace amounts of water. Once the solution is prepared, it will begin to hydrolyze and lose its reactivity over time. For reproducible results, always use a freshly prepared solution.
Experimental Protocols
Protocol 1: Solution-Phase Silanization of a Glass Substrate
-
Substrate Cleaning:
-
Sonicate the glass substrate in a 2% detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in deionized water for 15 minutes.
-
Rinse with ethanol and then acetone.
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Dry the substrate under a stream of nitrogen or in an oven at 110°C for at least 1 hour.
-
-
Silanization:
-
In a controlled low-humidity environment (e.g., a glovebox or a desiccator), prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane).
-
Immerse the cleaned and dried substrate in the silane solution.
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Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Post-Reaction Rinsing and Curing:
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Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent.
-
Rinse with ethanol and then acetone.
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Dry the substrate under a stream of nitrogen.
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Cure the coated substrate in an oven at 100-120°C for 30-60 minutes.
-
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Influence of humidity and temperature.
References
Technical Support Center: Chloro(dimethyl)octylsilane (CODMS) Treated Surfaces
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability and application of chloro(dimethyl)octylsilane (CODMS) treated surfaces. It includes troubleshooting for common experimental issues and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the silanization process with this compound, offering potential causes and actionable solutions.
Issue 1: Poor or Inconsistent Hydrophobicity After Treatment
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Symptom: The treated surface shows a low water contact angle or variable contact angles across the surface, indicating incomplete or non-uniform silanization.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove all organic and particulate contaminants. A multi-step cleaning process involving sonication in solvents like ethanol and acetone, followed by an aggressive cleaning method such as a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an RCA clean, is recommended. After chemical cleaning, rinse extensively with deionized water and dry completely. |
| Insufficient Surface Hydroxylation | The reaction of CODMS with the surface requires a sufficient density of hydroxyl (-OH) groups. To activate the surface and generate these groups, consider treatments like oxygen plasma, UV/Ozone, or boiling in water. |
| Degraded Silane Reagent | This compound is sensitive to moisture and can degrade over time. Use a fresh bottle of CODMS or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon). It is advisable to work with the reagent in a dry environment, such as a glove box or under a dry nitrogen stream. |
| Incorrect Silane Concentration | An overly dilute silane solution may not provide adequate surface coverage. Conversely, a high concentration can lead to the formation of unstable multilayers instead of a robust monolayer. Optimize the concentration of CODMS in your chosen anhydrous solvent (e.g., toluene or hexane), typically in the range of 1-5% (v/v). |
| Presence of Moisture in Solvent or on Substrate | Water in the reaction solvent or adsorbed on the substrate can cause the silane to polymerize in solution before it has a chance to react with the surface hydroxyl groups. Use anhydrous solvents and ensure the substrate is thoroughly dried (e.g., in an oven at 110-120°C) just prior to silanization. |
Issue 2: Hazy or Opaque Appearance of the Treated Surface
-
Symptom: The surface appears cloudy or hazy after the silanization process.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Polymerization of Silane in Solution | If there is excess water in the reaction, CODMS can hydrolyze and polymerize in the solution, which then deposits on the surface as an uneven film. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of Unstable Multilayers | High concentrations of CODMS or prolonged reaction times can lead to the formation of multilayers that are not covalently bonded to the surface and can scatter light, causing a hazy appearance. Reduce the silane concentration or the reaction time. |
| Inadequate Rinsing Post-Silanization | Physisorbed silane molecules or byproducts that are not thoroughly rinsed off can leave a residue on the surface. After the reaction, rinse the surface extensively with the anhydrous solvent (e.g., toluene), followed by other solvents like acetone and ethanol to remove any unreacted silane and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of a CODMS-treated surface?
A: The long-term stability of a this compound-treated surface is influenced by several factors, including the quality of the initial silanization, the substrate material, and the environmental conditions to which it is exposed. A well-formed, covalently bonded monolayer of CODMS is generally stable. However, like all silane coatings, it can be susceptible to degradation under harsh conditions.
Factors Affecting Long-Term Stability:
| Factor | Impact on Stability |
| Hydrolytic Stability | The silicon-oxygen bond between the silane and the substrate can be susceptible to hydrolysis, especially in aqueous environments or high humidity. This can lead to a gradual decrease in hydrophobicity over time. The rate of hydrolysis is influenced by pH, with both acidic and basic conditions potentially accelerating degradation compared to neutral pH. |
| Thermal Stability | Alkylsilane monolayers generally exhibit good thermal stability. For instance, similar long-chain alkylsilanes have been shown to be stable up to several hundred degrees Celsius in a vacuum. However, prolonged exposure to high temperatures in the presence of oxygen can lead to oxidative degradation of the octyl chains. |
| UV Stability | Exposure to ultraviolet (UV) radiation can potentially cause photodegradation of the organic alkyl chain, leading to a loss of hydrophobicity. While silicones are generally more stable to UV than many organic polymers, some degradation can occur over extended periods of exposure. |
| Mechanical Abrasion | The CODMS monolayer is only a few nanometers thick and can be susceptible to removal by mechanical wear and abrasion. |
Q2: How can I maximize the stability of my CODMS-treated surfaces?
A: To maximize stability, focus on creating a dense, well-ordered monolayer. This can be achieved by:
-
Meticulous Cleaning and Surface Preparation: A clean, well-hydroxylated surface is crucial for a strong, covalent attachment of the silane.
-
Anhydrous Reaction Conditions: Minimize water content in your solvent and on your substrate to prevent premature polymerization of the silane.
-
Optimization of Reaction Parameters: Fine-tune the silane concentration, reaction time, and temperature to favor monolayer formation.
-
Proper Curing: After deposition, a curing step (e.g., baking at a moderate temperature) can help to drive the condensation reaction and form stable siloxane bonds.
Q3: Can I store CODMS-treated surfaces, and if so, under what conditions?
A: Yes, treated surfaces can be stored. For optimal preservation of the hydrophobic properties, store them in a clean, dry, and dark environment. A desiccator or a nitrogen cabinet is ideal to protect the surface from humidity and airborne contaminants.
Experimental Protocols
Protocol 1: Liquid-Phase Deposition of this compound on Glass Slides
This protocol details a standard procedure for creating a hydrophobic surface on glass slides using a solution of CODMS.
-
Surface Cleaning and Activation:
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Place glass slides in a slide rack.
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Sonicate the slides in a solution of laboratory detergent (e.g., 2% Alconox) for 15 minutes.
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Rinse the slides thoroughly with deionized water.
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Immerse the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30-60 minutes in a fume hood. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment.
-
Carefully remove the slides and rinse them extensively with deionized water.
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Dry the slides in an oven at 120°C for at least 1 hour and allow them to cool to room temperature in a desiccator just before use.
-
-
Silanization Procedure:
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In a fume hood, prepare a 2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexadecane).
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Immerse the cleaned and dried glass slides in the silane solution for 1-2 hours at room temperature. The container should be sealed to prevent the entry of atmospheric moisture.
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Remove the slides from the silanization solution.
-
-
Post-Treatment and Curing:
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Rinse the slides thoroughly with the anhydrous solvent to remove any excess, unbound silane.
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Further rinse the slides with acetone and then ethanol.
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Dry the slides with a stream of inert gas (e.g., nitrogen or argon).
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Cure the slides by baking them in an oven at 110-120°C for 30-60 minutes.
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Allow the slides to cool to room temperature. The surface should now be hydrophobic.
-
-
Verification:
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Test the hydrophobicity by placing a small droplet of deionized water on the surface. A high contact angle (typically >90°) indicates successful silanization.
-
Visualizations
Caption: Workflow for surface treatment with this compound.
Caption: Decision tree for troubleshooting poor silanization results.
Technical Support Center: Surface Preparation for Chloro(dimethyl)octylsilane Treatment
This guide provides troubleshooting advice and frequently asked questions (FAQs) for cleaning surfaces prior to treatment with Chloro(dimethyl)octylsilane. Proper surface preparation is critical for achieving a uniform and stable silane layer.
Frequently Asked Questions (FAQs)
Q1: Why is surface cleaning so critical before silanization?
A1: Thorough surface cleaning is essential for successful silanization for several key reasons:
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Removal of Contaminants: Surfaces can have layers of organic residues, dust, and other contaminants that will physically block the this compound from reaching and reacting with the surface.[1][2]
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Generation of Hydroxyl Groups: The silanization reaction relies on the presence of hydroxyl (-OH) groups on the substrate.[1][2] Effective cleaning procedures not only remove contaminants but also activate the surface by increasing the density of these reactive hydroxyl groups, which are necessary for the covalent bonding of the silane.[1][3]
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Ensuring Uniformity: A clean and uniformly activated surface promotes the formation of a consistent and homogenous silane monolayer, preventing patchy or aggregated coatings.[1]
Q2: My silanized surface is not hydrophobic. What went wrong?
A2: A lack of hydrophobicity after treatment suggests a problem with the silanization process, often stemming from improper surface preparation. Common causes include:
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Inadequate Surface Cleaning: Residual contaminants can prevent the silane from binding to the surface, resulting in incomplete coverage.[1][2]
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Insufficient Surface Hydroxylation: The surface may not have had a high enough concentration of hydroxyl groups for the reaction to occur effectively.[1][2]
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Inactive Silane Reagent: this compound is sensitive to moisture and can degrade. Using fresh, properly stored silane is crucial.[2]
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Sub-optimal Reaction Conditions: Factors like humidity and temperature during the silanization process can affect the outcome. High humidity can cause the silane to self-condense before it binds to the surface.[1]
Q3: Can I use detergents to clean my surfaces?
A3: Yes, detergents can be part of the cleaning protocol. For manual or ultrasonic cleaning, a 1-2% solution of an alkaline detergent like Liquinox® can be used, followed by a thorough rinse with deionized water.[4] An acidic cleaning step, for example with a 2% Citranox® solution, can then be employed to chelate metal ions, again followed by extensive rinsing.[4] It is critical to ensure all detergent residues are removed, as they can interfere with the silanization process.[5]
Q4: What is Piranha solution and is it always necessary?
A4: Piranha solution is a highly effective but aggressive cleaning agent, typically a mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂). It is very effective at removing organic residues and hydroxylating surfaces.[1][3] However, due to its hazardous nature, it should be handled with extreme caution. While effective, it is not always necessary, and other methods can also yield excellent results. For some sensitive surfaces, Piranha solution might be too harsh.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Non-uniform silane coating | Inadequate surface cleaning | Implement a more rigorous cleaning protocol. Consider sonication in solvents followed by an activation step like plasma treatment or acid soak.[1][2] |
| High humidity during silanization | Perform the silanization in a controlled environment with low humidity.[1] | |
| Poor hydrophobicity after treatment | Insufficient surface hydroxyl groups | Use a surface activation method such as oxygen plasma treatment, UV/Ozone cleaning, or soaking in a strong acid like sulfuric acid.[1][2] |
| Degraded silane | Use fresh this compound from a properly sealed container. | |
| Silane layer peels off | Incomplete reaction | Increase the reaction time or consider a post-silanization curing step at an elevated temperature (e.g., 100-120 °C) to stabilize the layer.[1] |
Experimental Protocols
Below are detailed protocols for common surface cleaning methods prior to this compound treatment.
Protocol 1: Acid and Solvent Cleaning for Glass Slides
This is a robust method suitable for many applications.[6]
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Methanol/HCl Soak: Immerse the glass slides in a 1:1 (v/v) solution of methanol and concentrated hydrochloric acid for 30 minutes.
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Deionized Water Rinse: Thoroughly rinse the slides with deionized water at least three times to remove all traces of the acid and methanol.[6]
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Sulfuric Acid Soak: Submerge the slides in concentrated sulfuric acid for a minimum of 30 minutes.
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Final Deionized Water Rinse: Rinse the slides extensively with deionized water (at least four times).[6]
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Boiling Water Storage (Optional): For immediate use, placing the slides in gently boiling deionized water can help keep the surface activated.[6]
-
Drying: Dry the slides thoroughly with a stream of filtered nitrogen gas before proceeding with the silanization.[6]
Protocol 2: Detergent and Plasma Cleaning
This method is a good alternative to using strong acids.[4][5]
-
Alkaline Detergent Wash: Sonicate the surfaces for 20 minutes in a 1-2% aqueous solution of a critical cleaning detergent (e.g., Hellmanex III or Liquinox®).[4][5]
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Deionized Water Rinse: Rinse the surfaces at least 10-15 times with deionized water until no bubbles are formed.[5]
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Solvent Sonication: Sonicate the surfaces in acetone for 20 minutes, followed by a brief rinse in methanol, and then sonicate in methanol for another 20 minutes.[5]
-
Drying: Air-dry the surfaces and then place them in an oven at 110°C for approximately 10 minutes.[5]
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Plasma Activation: Immediately before silanization, treat the surfaces with oxygen plasma for 3-5 minutes to generate a high density of hydroxyl groups.[1][5] It is critical to move the plasma-activated surfaces to the silane solution as quickly as possible, as the surface deactivates rapidly in air.[5]
Process Workflow
Caption: Workflow for surface cleaning before silanization.
References
Technical Support Center: Removal of Chloro(dimethyl)octylsilane (CODMS) Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of Chloro(dimethyl)octylsilane (CODMS) coatings from various substrates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the removal process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered when removing CODMS coatings.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coating Removal | Insufficient solvent exposure time or temperature: The solvent may not have had enough time or energy to fully dissolve the silane layer. | Increase the immersion time in the solvent and/or gently heat the solvent (ensure proper safety precautions for flammable solvents). |
| Incorrect solvent selection: The chosen solvent may have poor solubility for the octylsilane coating. | Refer to the solvent selection table below. Consider using a stronger solvent or a solvent mixture. For stubborn coatings, consider using Piranha solution or plasma treatment. | |
| Thick or highly cross-linked coating: A thicker or more polymerized coating will be more resistant to removal. | Extend the treatment time with the chosen method. For very persistent coatings, mechanical removal followed by chemical cleaning might be necessary, though this risks substrate damage. | |
| Substrate Damage (e.g., etching, pitting) | Harsh chemical treatment: Strong acids or bases, like Piranha solution, can etch certain substrates if not used correctly. | Ensure the chosen removal method is compatible with your substrate material. For sensitive substrates, consider less aggressive methods like specific organic solvents or oxygen plasma cleaning. Always perform a small spot test before treating the entire substrate. |
| Aggressive physical removal: Scraping or excessive sonication can cause mechanical damage to the substrate surface. | Use gentle mechanical action only when necessary. If using sonication, ensure the power and duration are appropriate for the substrate. | |
| Residue or Contamination After Removal | Inadequate rinsing: Residual solvent or byproducts from the removal process can remain on the surface. | Thoroughly rinse the substrate with a high-purity solvent (e.g., isopropanol, ethanol) and then with deionized water. Dry the substrate with a stream of inert gas (e.g., nitrogen, argon). |
| Re-adsorption of contaminants: Contaminants from the cleaning solution or the environment can redeposit on the clean surface. | Use fresh, high-purity solvents and clean glassware for the removal and rinsing steps. Work in a clean environment to minimize airborne contamination. | |
| Inconsistent Removal Across the Substrate | Uneven application of the removal agent: The cleaning solution may not have been in uniform contact with the entire coated surface. | Ensure the substrate is fully immersed in the solvent or that the plasma treatment is uniform across the surface. Gentle agitation during solvent immersion can improve consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove a CODMS coating?
A1: The first step is to identify a suitable solvent that can dissolve the octylsilane layer without damaging the substrate. The choice of solvent will depend on the substrate material. It is always recommended to start with less aggressive solvents like isopropanol or acetone before moving to harsher treatments.
Q2: How can I verify that the CODMS coating has been completely removed?
A2: A common and effective method is to measure the water contact angle of the surface. A successfully removed CODMS coating on a hydrophilic substrate (like glass or silicon) will result in a low water contact angle (typically <20°), indicating a clean, high-energy surface. In contrast, a surface with residual coating will remain hydrophobic with a high contact angle. Other surface analysis techniques like Atomic Force Microscopy (AFM) can also be used to assess surface roughness and the presence of any residual coating.
Q3: Is Piranha solution safe to use for removing CODMS coatings?
A3: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a very effective but also highly corrosive and dangerous cleaning agent. It should only be used by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood. While it is effective at removing organic residues, it can damage certain substrates. Always check for substrate compatibility before using Piranha solution.
Q4: Can I reuse the solvents for multiple removal processes?
A4: It is not recommended to reuse solvents for multiple removal processes. The solvent will become contaminated with the dissolved silane and other impurities, which can redeposit on subsequent substrates, leading to inconsistent and incomplete cleaning. Always use fresh, high-purity solvents for each cleaning procedure.
Q5: What is plasma cleaning and when should it be used?
A5: Plasma cleaning is a dry, solvent-free method that uses ionized gas (plasma) to remove organic contaminants from surfaces.[1][2] Oxygen or argon plasma is effective for removing thin organic layers like silane coatings.[3] It is a good alternative for substrates that are sensitive to wet chemical treatments.[4]
Quantitative Data on Removal Methods
The following table summarizes the expected effectiveness of different removal methods for a CODMS coating on a silicon wafer, as indicated by water contact angle measurements. A lower contact angle signifies more effective removal of the hydrophobic coating.
| Removal Method | Solvent/Gas | Temperature (°C) | Duration (min) | Expected Water Contact Angle (°) |
| Solvent Cleaning | Isopropanol | 25 | 30 | 40-60 |
| Acetone | 25 | 20 | 30-50 | |
| Toluene | 50 | 30 | 20-40 | |
| Piranha Solution | H₂SO₄:H₂O₂ (3:1) | 120 | 15 | <10 |
| Plasma Cleaning | Oxygen | 25 | 5 | <15 |
Experimental Protocols
Protocol 1: Solvent-Based Removal of CODMS Coating
Objective: To remove a CODMS coating from a glass or silicon substrate using organic solvents.
Materials:
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CODMS-coated substrate
-
Isopropanol (IPA), semiconductor grade
-
Acetone, semiconductor grade
-
Deionized (DI) water
-
Beakers
-
Tweezers
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Nitrogen or argon gas source
-
Hot plate (optional and to be used with extreme caution in a fume hood)
Procedure:
-
Place the CODMS-coated substrate in a clean beaker using tweezers.
-
Add enough isopropanol to completely submerge the substrate.
-
Place the beaker in an ultrasonic bath for 15-20 minutes at room temperature.
-
Remove the substrate from the isopropanol and rinse it thoroughly with fresh isopropanol.
-
Transfer the substrate to a new beaker and add enough acetone to completely submerge it.
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Place the beaker in an ultrasonic bath for 15-20 minutes at room temperature.
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Remove the substrate from the acetone and rinse it thoroughly with fresh acetone.
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Rinse the substrate extensively with DI water.
-
Dry the substrate with a gentle stream of nitrogen or argon gas.
-
Verify the removal of the coating by measuring the water contact angle.
Protocol 2: Piranha Solution Cleaning
Objective: To remove a stubborn CODMS coating from a silicon or glass substrate.
! DANGER ! Piranha solution is extremely corrosive and reactive. This procedure must be performed in a designated chemical fume hood with appropriate personal protective equipment, including a face shield, acid-resistant gloves, and an acid-resistant apron.
Materials:
-
CODMS-coated substrate
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Large glass beaker (at least twice the volume of the solution)
-
DI water
-
Tweezers (Teflon-coated recommended)
-
Nitrogen or argon gas source
Procedure:
-
In a chemical fume hood, carefully and slowly add 3 parts of concentrated sulfuric acid to a large glass beaker.
-
Slowly and carefully add 1 part of 30% hydrogen peroxide to the sulfuric acid. Always add peroxide to acid, never the other way around, to avoid an explosion. The solution will become very hot.
-
Allow the Piranha solution to cool slightly for a few minutes.
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Using Teflon-coated tweezers, carefully immerse the CODMS-coated substrate into the warm Piranha solution.
-
Leave the substrate in the solution for 10-15 minutes. You may observe bubbling as the organic coating is oxidized.
-
Carefully remove the substrate from the Piranha solution and place it in a large beaker of DI water.
-
Rinse the substrate thoroughly with DI water, performing at least three sequential rinses in fresh beakers of DI water.
-
Dry the substrate with a gentle stream of nitrogen or argon gas.
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To neutralize the waste Piranha solution, allow it to cool completely and then very slowly and carefully dilute it with a large amount of water before neutralizing with a base. Follow all institutional safety protocols for hazardous waste disposal.
Visualizations
References
Preventing island formation during Chloro(dimethyl)octylsilane deposition
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing island formation and achieving high-quality, uniform monolayers during Chloro(dimethyl)octylsilane (CODMS) deposition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is "island formation" during CODMS deposition and why is it a problem?
A: Island formation is a common issue where CODMS molecules aggregate into clusters or patches on the substrate surface instead of forming a continuous, uniform single layer (monolayer).[1] This occurs when individual silane molecules react with each other (polymerize) before they can properly bond to the substrate surface.[2] These islands create a non-uniform, hazy, and rough surface, which is detrimental for applications requiring precise surface chemistry and topography. The resulting film may be weakly bound and thicker than a monolayer.[2][3]
Q2: My substrate appears hazy and uneven after CODMS deposition. What is the most likely cause?
A: A hazy or non-uniform appearance is a strong indicator of uncontrolled polymerization of the silane molecules, leading to the deposition of aggregates.[3] The primary cause is typically an excess of water in the reaction environment, either in the solvent, on the glassware, adsorbed on the substrate surface, or from ambient humidity.[2][4] this compound is highly reactive with moisture, and while a trace amount is needed to initiate the reaction with the surface, excess water leads to rapid self-condensation in the solution.[5][6] Other potential causes include the silane concentration being too high or improper rinsing.[3]
Q3: How can I prevent island formation and achieve a uniform monolayer?
A: Achieving a high-quality CODMS monolayer requires careful control over several experimental parameters. The key is to minimize premature silane polymerization in the solution while promoting uniform reaction with the substrate surface.
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Strict Moisture Control : This is the most critical factor. The reaction should be performed in an anhydrous environment.[5] Use anhydrous solvents (e.g., toluene, hexane), thoroughly dry all glassware in an oven, and ideally, conduct the deposition process in a low-humidity environment like a glove box.[7]
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Optimize Silane Concentration : A high silane concentration promotes the formation of multilayers and aggregates.[3] It is recommended to start with a low concentration, typically in the range of 0.1% to 2% (v/v), and optimize from there.[7][8]
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Ensure Proper Substrate Preparation : The substrate must be impeccably clean and feature a high density of surface hydroxyl (-OH) groups to act as binding sites.[3] Insufficient hydroxylation will result in an incomplete or patchy monolayer.[3] Plasma or UV-ozone cleaning are effective methods for activating the surface.[8]
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Control Reaction Time and Temperature : Shorter reaction times (e.g., a few minutes to an hour) can be sufficient to form a monolayer and may prevent the growth of aggregates.[8] Maintaining a consistent and controlled temperature throughout the deposition is also important for reproducibility.[3]
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Thorough Rinsing : After deposition, a critical step is to rinse the substrate thoroughly with fresh, anhydrous solvent to remove any unbound silane molecules or loosely adsorbed aggregates.[3][8]
Q4: My CODMS monolayer has poor adhesion. What could be the cause?
A: Poor adhesion is typically linked to either the substrate surface or the quality of the silane solution.
-
Insufficient Surface Activation : The substrate surface may not have been cleaned or hydroxylated properly, resulting in too few -OH groups for the silane to covalently bond to.[3]
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Degraded Silane Solution : CODMS is highly susceptible to hydrolysis. If the silane has been improperly stored or is old, it may have already hydrolyzed and polymerized in the container, leading to the deposition of a weakly bound film.[3] Always use fresh silane from a properly sealed container.
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the quality of the silane film.
Table 1: Influence of Environmental Conditions on Silane Deposition
| Parameter | Condition | Expected Outcome on Film Quality | Citation(s) |
|---|---|---|---|
| Relative Humidity (RH) | < 18% | Very slow or no conversion of silane to reactive silanol. | [4] |
| Moderate (40-70%) | Increased humidity generally leads to less adherent silane as solution polymerization competes with surface binding. | [9] | |
| High (> 80%) | Rapid hydrolysis and self-condensation in solution, high probability of island formation and aggregate deposition. | [4] | |
| Temperature | Low | Slower reaction kinetics, may require longer deposition time. | [8] |
| Controlled, Room Temp | Generally optimal for controlled monolayer formation. | [3] |
| | High | Increased reaction rate; can exacerbate polymerization if moisture is present. |[9] |
Table 2: Influence of Process Parameters on Silane Deposition
| Parameter | Condition | Expected Outcome on Film Quality | Citation(s) |
|---|---|---|---|
| Silane Concentration | Low (e.g., 0.01 - 1.0%) | Favors uniform monolayer or sub-monolayer formation. | [8] |
| High (e.g., > 2%) | Increased likelihood of multilayer formation, aggregates, and a hazy appearance. | [3][7] | |
| Deposition Time | Short (5-15 min) | Can be sufficient for monolayer formation and helps prevent over-deposition. | [1][8] |
| | Long (> 8 hours) | May lead to thicker films or increased aggregate formation if conditions are not optimal. |[1] |
Experimental Protocols & Workflows
Protocol 1: Substrate Cleaning and Hydroxylation (Piranha Solution Method)
Caution! Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat, and work inside a certified fume hood.
-
Prepare Piranha Solution : In a clean glass container, slowly and carefully add 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). The solution will become very hot.
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Substrate Immersion : Immerse the substrates (e.g., silicon wafers, glass slides) into the freshly prepared Piranha solution.
-
Cleaning : Allow the substrates to clean for 20-30 minutes at room temperature.[10]
-
Rinsing : Carefully remove the substrates and rinse them copiously with high-purity deionized water.
-
Drying : Dry the substrates thoroughly with a stream of high-purity nitrogen or by placing them in an oven at 110°C.[3][7] The substrate is now clean, hydroxylated, and ready for silanization.
Protocol 2: CODMS Deposition from Anhydrous Toluene
Note : This procedure should be performed in a low-humidity environment (e.g., a nitrogen-filled glove box) for best results.
-
Prepare Silane Solution : In a clean, dry glass container, prepare a 1% (v/v) solution of this compound in anhydrous toluene.[3] Prepare this solution immediately before use.
-
Substrate Immersion : Immerse the freshly cleaned and dried substrates into the silane solution.
-
Deposition : Allow the deposition to proceed for 60 minutes at room temperature with gentle agitation.[3]
-
Rinsing : Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove unbound silane.[3]
-
Final Dry : Dry the coated substrates with a stream of high-purity nitrogen.
-
Curing (Optional) : To stabilize the monolayer, cure the substrates in an oven at 110°C for 30-45 minutes.[3][7]
Visual Guides
Caption: Troubleshooting workflow for diagnosing island formation.
Caption: Standard experimental workflow for CODMS deposition.
Caption: Reaction pathways for CODMS deposition.
References
- 1. Kinetic studies of attachment and re-orientation of octyltriethoxysilane for formation of self-assembled monolayer on a silica substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorodimethyloctadecylsilane | 18643-08-8 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. surfmods.jp [surfmods.jp]
Technical Support Center: Chloro(dimethyl)octylsilane (CODMS) Layer Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloro(dimethyl)octylsilane (CODMS) to create stable hydrophobic layers.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of curing a this compound (CODMS) layer?
Curing, often referred to as annealing, serves two main purposes after the initial deposition of the CODMS self-assembled monolayer (SAM). First, it provides the thermal energy required to drive the reaction between the chlorosilane headgroup and the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Secondly, it promotes the lateral cross-linking between adjacent silane molecules, creating a more ordered and densely packed monolayer. This increased order and covalent bonding significantly enhance the stability of the layer.
Q2: How does curing temperature affect the stability of the CODMS layer?
The curing temperature is a critical parameter that directly influences the stability and quality of the CODMS layer. Insufficient temperature may lead to incomplete covalent bonding and a poorly organized layer, resulting in lower stability. Conversely, excessively high temperatures can cause thermal degradation of the alkyl chains, leading to a loss of hydrophobicity and layer integrity. Finding the optimal curing temperature is therefore crucial for achieving a robust and stable CODMS coating. While specific data for CODMS is limited, studies on similar short-chain alkylsilanes suggest that a post-deposition annealing step can improve the monolayer's properties.[1]
Q3: What are the typical indicators of a stable CODMS layer?
A stable CODMS layer is characterized by:
-
Consistent Hydrophobicity: A high and stable water contact angle over time and after exposure to challenging conditions (e.g., solvents, aqueous solutions).
-
Chemical Inertness: Resistance to chemical attack from mild acids, bases, and organic solvents.
-
Thermal Stability: The ability to withstand a certain range of temperatures without significant degradation. For instance, similar but longer-chain alkylsilanes like octadecyltrichlorosilane (OTS) have shown thermal stability up to approximately 250-300°C in a vacuum.[2]
-
Mechanical Robustness: Resistance to physical abrasion or delamination.
Q4: Is a post-deposition rinsing step necessary before curing?
Yes, a thorough rinsing step after deposition and before curing is crucial. This step removes any physisorbed (loosely bound) silane molecules that have not covalently attached to the surface. Failure to remove these excess molecules can lead to the formation of undesirable multilayers and aggregates upon curing, resulting in a non-uniform and unstable film.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Initial Water Contact Angle (<90°) | 1. Incomplete monolayer formation. 2. Contaminated substrate or solvent. 3. Insufficient curing temperature or time. | 1. Increase deposition time or silane concentration. 2. Ensure rigorous cleaning of the substrate and use anhydrous solvents. 3. Optimize curing parameters (see experimental protocols below). |
| Contact Angle Decreases Over Time | 1. Hydrolytic instability of the silane layer. 2. Thermal degradation due to excessive curing temperature. 3. Incomplete removal of physisorbed molecules. | 1. Ensure a low-moisture environment during deposition and curing. 2. Systematically test a range of lower curing temperatures. 3. Optimize the post-deposition rinsing protocol. |
| Patchy or Uneven Coating | 1. Non-uniform hydroxyl group density on the substrate. 2. Presence of moisture in the reaction environment leading to silane polymerization in solution. 3. Inadequate cleaning of the substrate. | 1. Pre-treat the substrate with a piranha solution or UV/Ozone to generate a uniform layer of hydroxyl groups. 2. Work in a controlled inert atmosphere (e.g., a glovebox). 3. Implement a stringent substrate cleaning protocol. |
| Visible Aggregates on the Surface | 1. Silane polymerization in the bulk solution prior to deposition. 2. Insufficient rinsing after deposition. | 1. Use fresh, anhydrous solvent and silane. Minimize exposure of the silane solution to air. 2. Increase the volume and/or duration of the rinsing steps. Sonication during rinsing can be effective. |
Quantitative Data Summary
| Silane Type | Substrate | Onset of Thermal Decomposition (°C) | Measurement Technique |
| Aminopropyltriethoxysilane (APTES) | Silicon | ~250 | XPS[2] |
| Octadecyltrichlorosilane (OTS) | Silicon Dioxide | ~300 (573 K in vacuum) | XPS, UPS |
| Perfluorodecyltriethoxysilane (PFDS) | Hydroxylated Silicon | ~350 | XPS |
Note: The stability of a CODMS layer should be empirically determined for the specific application and substrate.
Experimental Protocols
Protocol 1: Formation of this compound (CODMS) Monolayer
This protocol outlines the steps for creating a self-assembled monolayer of CODMS on a silica-based substrate.
Materials:
-
This compound (CODMS)
-
Anhydrous Toluene
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION )
-
Deionized (DI) water
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Activation: a. Sonicate substrates in a detergent solution for 15 minutes, followed by thorough rinsing with DI water. b. Immerse the substrates in piranha solution for 30 minutes to clean and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). c. Rinse the substrates extensively with DI water and dry under a stream of high-purity nitrogen gas. d. Place the cleaned substrates in an oven at 110°C for at least 1 hour to ensure they are completely dry.
-
Silanization: a. Prepare a 1% (v/v) solution of CODMS in anhydrous toluene in a clean, dry glass container under an inert atmosphere (e.g., in a glovebox). b. Immerse the cleaned and dried substrates in the CODMS solution for 1-2 hours at room temperature. c. After immersion, rinse the substrates thoroughly with fresh anhydrous toluene to remove any non-covalently bonded silane. d. Dry the substrates under a stream of nitrogen gas.
Protocol 2: Evaluation of CODMS Layer Stability by Contact Angle Goniometry
This protocol describes how to assess the thermal stability of the CODMS layer using water contact angle measurements after annealing at various temperatures.
Equipment:
-
Contact Angle Goniometer
-
Programmable Oven or Hot Plate
-
DI Water
Procedure:
-
Initial Contact Angle Measurement: a. Measure the static water contact angle on the freshly prepared CODMS-coated substrates at several different points to ensure uniformity. Record these values as the baseline (T = Room Temperature).
-
Thermal Annealing (Curing): a. Place the substrates in a programmable oven or on a calibrated hot plate. b. Anneal the substrates at a series of increasing temperatures (e.g., 50°C, 80°C, 110°C, 140°C, 170°C, 200°C) for a fixed duration (e.g., 30-60 minutes) at each temperature. c. After each annealing step, allow the substrates to cool to room temperature.
-
Post-Annealing Contact Angle Measurement: a. Measure the static water contact angle on the cooled substrates after each annealing temperature. b. A significant decrease in the contact angle indicates the onset of thermal degradation of the CODMS layer.
-
Data Analysis: a. Plot the average water contact angle as a function of the annealing temperature to determine the optimal curing temperature range that provides a stable, hydrophobic surface without inducing thermal degradation.
Visualizations
Caption: Experimental workflow for CODMS layer fabrication and stability analysis.
Caption: A logical troubleshooting guide for common CODMS layer stability issues.
References
Validation & Comparative
A Comparative Analysis of Hydrophobic Surfaces: Focus on Chloro(dimethyl)octylsilane Coatings
For researchers, scientists, and professionals in drug development, the ability to precisely control the surface properties of materials is paramount. Hydrophobic coatings are critical in a multitude of applications, from preventing non-specific binding in high-throughput screening to ensuring the smooth flow of liquids in microfluidic devices. This guide provides a comparative analysis of the hydrophobicity of surfaces coated with Chloro(dimethyl)octylsilane and other common silanizing agents, supported by experimental data and detailed methodologies.
The hydrophobicity of a surface is quantified by its water contact angle, with higher angles indicating greater water repellency. A surface is generally considered hydrophobic if the water contact angle is greater than 90 degrees. This guide focuses on the static water contact angle, a common and effective measure of surface hydrophobicity.
Comparative Performance of Hydrophobic Coatings
The following table summarizes the static water contact angles of various hydrophobic coatings on glass or silicon substrates. This data provides a clear comparison of the performance of this compound relative to other widely used hydrophobic agents.
| Coating Agent | Substrate | Static Water Contact Angle (Advancing/Receding) |
| This compound | Silicon | ~105° / ~94°[1] |
| Octadecyltrichlorosilane (OTS) | Silicon | 110.0° ± 0.4° / Not Specified[2] |
| Perfluorooctyltrichlorosilane (PFOS) | Silicon | 113.7° / Not Specified[3] |
| Uncoated Glass | Glass | 14° ± 3°[4] |
Experimental Protocols
Reproducible and reliable surface modification requires meticulous adherence to experimental protocols. Below are detailed methodologies for the preparation of hydrophobic surfaces using this compound and the subsequent measurement of the water contact angle.
Surface Preparation and Silanization with this compound
This protocol outlines the steps for creating a hydrophobic surface on glass or silicon substrates using a solution-based deposition of this compound.
Materials:
-
Glass or silicon substrates (e.g., microscope slides, silicon wafers)
-
This compound
-
Anhydrous solvent (e.g., toluene, heptane)
-
Detergent
-
Distilled water
-
Methanol
-
Acetone
Procedure:
-
Substrate Cleaning: Thoroughly wash the substrates with water and detergent.
-
Rinse the substrates extensively with distilled water.
-
Dry the substrates completely.
-
Silanization Solution Preparation: Prepare a 5% (v/v) solution of this compound in an anhydrous solvent such as heptane.
-
Surface Coating: Immerse the cleaned and dried substrates in the silanization solution.
-
Agitate the solution for 15 minutes, ensuring the entire surface of the substrates is wetted by the reagent.
-
Rinsing: Remove the substrates from the silanization solution and rinse them three times with dry toluene.
-
Immerse the substrates in methanol and shake for 15 minutes.
-
Final Rinse and Drying: Remove the substrates from the methanol and rinse them thoroughly with fresh methanol followed by acetone.
-
Dry the coated substrates completely before contact angle measurement.
Contact Angle Measurement
The static water contact angle is measured using the sessile drop method with a contact angle goniometer.
Equipment:
-
Contact Angle Goniometer with a high-resolution camera
-
Syringe with a fine needle for dispensing water droplets
-
Image analysis software
Procedure:
-
Place the coated substrate on the sample stage of the goniometer.
-
Using the syringe, carefully dispense a small droplet of deionized water (typically a few microliters) onto the surface of the substrate.
-
Capture a high-resolution image of the droplet profile from the side.
-
Use the image analysis software to measure the angle formed at the three-phase contact point where the liquid, gas, and solid phases meet. This angle is the static water contact angle.
-
Perform measurements at multiple locations on the surface to ensure consistency and obtain an average value.
Logical Workflow for Hydrophobic Surface Comparison
The following diagram illustrates the key steps involved in comparing the performance of different hydrophobic coatings.
This comprehensive guide provides the necessary data and protocols for researchers to effectively evaluate and utilize this compound and other hydrophobic coatings in their work. The provided methodologies ensure the generation of reproducible and comparable results, facilitating informed decisions in material selection and surface modification strategies.
References
A Comparative Guide to AFM Imaging of Self-Assembled Monolayers: Chloro(dimethyl)octylsilane vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Chloro(dimethyl)octylsilane (ODS) self-assembled monolayers (SAMs) with two other commonly used silane alternatives, Octadecyltrichlorosilane (OTS) and (3-Aminopropyl)triethoxysilane (APTES), with a focus on their characterization by Atomic Force Microscopy (AFM). The choice of SAM is critical for a wide range of applications, including biosensors, drug delivery platforms, and cell adhesion studies, as it dictates the final surface properties such as hydrophobicity, chemical reactivity, and topography. This guide presents supporting experimental data to aid in the selection of the most appropriate SAM for your research needs.
Performance Comparison of ODS, OTS, and APTES SAMs
The selection of a silane for surface modification depends on the desired surface characteristics. ODS, with its C8 alkyl chain, provides a hydrophobic surface. OTS, with a longer C18 alkyl chain, forms highly ordered and densely packed monolayers, resulting in a more hydrophobic and inert surface. In contrast, APTES presents a terminal amine group, rendering the surface hydrophilic and providing reactive sites for further functionalization.
| Parameter | This compound (ODS) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Terminal Group | -CH₃ | -CH₃ | -NH₂ |
| Typical Surface Property | Hydrophobic | Highly Hydrophobic, Inert | Hydrophilic, Reactive |
| RMS Roughness (Rq) by AFM | Data not readily available | ~0.1 - 0.5 nm | ~0.2 - 1.0 nm |
| Monolayer Thickness | Shorter than OTS | ~2.5 nm | Variable, depends on polymerization |
| Water Contact Angle | ~99° | ~110° | ~40-70° |
| Key Characteristics | Forms a moderately hydrophobic monolayer. The shorter alkyl chain may lead to less dense packing compared to OTS. | Forms highly ordered, crystalline, and densely packed monolayers due to strong van der Waals interactions between the long alkyl chains. | Provides a hydrophilic surface with primary amine groups available for covalent immobilization of biomolecules or nanoparticles. Prone to form multilayers and aggregates. |
Experimental Protocols
Reproducible formation of high-quality SAMs is crucial for obtaining reliable and meaningful experimental results. Below are detailed protocols for the preparation of ODS, OTS, and APTES SAMs on silicon substrates with a native oxide layer, followed by a general protocol for AFM imaging.
Protocol 1: Preparation of this compound (ODS) SAMs
-
Substrate Cleaning:
-
Sonciate silicon substrates in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Treat the substrates with UV-Ozone or an oxygen plasma for 10-15 minutes to create a fresh, hydrophilic silicon dioxide surface with a high density of hydroxyl groups.
-
-
Silanization Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in an anhydrous solvent such as toluene or hexane in a glove box or under an inert atmosphere to minimize exposure to moisture.
-
-
SAM Formation:
-
Immerse the cleaned and activated substrates in the silanization solution.
-
Allow the self-assembly to proceed for 2-4 hours at room temperature in the controlled atmosphere.
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with the same anhydrous solvent to remove any physisorbed molecules.
-
Sonciate the substrates briefly (1-2 minutes) in the solvent to further remove unbound silanes.
-
Dry the coated substrates under a stream of dry nitrogen.
-
Cure the SAMs by baking at 110-120°C for 30-60 minutes to promote covalent bond formation with the substrate and cross-linking.
-
Protocol 2: Preparation of Octadecyltrichlorosilane (OTS) SAMs
The protocol for OTS SAM formation is similar to that of ODS, with the primary difference being the precursor used. Due to the high reactivity of the trichlorosilane headgroup, strict anhydrous conditions are critical to prevent premature polymerization in solution.
Protocol 3: Preparation of (3-Aminopropyl)triethoxysilane (APTES) SAMs
APTES is often deposited from a solution containing a small amount of water to facilitate hydrolysis of the ethoxy groups.
-
Substrate Cleaning: Follow the same procedure as for ODS SAMs.
-
Silanization Solution Preparation:
-
Prepare a 1-2% (v/v) solution of APTES in a 95:5 (v/v) mixture of ethanol and DI water.
-
-
SAM Formation:
-
Immerse the cleaned substrates in the APTES solution for 15-30 minutes at room temperature.
-
-
Rinsing and Curing:
-
Rinse the substrates with ethanol and then DI water.
-
Dry under a stream of nitrogen.
-
Cure the substrates at 110°C for 15-30 minutes.
-
Protocol 4: Atomic Force Microscopy (AFM) Imaging
-
Instrument Setup:
-
Use an AFM system equipped for Tapping Mode™ or PeakForce Tapping™ imaging to minimize sample damage.
-
Select a silicon cantilever with a sharp tip (nominal radius < 10 nm) and a resonant frequency appropriate for air imaging.
-
-
Imaging Parameters:
-
Engage the tip on the sample surface with a low setpoint to minimize imaging forces.
-
Scan at a rate of 0.5-1 Hz.
-
Acquire images at multiple locations and at various scan sizes (e.g., 5 µm x 5 µm, 1 µm x 1 µm) to assess large-scale uniformity and fine structure.
-
-
Data Analysis:
-
Flatten the AFM images to remove tilt and bow.
-
Calculate the root-mean-square (RMS) roughness (Rq) from representative areas of the images.
-
Measure the height of defects or islands to estimate the monolayer thickness.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in SAM preparation and characterization.
A Comparative Guide to Chloro(dimethyl)octylsilane Functionalized Surfaces: An XPS Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chloro(dimethyl)octylsilane (ODS) functionalized surfaces with alternative surface modifications, supported by X-ray Photoelectron Spectroscopy (XPS) data. Understanding the surface chemistry at a molecular level is paramount for applications ranging from chromatography and microfluidics to biocompatible coatings and biosensor development. This document details the expected elemental composition and chemical states of ODS-functionalized surfaces and compares them with bare silicon dioxide and surfaces functionalized with a longer-chain silane, Octadecyltrichlorosilane (OTS).
Data Presentation: Comparative Elemental Composition and High-Resolution XPS Analysis
The following tables summarize the quantitative data obtained from XPS analysis of various surfaces. Table 1 provides an overview of the elemental composition, while Tables 2, 3, and 4 detail the high-resolution XPS data for the C 1s, Si 2p, and O 1s regions, respectively. This data is crucial for confirming successful functionalization and for understanding the chemical environment of the surface atoms.
Table 1: Elemental Composition of Functionalized and Unfunctionalized SiO₂ Surfaces
| Surface Type | Si (at%) | O (at%) | C (at%) |
| Bare SiO₂ | 33.3 | 66.7 | - |
| ODS Functionalized SiO₂ (Expected) | ~20-25 | ~40-50 | ~25-35 |
| OTS Functionalized SiO₂ | ~15-20 | ~35-45 | ~35-45 |
Note: Expected values for ODS are extrapolated from data on similar short and long-chain alkylsilanes.
Table 2: High-Resolution C 1s XPS Data
| Surface Type | Peak Assignment | Binding Energy (eV) |
| ODS Functionalized SiO₂ | C-Si | ~284.5 |
| C-H/C-C | ~285.0 | |
| OTS Functionalized SiO₂ | C-Si | ~284.5 |
| C-H/C-C | ~285.0 |
Table 3: High-Resolution Si 2p XPS Data
| Surface Type | Peak Assignment | Binding Energy (eV) |
| Bare SiO₂ | Si-O (SiO₂) | ~103.4 |
| ODS Functionalized SiO₂ | Si-O (Substrate) | ~103.4 |
| Si-O-Si (Silane) | ~102.3 | |
| Si-C (Silane) | ~101.2 | |
| OTS Functionalized SiO₂ | Si-O (Substrate) | ~103.4 |
| Si-O-Si (Silane) | ~102.5 |
Table 4: High-Resolution O 1s XPS Data
| Surface Type | Peak Assignment | Binding Energy (eV) |
| Bare SiO₂ | Si-O (SiO₂) | ~532.8 |
| ODS Functionalized SiO₂ | Si-O (Substrate) | ~532.8 |
| Si-O-Si (Silane) | ~532.0 | |
| OTS Functionalized SiO₂ | Si-O (Substrate) | ~532.8 |
| Si-O-Si (Silane) | ~532.2 |
Experimental Protocols
A reliable and reproducible experimental protocol is essential for achieving consistent surface functionalization. The following is a detailed methodology for the functionalization of silicon dioxide surfaces with this compound, followed by XPS analysis.
I. Substrate Preparation (Silicon Wafer with Native Oxide)
-
Cleaning:
-
The silicon wafers are first sonicated in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally rinsed thoroughly with deionized (DI) water.
-
A piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) is prepared. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
The cleaned wafers are immersed in the piranha solution for 30 minutes to remove organic residues and to hydroxylate the surface.
-
The wafers are then rinsed extensively with DI water and dried under a stream of high-purity nitrogen gas.
-
II. Surface Functionalization with this compound (ODS)
-
Solution Preparation:
-
A 1% (v/v) solution of this compound is prepared in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
-
Deposition:
-
The cleaned and dried silicon wafers are immersed in the ODS solution for 2 hours at room temperature with gentle agitation.
-
-
Post-Deposition Cleaning:
-
After immersion, the wafers are removed from the solution and rinsed with fresh toluene to remove any physisorbed silane molecules.
-
The wafers are then sonicated in toluene for 5 minutes, followed by a final rinse with toluene.
-
The functionalized wafers are dried under a stream of nitrogen gas.
-
-
Curing:
-
The wafers are cured in an oven at 110°C for 30 minutes to promote the formation of a stable siloxane network on the surface.
-
III. X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrumentation:
-
XPS measurements are performed using a spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV).
-
-
Analysis Conditions:
-
The analysis is conducted under ultra-high vacuum conditions ( < 1 x 10⁻⁹ torr).
-
Survey scans are acquired over a binding energy range of 0-1100 eV.
-
High-resolution spectra for C 1s, O 1s, and Si 2p are acquired with a pass energy of 20 eV.
-
-
Data Analysis:
-
The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 285.0 eV.
-
Peak fitting and quantification are performed using appropriate software, employing a Shirley background subtraction and Gaussian-Lorentzian peak shapes.
-
Mandatory Visualization
The following diagrams illustrate the key processes and chemical structures involved in the functionalization and analysis of ODS-modified surfaces.
Measuring Chloro(dimethyl)octylsilane Film Thickness: A Comparative Guide to Ellipsometry and Alternative Techniques
For researchers, scientists, and drug development professionals working with surface modifications, accurately characterizing the thickness of thin films is paramount. Chloro(dimethyl)octylsilane (ODS) is a common reagent used to create hydrophobic, self-assembled monolayers (SAMs) on various substrates, and determining the precise thickness of these films is crucial for ensuring functionality and reproducibility. This guide provides an objective comparison of spectroscopic ellipsometry with other widely used techniques—X-ray reflectivity (XRR) and atomic force microscopy (AFM)—for measuring ODS film thickness, supported by experimental data and detailed protocols.
Performance Comparison of Measurement Techniques
Spectroscopic ellipsometry is a powerful, non-destructive optical technique widely employed for characterizing thin films. However, like any analytical method, it has its own set of advantages and limitations. A comparison with other common techniques provides a clearer perspective for researchers to select the most suitable method for their specific needs.
| Technique | Principle | Advantages | Disadvantages | Typical Thickness Range for ODS |
| Spectroscopic Ellipsometry | Measures the change in polarization of light upon reflection from a surface. | - Non-destructive and non-contact- High sensitivity to sub-nanometer thickness variations- Fast measurements | - Indirect measurement requiring an optical model- For very thin films (<10 nm), thickness and refractive index can be correlated, often requiring the refractive index to be assumed. | ~1-2 nm |
| X-ray Reflectivity (XRR) | Measures the intensity of X-rays reflected at grazing angles from a smooth surface. | - Provides direct measurement of thickness, density, and roughness- Does not require an optical model in the same way as ellipsometry | - Requires a very smooth sample surface- Can be sensitive to X-ray beam damage on organic films | ~1-2 nm |
| Atomic Force Microscopy (AFM) | Scans a sharp tip over the surface to create a topographical map. | - Provides a direct, three-dimensional surface profile- Can measure thickness by creating a scratch in the film and measuring the step height | - Destructive if scratching is required- Measurement is localized to the scanned area- Tip-sample interactions can affect measurement accuracy | ~1-2 nm |
Experimental Data Summary
While direct comparative studies on ODS are limited, a seminal study by Wasserman et al. on a homologous series of long-chain alkylsiloxanes (C10 to C18), which are structurally similar to ODS (a C8-silane), provides valuable quantitative insights when comparing ellipsometry and XRR.
| Alkyl Chain Length | Ellipsometry Thickness (Å) | X-ray Reflectivity Thickness (Å) | Difference (Å) |
| C10 | 14 | 12 | 2 |
| C12 | 16 | 14 | 2 |
| C14 | 18 | 16 | 2 |
| C16 | 20 | 18 | 2 |
| C18 | 22 | 20 | 2 |
Data adapted from Wasserman et al., J. Am. Chem. Soc. 1989, 111, 15, 5852-5861.
The data consistently show that ellipsometry measures a slightly greater thickness, with a systematic difference of approximately 2 Å compared to XRR. This is often attributed to the different sensitivities of the techniques to the film-substrate interface.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the formation of an ODS self-assembled monolayer and its measurement using spectroscopic ellipsometry.
Protocol 1: Formation of this compound (ODS) Self-Assembled Monolayer on a Silicon Substrate
-
Substrate Cleaning:
-
Begin with a clean silicon wafer with a native oxide layer.
-
Sonciate the wafer in a solution of deionized water and detergent for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonciate in acetone for 10 minutes, followed by isopropanol for 10 minutes.
-
Dry the wafer under a stream of dry nitrogen.
-
To create a hydroxylated surface, treat the wafer with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the wafer extensively with deionized water and dry with nitrogen.
-
-
ODS Solution Preparation:
-
Prepare a dilute solution (e.g., 1 mM) of this compound in an anhydrous solvent such as toluene or hexadecane. It is critical to use a dry solvent to prevent premature hydrolysis and polymerization of the silane in the solution.
-
-
Self-Assembly:
-
Immerse the cleaned and dried silicon wafer into the ODS solution in a moisture-free environment (e.g., a glovebox or a desiccator).
-
Allow the self-assembly to proceed for a period of 1 to 24 hours. The immersion time can be optimized based on the desired monolayer quality.
-
After immersion, remove the wafer from the solution and rinse with the pure solvent (toluene or hexadecane) to remove any non-covalently bonded molecules.
-
Finally, rinse with acetone and isopropanol and dry with a stream of nitrogen.
-
Protocol 2: Film Thickness Measurement using Spectroscopic Ellipsometry
-
Instrument Setup:
-
Use a spectroscopic ellipsometer capable of measurements over a wide wavelength range (e.g., 300-1000 nm).
-
Set the angle of incidence to a value near the Brewster angle of silicon (typically around 70-75 degrees) to maximize sensitivity.
-
-
Bare Substrate Characterization:
-
Before measuring the ODS-coated wafer, measure a clean, bare silicon wafer from the same batch.
-
Acquire the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over the desired spectral range.
-
Model the bare substrate data to determine the thickness of the native silicon dioxide (SiO2) layer. This will be a fixed parameter in the subsequent model of the ODS film.
-
-
ODS-Coated Sample Measurement:
-
Mount the ODS-coated silicon wafer on the ellipsometer stage.
-
Acquire Ψ and Δ data over the same spectral range and at the same angle of incidence used for the bare substrate.
-
-
Data Modeling and Analysis:
-
Construct an optical model to represent the sample. This model will typically consist of three layers: the silicon substrate, the native SiO2 layer, and the ODS film.
-
The optical constants (refractive index n and extinction coefficient k) of silicon and SiO2 are well-known and can be taken from the instrument's material library. The thickness of the SiO2 layer is fixed from the bare substrate measurement.
-
For the ODS layer, a Cauchy model is typically used to describe its optical properties, as it is transparent in the visible range.
-
A critical step for very thin films is to assume a refractive index for the ODS layer. A typical value for organic monolayers is around 1.45. The refractive index of this compound is approximately 1.435.
-
With the refractive index of the ODS layer fixed, the thickness of the film is the primary fitting parameter.
-
Use the ellipsometer's software to perform a regression analysis to fit the model-generated Ψ and Δ spectra to the experimental data by varying the ODS film thickness until the best fit is achieved (minimized mean squared error).
-
Visualizing the Workflow
A clear understanding of the experimental and analytical workflow is essential for successful implementation.
Caption: Workflow for ODS film thickness measurement by ellipsometry.
A Head-to-Head Battle for Hydrophobicity: Chloro(dimethyl)octylsilane vs. Octadecyltrichlorosilane
For researchers, scientists, and drug development professionals seeking to impart hydrophobicity to surfaces, the choice of silanizing agent is critical. This guide provides an objective comparison of two common alkylsilanes, Chloro(dimethyl)octylsilane and Octadecyltrichlorosilane, to aid in the selection of the optimal molecule for specific surface modification needs. The comparison is based on their chemical nature, reactivity, and the resulting surface properties, supported by experimental data.
At the heart of their function, both this compound and Octadecyltrichlorosilane react with hydroxyl groups present on substrates like glass, silica, and other metal oxides. This reaction forms a covalent bond and a self-assembled monolayer (SAM) of alkyl chains, which creates a low-energy, water-repellent surface. However, the subtle differences in their molecular structure lead to significant variations in their reactivity, the quality of the resulting hydrophobic layer, and the required experimental conditions.
Performance at a Glance: A Quantitative Comparison
| Feature | This compound | Octadecyltrichlorosilane | Key Considerations |
| Alkyl Chain Length | 8 Carbon Atoms (Octyl) | 18 Carbon Atoms (Octadecyl) | Longer alkyl chains generally provide better shielding of the underlying substrate from water, contributing to higher hydrophobicity. |
| Reactive Group | Monochlorosilane (-Si(CH₃)₂Cl) | Trichlorosilane (-SiCl₃) | Trichlorosilanes are significantly more reactive than monochlorosilanes, leading to faster SAM formation but also requiring more stringent anhydrous conditions. |
| Typical Water Contact Angle (WCA) on a Smooth Surface | ~104°[1] | 102-109°[1] | Both silanes can achieve a high degree of hydrophobicity on smooth surfaces. |
| Potential for Superhydrophobicity (on textured surfaces) | Data not widely available | Can exceed 150°[2] | The cross-linking ability of OTS makes it particularly effective for creating superhydrophobic surfaces on textured materials. |
| Byproduct of Reaction | Hydrochloric Acid (HCl) | Hydrochloric Acid (HCl) | Both reactions produce corrosive HCl, necessitating careful handling and a controlled reaction environment. |
The Decisive Factor: Reactivity and Monolayer Formation
The most significant difference between this compound and Octadecyltrichlorosilane lies in their reactive head groups.
This compound , a monochlorosilane, has a single reactive site. This leads to the formation of a monolayer where each silane molecule is individually tethered to the surface. The resulting SAM is less densely packed and lacks the covalent cross-linking between adjacent molecules that is characteristic of trichlorosilanes.
Octadecyltrichlorosilane (OTS) , a trichlorosilane, possesses three reactive chlorine atoms. This allows for not only covalent bonding to the surface but also for lateral cross-linking between neighboring silane molecules, forming a more robust and densely packed polysiloxane network. This extensive cross-linking is a key reason why OTS can achieve superhydrophobic surfaces, especially on textured substrates.[2]
Experimental Protocols: Achieving a Hydrophobic Surface
The following are generalized protocols for creating hydrophobic surfaces using these silanes. It is crucial to perform these procedures in a controlled environment, ideally under an inert atmosphere (e.g., nitrogen or argon), to minimize unwanted hydrolysis of the silanes in the presence of ambient moisture.
Surface Preparation (Applicable to Both Silanes)
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to ensure the presence of surface hydroxyl groups. A common method is sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying with a stream of nitrogen.
-
Surface Activation (Piranha Etching - CAUTION): For silica-based substrates, a highly effective method to generate hydroxyl groups is treatment with a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide). This solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. After treatment, rinse the substrate extensively with deionized water and dry thoroughly.
Silanization with this compound
-
Solution Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., toluene, hexane) in a glovebox or under an inert atmosphere. A typical concentration is 1-5% (v/v).
-
Immersion: Immerse the cleaned and dried substrate in the silane solution for a specified duration, typically ranging from 30 minutes to several hours, at room temperature.
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any excess, non-covalently bonded silane.
-
Curing: Cure the coated substrate in an oven at a temperature of 100-120°C for about 1 hour to promote the covalent bonding and stabilize the monolayer.
Silanization with Octadecyltrichlorosilane
-
Solution Preparation: Due to its high reactivity, prepare a dilute solution of OTS (e.g., 1 mM) in a strictly anhydrous solvent (e.g., toluene, hexane, or a mixture) immediately before use. This should be done in a glovebox or under a dry, inert atmosphere.
-
Immersion: Immerse the cleaned and activated substrate in the OTS solution for a relatively short period, typically 15-60 minutes, at room temperature. The reaction is generally faster than with monochlorosilanes.
-
Rinsing: After immersion, rinse the substrate sequentially with the anhydrous solvent (e.g., toluene), followed by a more polar solvent like isopropanol or ethanol, to remove physisorbed molecules.
-
Drying and Curing: Dry the substrate with a stream of nitrogen and then cure it in an oven at 110-120°C for 30-60 minutes to complete the cross-linking of the silane molecules.
References
A Comparative Guide to Chloro(dimethyl)octylsilane and Perfluorinated Silanes for Advanced Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a critical parameter in numerous scientific disciplines, including drug delivery, biomedical device engineering, and microfluidics. The choice of silanizing agent dictates the ultimate surface properties, influencing everything from biocompatibility to analytical performance. This guide provides a detailed comparison between Chloro(dimethyl)octylsilane, a common alkylsilane, and perfluorinated silanes, a class of reagents known for creating surfaces with exceptionally low energy. This analysis is supported by experimental data to inform the selection of the most appropriate surface modification strategy for your research and development needs.
At a Glance: Performance Comparison
Perfluorinated silanes generally exhibit superior hydrophobic and oleophobic properties, along with enhanced chemical and thermal stability, primarily due to the unique characteristics of the carbon-fluorine bond. The high electronegativity of fluorine atoms results in low surface energy and weak intermolecular forces.[1] In contrast, this compound provides a robust hydrophobic surface, though typically with higher surface energy compared to its fluorinated counterparts.[2]
Table 1: Physicochemical Properties
| Property | This compound | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (Representative Perfluorinated Silane) |
| CAS Number | 18162-84-0[2] | 51851-37-7[3] |
| Molecular Formula | C10H23ClSi[2] | C14H19F13O3Si[3] |
| Molecular Weight | 206.83 g/mol [2] | 510.36 g/mol [3] |
| Boiling Point | 222-225 °C[4] | Not specified |
| Density | 0.873 g/mL at 25 °C[4] | Not specified |
| Key Reactive Group | Chlorosilane (-Si-Cl)[2] | Triethoxysilane (-Si(OC2H5)3)[3] |
Table 2: Surface Performance Metrics
| Performance Metric | This compound / Alkylsilane Analogs | Perfluorinated Silanes | Key Observations & Implications |
| Water Contact Angle (WCA) | ≥ 100° (for octyl SAMs)[5] | > 100°, can exceed 150° with appropriate surface roughness[6] | Perfluorinated silanes create more hydrophobic surfaces, which is critical for applications requiring extreme water repellency. |
| Surface Free Energy (SFE) | ~24 mJ/m² (for OTS SAMs)[7] | Can be as low as 4.3 mN/m⁻¹[8] | The exceptionally low surface energy of perfluorinated silanes leads to both hydrophobicity and oleophobicity (oil repellency). |
| Thermal Stability | Stable up to 573 K in vacuum (for OTS)[9][10] | Decomposes between 373 K and 423 K (for PTES)[9][10] | Alkylsilanes like OTS demonstrate superior thermal stability, making them suitable for applications involving high-temperature processing. |
| Hydrolytic Stability | Susceptible to hydrolysis, especially monoalkylsilanes.[9] Stability can be enhanced with cross-linkers. | Generally high due to the stability of the C-F bond.[6] | Perfluorinated silanes offer greater resistance to degradation in aqueous environments over extended periods. |
Chemical Structures and Surface Functionalization
The fundamental difference in performance stems from the distinct chemical structures of the alkyl and perfluoroalkyl chains.
The process of surface modification, or silanization, involves the reaction of the silane's reactive headgroup with hydroxyl groups present on the substrate surface, forming stable covalent siloxane bonds.
Detailed Experimental Protocols
Reproducible and high-quality self-assembled monolayers (SAMs) are essential for reliable experimental outcomes. The following are generalized protocols for surface modification using this compound and perfluorinated silanes.
Substrate Preparation (Silicon Wafer Example)
A pristine and hydroxylated surface is critical for the formation of a dense and stable SAM.
-
Piranha Cleaning (Caution: Highly Corrosive!) :
-
Prepare a Piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 volume ratio in a glass container. This reaction is highly exothermic.
-
Immerse the silicon wafers in the Piranha solution for 15-30 minutes.
-
Thoroughly rinse the wafers with deionized (DI) water and dry with a stream of inert gas (e.g., nitrogen or argon).
-
-
RCA-1 Cleaning :
-
Prepare the RCA-1 solution by mixing DI water, ammonium hydroxide (27%), and hydrogen peroxide (30%) in a 5:1:1 volume ratio.
-
Heat the solution to 75-80 °C and immerse the silicon wafers for 10-15 minutes.[11]
-
Thoroughly rinse the wafers with DI water and dry with an inert gas.
-
Silanization Protocol (Liquid Phase Deposition)
-
Solution Preparation : Prepare a 1-5 mM solution of the desired silane (this compound or a perfluorinated silane) in an anhydrous solvent such as toluene or hexane. The use of an anhydrous solvent is crucial to prevent premature polymerization of the silane in the solution.[11]
-
Immersion : Place the cleaned and dried substrates in the silanization solution within a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.[11]
-
Reaction Time : Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time can vary depending on the desired monolayer density and the specific silane used.[11]
-
Rinsing : After the reaction, remove the wafers and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by a more polar solvent like ethanol or isopropanol to remove any non-covalently bound (physisorbed) silane molecules.[11]
-
Curing/Annealing : Place the silanized wafers in an oven at 110-120 °C for 30-60 minutes. This step helps to drive off any remaining solvent and promotes the formation of stable siloxane bonds with the substrate surface.[11]
Characterization of Modified Surfaces
Contact Angle Measurement (Sessile Drop Method)
-
A droplet of a probe liquid (typically DI water) of a known volume is gently deposited onto the modified surface.
-
The profile of the droplet is captured using a camera with a telecentric lens.
-
The angle formed at the three-phase (solid-liquid-gas) contact point is measured using image analysis software.
-
For dynamic contact angles, the volume of the droplet is increased (advancing angle) or decreased (receding angle) at a controlled rate, and the contact angle is measured just as the contact line begins to move.[12][13][14]
Hydrolytic Stability Assessment
-
The initial water contact angle of the freshly prepared silanized surface is measured.
-
The samples are then immersed in an aqueous solution (e.g., DI water, phosphate-buffered saline) at a specific temperature for a defined period.
-
At various time points, the samples are removed, rinsed with DI water, dried with an inert gas, and the water contact angle is remeasured.
-
A significant decrease in the water contact angle over time indicates the degradation of the hydrophobic silane layer.[4]
Structure-Property Relationships
The choice between an alkylsilane and a perfluorinated silane is fundamentally a decision based on the desired surface properties, which are directly linked to their molecular structure.
Conclusion
The selection between this compound and perfluorinated silanes for surface modification is contingent upon the specific requirements of the application.
-
Perfluorinated silanes are the premier choice for applications demanding extreme hydrophobicity, oleophobicity, and high chemical resistance. The low surface free energy imparted by the fluorinated chains makes them ideal for creating anti-fouling surfaces, self-cleaning coatings, and for applications in microfluidics where precise control over liquid-surface interactions is paramount.
-
This compound and its long-chain alkylsilane analogs provide a reliable and cost-effective method for creating hydrophobic surfaces. Their superior thermal stability makes them well-suited for applications that involve high-temperature processing steps. While not as hydrophobic or oleophobic as their perfluorinated counterparts, they offer excellent performance for a wide range of applications where extreme repellency is not the primary objective.
This guide serves as a foundational resource to aid in the informed selection of the appropriate silane to meet your specific research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. 1H,1H,2H,2H-全氟辛基三乙氧基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Chlor(dimethyl)octylsilan 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane, 95% | Fisher Scientific [fishersci.ca]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Hydrolytic Stability of Chloro(dimethyl)octylsilane and Alkoxysilanes
For researchers, scientists, and drug development professionals engaged in surface modification, nanoparticle synthesis, and the formulation of advanced materials, the choice of silylating agent is critical to performance and reproducibility. This guide provides an objective, data-driven comparison of the hydrolytic stability of chloro(dimethyl)octylsilane against common alkoxysilanes, offering insights into their respective reaction kinetics and optimal use cases.
The hydrolytic stability of a silane is a paramount consideration, as it dictates the handling requirements, reaction conditions, and the longevity of the resulting surface modification. This compound and alkoxysilanes are two prevalent classes of reagents used for creating hydrophobic surfaces and coupling agents, yet they exhibit markedly different reactivity profiles in the presence of water.
Executive Summary: Reactivity at a Glance
This compound is characterized by its exceptionally high reactivity towards water. The silicon-chlorine bond is highly labile and undergoes rapid, exothermic hydrolysis to produce silanols and hydrochloric acid (HCl). This reaction is often autocatalytic due to the in-situ generation of acid.[1] Consequently, this compound must be handled under strictly anhydrous conditions to prevent premature reaction with atmospheric moisture.
In stark contrast, alkoxysilanes, such as octyltriethoxysilane, are significantly more stable in aqueous environments.[2] Their hydrolysis is considerably slower and typically requires catalysis by an acid or a base to proceed at a practical rate.[2] This greater stability affords a wider processing window and more controllable reaction kinetics.
Quantitative Comparison of Hydrolytic Stability
The difference in hydrolytic stability is most clearly illustrated by comparing the hydrolysis rates or half-lives of representative compounds from each class.
| Parameter | This compound | Alkoxysilane (Octyltriethoxysilane) |
| Hydrolyzable Group | Chloro (-Cl) | Alkoxy (e.g., Ethoxy, -OCH2CH3) |
| Hydrolysis Byproduct | Hydrochloric Acid (HCl) | Alcohol (e.g., Ethanol) |
| Reactivity with Water | Extremely High, Vigorous | Low to Moderate |
| Hydrolysis Half-Life | < 17 seconds (estimated for alkyl chlorosilanes)[3] | 0.3 - 0.6 hours (at pH 7, 25°C)[4] |
| Catalysis | Autocatalytic (due to HCl formation) | Typically requires acid or base catalysis |
| Handling Requirements | Strict anhydrous conditions required | Standard laboratory conditions, moisture-sensitive over time |
Reaction Pathways and Mechanisms
The hydrolytic pathways for chlorosilanes and alkoxysilanes, while both resulting in the formation of reactive silanols, proceed through different mechanisms and at vastly different rates.
Caption: Comparative hydrolysis pathways of chlorosilane and alkoxysilane.
Experimental Protocols for Determining Hydrolytic Stability
The quantification of hydrolytic stability requires distinct methodologies for chlorosilanes and alkoxysilanes due to their disparate reaction rates.
Protocol 1: Determination of Chlorosilane Hydrolysis Rate by Conductivity
This method is suitable for the rapid hydrolysis of chlorosilanes, which generates ionic hydrochloric acid.
Objective: To measure the rate of hydrolysis by monitoring the increase in electrical conductivity of the reaction mixture.
Materials:
-
This compound
-
Deionized water
-
Conductivity meter with a data logging interface
-
Stirred reaction vessel
-
Syringe for injection of the silane
-
Stopwatch
Procedure:
-
Place a known volume of deionized water into the reaction vessel and allow it to equilibrate to a constant temperature.
-
Immerse the conductivity probe in the water and begin stirring at a constant rate.
-
Record the initial background conductivity of the water.
-
Using a syringe, rapidly inject a precise amount of this compound into the water and simultaneously start the stopwatch and data logging.
-
Record the conductivity at regular, short intervals (e.g., every second) until the value stabilizes, indicating the completion of the reaction.
-
The rate of hydrolysis can be determined from the rate of change of conductivity, as it is proportional to the concentration of HCl produced.
Caption: Workflow for measuring chlorosilane hydrolysis via conductivity.
Protocol 2: Determination of Alkoxysilane Hydrolysis Rate by NMR or GC
For the slower hydrolysis of alkoxysilanes, chromatographic or spectroscopic methods are employed to monitor the concentration of the parent silane over time.
Objective: To quantify the disappearance of the alkoxysilane and the appearance of its hydrolysis products over time.
Materials:
-
Alkoxysilane (e.g., octyltriethoxysilane)
-
Buffered aqueous solution (to maintain constant pH)
-
Co-solvent if needed for solubility (e.g., ethanol, THF)
-
Catalyst (acid or base)
-
NMR spectrometer or Gas Chromatograph (GC)
-
Thermostatted reaction vessel
-
Syringes for sampling
Procedure:
-
Prepare a reaction mixture of the alkoxysilane, buffered water, and any co-solvent in the thermostatted reaction vessel.
-
Initiate the reaction by adding the catalyst and start a timer.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by neutralization).
-
Analyze the aliquot using a suitable technique:
-
¹H NMR Spectroscopy: Monitor the decrease in the signal intensity of the alkoxy protons and the appearance of the corresponding alcohol signal.
-
Gas Chromatography (GC): Measure the decrease in the peak area of the parent alkoxysilane. An internal standard should be used for accurate quantification.
-
-
Plot the concentration of the alkoxysilane versus time to determine the reaction order and calculate the rate constant and half-life.[5]
Caption: Workflow for measuring alkoxysilane hydrolysis via NMR or GC.
Conclusion
The choice between this compound and an alkoxysilane for a given application is fundamentally a trade-off between reactivity and stability.
-
This compound is the reagent of choice for applications requiring rapid, often solvent-free, surface modification where the generation of HCl is tolerable and stringent moisture exclusion can be maintained. Its high reactivity ensures a fast and efficient reaction.
-
Alkoxysilanes offer superior hydrolytic stability, which translates to easier handling, longer shelf-life in formulated products, and more controlled deposition processes.[2] The slower, catalyzed reaction allows for greater precision in the formation of silane layers, making them suitable for more sensitive substrates and applications where process control is a priority.
For researchers and professionals in drug development and other high-stakes fields, the enhanced control and milder reaction conditions associated with alkoxysilanes often make them the more prudent choice, despite the need for catalysis and potentially longer reaction times. This guide provides the foundational data and experimental frameworks to empower an informed selection of the most appropriate silylating agent for specific research and development needs.
References
Adhesion of proteins to Chloro(dimethyl)octylsilane treated vs. untreated surfaces
For researchers, scientists, and drug development professionals, understanding and controlling the interaction of proteins with surfaces is a critical aspect of experimental design and device development. Non-specific protein adsorption can interfere with assays, compromise the biocompatibility of implants, and affect the performance of microfluidic devices. Surface modification is a common strategy to modulate these interactions. This guide provides a detailed comparison of protein adhesion on surfaces treated with Chloro(dimethyl)octylsilane (CODMS) versus untreated hydrophilic surfaces, such as glass or silica.
The treatment of surfaces with CODMS renders them hydrophobic by forming a self-assembled monolayer (SAM) of octylsilane. This alteration in surface chemistry from hydrophilic to hydrophobic has a profound impact on the subsequent interaction with proteins.
Principle of Adhesion: Hydrophobic vs. Hydrophilic Surfaces
Untreated glass and silica surfaces are typically hydrophilic due to the presence of silanol (Si-OH) groups, which can engage in hydrogen bonding with water molecules. When proteins in an aqueous solution approach such a surface, they are met with a structured layer of water. For a protein to adsorb, it must displace these water molecules, which can be energetically unfavorable. Adsorption to hydrophilic surfaces is often driven by electrostatic interactions.
In contrast, CODMS treatment replaces the polar silanol groups with nonpolar octyl chains (-C8H17), creating a hydrophobic surface. The interaction of such a surface with an aqueous environment is energetically unfavorable. This leads to a strong driving force for the adsorption of proteins, as this process can reduce the total hydrophobic surface area exposed to water, a phenomenon known as the "hydrophobic effect". This effect is a primary driver of protein adsorption on these surfaces.[1] Consequently, hydrophobic surfaces generally exhibit a higher affinity for proteins and can induce conformational changes in the adsorbed proteins.
Quantitative Comparison of Protein Adhesion
The following tables summarize quantitative data from studies using techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D), Atomic Force Microscopy (AFM), and contact angle goniometry to characterize protein adhesion on untreated (hydrophilic) and octyl-silanized (hydrophobic) surfaces. While specific data for this compound is not always available, data from surfaces treated with similar octylsilanes (e.g., octyltriethoxysilane) are used as a close proxy to illustrate the comparative performance.
Table 1: Surface Properties
| Property | Untreated Surface (Glass/Silica) | This compound Treated Surface |
| Wettability | Hydrophilic | Hydrophobic |
| Water Contact Angle | < 30° | ~90° - 110° |
| Surface Energy | High | Low |
Table 2: Protein Adsorption Characteristics (Bovine Serum Albumin - BSA)
| Parameter | Untreated Surface (Glass/Silica) | This compound Treated Surface |
| Adsorbed Mass (ng/cm²) | Lower (~100 - 250 ng/cm²) | Higher (~300 - 500 ng/cm²) |
| Adhesion Force (nN) | Lower | Higher (>100 nN)[2] |
| Adsorption Kinetics | Slower | Faster |
| Reversibility | Partially reversible | Largely irreversible |
| Protein Conformation | Closer to native structure | Prone to conformational changes/unfolding |
Experimental Protocols
I. Preparation of this compound Treated Surfaces
This protocol describes the formation of a self-assembled monolayer (SAM) of octylsilane on a glass or silica substrate.
Materials:
-
Glass or silica substrates (e.g., microscope slides, coverslips)
-
This compound (CODMS)
-
Anhydrous toluene or hexane
-
Deionized water
-
Ethanol
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Substrates are first sonicated in a detergent solution, followed by extensive rinsing with deionized water and then ethanol.
-
For a more rigorous cleaning, immerse the substrates in a freshly prepared piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Surface Activation:
-
Expose the cleaned substrates to an oxygen plasma or a UV-Ozone cleaner for 5-10 minutes to generate a high density of hydroxyl (-OH) groups on the surface.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of CODMS in an anhydrous solvent (e.g., toluene or hexane) in a sealed container under a nitrogen atmosphere to minimize exposure to moisture.
-
Immerse the activated substrates in the CODMS solution for 1-2 hours at room temperature.
-
After immersion, rinse the substrates sequentially with the anhydrous solvent (toluene/hexane) and then ethanol to remove any unbound silane.
-
Dry the coated substrates with a stream of nitrogen.
-
-
Curing:
-
Cure the substrates in an oven at 100-120°C for 1 hour to promote the formation of a stable, cross-linked silane layer.
-
II. Measurement of Protein Adhesion using QCM-D
Materials:
-
QCM-D instrument with silica-coated sensors
-
Prepared CODMS-treated sensors and untreated silica sensors
-
Protein solution (e.g., 1 mg/mL BSA in Phosphate Buffered Saline - PBS)
-
PBS buffer
Procedure:
-
Baseline Establishment:
-
Mount the sensor (either untreated or CODMS-treated) in the QCM-D flow cell.
-
Flow PBS buffer over the sensor surface until a stable baseline in both frequency (f) and dissipation (D) is achieved.
-
-
Protein Adsorption:
-
Introduce the protein solution into the flow cell and monitor the changes in frequency and dissipation in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface. An increase in dissipation indicates the formation of a viscoelastic layer.
-
Continue the flow until the frequency and dissipation signals reach a plateau, indicating that the adsorption process has reached equilibrium.
-
-
Rinsing:
-
Switch the flow back to PBS buffer to rinse away any loosely bound protein. The final stable frequency and dissipation values represent the irreversibly adsorbed protein layer.
-
-
Data Analysis:
-
The adsorbed mass can be quantified from the change in frequency using the Sauerbrey equation for rigid layers, or more complex viscoelastic modeling for softer layers.
-
Visualizations
Caption: Workflow for surface preparation and protein adhesion analysis.
References
A Comparative Guide to Vapor and Solution Deposition of Chloro(dimethyl)octylsilane for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with self-assembled monolayers (SAMs) of organosilanes is a cornerstone of modern materials science, with profound implications for drug delivery systems, biosensors, and medical implants. Chloro(dimethyl)octylsilane (ODS) is a frequently employed reagent for creating hydrophobic and well-defined surfaces. The choice of deposition method—vapor phase versus solution phase—is a critical determinant of the final monolayer's quality, uniformity, and performance. This guide provides an objective comparison of these two methodologies, supported by experimental data from analogous systems and detailed protocols to inform your selection of the most appropriate technique for your research needs.
Performance Comparison: Vapor Deposition vs. Solution Deposition
The selection between vapor and solution deposition for ODS SAMs involves a trade-off between experimental simplicity, process control, and the ultimate quality of the resulting film. While both techniques can yield effective hydrophobic surfaces, they differ significantly in key performance metrics. Vapor deposition is widely recognized for its capacity to produce highly uniform and smooth monolayers with minimal aggregation, a crucial factor for applications demanding high precision and reproducibility.[1] Conversely, solution deposition, though simpler to execute, is more susceptible to solvent impurities and ambient water content, which can lead to the formation of undesirable multilayers and aggregates.[1]
Below is a summary of typical performance metrics for SAMs prepared by both methods, extrapolated from data on similar alkylsilanes.
| Performance Metric | Vapor Deposition | Solution Deposition |
| Film Uniformity | High | Moderate to High |
| Surface Roughness | Low (typically < 0.5 nm RMS) | Low to Moderate (can be > 1 nm RMS) |
| Tendency for Aggregation | Low | Moderate to High |
| Reproducibility | High | Moderate |
| Process Control | High | Moderate |
| Experimental Simplicity | Moderate | High |
| Solvent Waste | Minimal | High |
| Typical Water Contact Angle | > 100° | > 100° |
Experimental Protocols
Substrate Preparation (Applicable to Both Methods)
A pristine and hydrophilic substrate surface is paramount for the formation of a high-quality ODS SAM. The following cleaning and hydroxylation procedure is recommended for silicon-based substrates (e.g., silicon wafers, glass).
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized water (18 MΩ·cm)
-
Nitrogen or argon gas stream
Procedure:
-
Immerse the substrate in Piranha solution for 30-60 minutes at 80-120 °C. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Copiously rinse the substrate with deionized water.
-
Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
Use the cleaned substrate immediately for deposition.
Vapor Phase Deposition of this compound
Vapor phase deposition is performed in a vacuum chamber, where the substrate is exposed to volatilized ODS. This method offers excellent control over the deposition process, leading to highly uniform and reproducible monolayers.
Materials:
-
Cleaned and hydroxylated substrate
-
This compound
-
Vacuum deposition chamber or desiccator connected to a vacuum line
-
Small vial or container for the silane
Procedure:
-
Place the cleaned and hydroxylated substrate inside the vacuum chamber.
-
Place a small, open vial containing a few drops of this compound in the chamber, ensuring it is not in direct contact with the substrate.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Heat the substrate to 50-100 °C to facilitate the reaction. The ODS can be gently heated if necessary to increase its vapor pressure.
-
Allow the deposition to proceed for 2-4 hours.
-
Vent the chamber with dry nitrogen or argon gas.
-
Remove the coated substrate and rinse with an anhydrous solvent such as toluene or hexane to remove any physisorbed silane.
-
Dry the substrate under a stream of nitrogen gas.
-
(Optional) Anneal the coated substrate at 100-120 °C for 1 hour to promote covalent bond formation and monolayer ordering.
Solution Phase Deposition of this compound
Solution phase deposition is a more straightforward method that involves immersing the substrate in a dilute solution of ODS in an anhydrous organic solvent. While simpler, meticulous control of the solvent and environment is crucial to obtain a high-quality monolayer.
Materials:
-
Cleaned and hydroxylated substrate
-
This compound
-
Anhydrous toluene or hexane
-
Inert atmosphere glovebox or Schlenk line (recommended)
-
Beaker or petri dish
-
Polar solvent (e.g., ethanol, isopropanol) for rinsing
Procedure:
-
In an inert atmosphere (glovebox or under a flow of nitrogen/argon), prepare a 1-5 mM solution of this compound in anhydrous toluene or hexane. The use of anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane.
-
Immerse the cleaned and hydroxylated substrate in the silane solution.
-
Allow the deposition to proceed for 2-12 hours at room temperature. Gentle agitation can promote uniform coating.
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove excess silane.
-
Rinse with a polar solvent like ethanol or isopropanol to remove any remaining unbound silane.[1]
-
Dry the substrate under a stream of nitrogen gas.[1]
-
(Optional) Cure the coated substrate at 100-120 °C for 1 hour.
Experimental Workflow Diagrams
Caption: Workflow for vapor and solution deposition of ODS.
Signaling Pathway of Surface Modification
The underlying chemical principle for both deposition methods is the silylation of surface hydroxyl groups. This process involves the reaction of the chlorosilyl headgroup of this compound with the hydroxyl (-OH) groups present on the substrate surface, forming a stable covalent siloxane bond (Si-O-Substrate).
Caption: Silylation reaction of ODS with a hydroxylated surface.
References
A Comparative Analysis of Surface Wettability: Contact Angle Hysteresis on Surfaces Treated with Chloro(dimethyl)octylsilane and Other Common Silanes
For researchers, scientists, and drug development professionals seeking to control surface-liquid interactions, understanding the wettability characteristics imparted by different surface treatments is paramount. This guide provides a comparative analysis of the performance of surfaces treated with Chloro(dimethyl)octylsilane against other common silanizing agents, with a focus on contact angle hysteresis—a key indicator of surface homogeneity and liquid adhesion.
The hydrophobicity of a surface is often characterized by its static water contact angle. However, for applications involving dynamic fluid contact, such as in microfluidics, drug delivery systems, and self-cleaning surfaces, a more nuanced understanding of surface wettability is required. Contact angle hysteresis (CAH), the difference between the advancing (θa) and receding (θr) contact angles, provides critical insights into the energy barriers for liquid motion across a surface. A lower CAH generally signifies a more chemically homogeneous and topographically smooth surface, leading to reduced liquid pinning and easier roll-off of droplets.
This guide summarizes available experimental data for surfaces treated with this compound and compares it with two other widely used silanes: Octadecyltrichlorosilane (OTS) and (3-Aminopropyl)triethoxysilane (APTES).
Comparative Performance of Silane Treatments
The choice of silane coupling agent significantly influences the resulting surface properties, ranging from highly hydrophobic to hydrophilic. The following table summarizes the advancing and receding water contact angles and the calculated contact angle hysteresis for surfaces treated with this compound, OTS, and APTES. It is important to note that direct, side-by-side comparative studies under identical experimental conditions are limited in the publicly available literature. The data presented here is compiled from individual studies to provide a comparative overview.
| Silane Treatment | Substrate | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Contact Angle Hysteresis (CAH = θa - θr) | Reference |
| This compound | Glass | ~95° (static) | Not Specified | Not Specified | [1][2] |
| Octadecyltrichlorosilane (OTS) | Glass/Silicon Oxide | ~97° - 115° | ~87° - 95° | 10° - 20° | [3] |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | ~56° - 68° | Not Specified | Not Specified | [4] |
Key Observations:
-
Octadecyltrichlorosilane (OTS) is a well-studied silane that creates a highly hydrophobic surface with advancing contact angles typically exceeding 100°. The reported contact angle hysteresis for OTS-treated surfaces is in the range of 10° to 20°, indicating a relatively homogeneous surface.[3]
-
(3-Aminopropyl)triethoxysilane (APTES) , in its unmodified state, renders surfaces hydrophilic due to the presence of terminal amine groups. This results in significantly lower contact angles compared to the alkylsilanes. While advancing and receding angles are crucial for understanding the wettability of APTES-functionalized surfaces, particularly after further modifications, specific hysteresis data for the unmodified layer is not consistently reported.
Experimental Methodologies
Accurate and reproducible contact angle measurements are essential for comparing surface treatments. The following sections detail the typical experimental protocols for surface preparation and contact angle hysteresis measurement.
Surface Preparation via Silanization
The following is a general protocol for the silanization of glass or silicon substrates. Specific parameters such as concentration, reaction time, and temperature may need to be optimized for a particular application.
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Silanizing agent (e.g., this compound, OTS, APTES)
-
Anhydrous solvent (e.g., toluene, heptane)
-
Cleaning solution (e.g., Piranha solution, RCA-1)
-
Deionized water
-
Nitrogen or argon gas
-
Oven
Protocol:
-
Substrate Cleaning: Thoroughly clean the substrates to ensure a reactive surface. This is a critical step for achieving a uniform silane layer. Common methods include sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by plasma cleaning or treatment with an oxidizing solution like Piranha (a mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment ).
-
Drying: After cleaning, rinse the substrates extensively with deionized water and dry them under a stream of inert gas (nitrogen or argon). Further dry the substrates in an oven at a temperature appropriate for the substrate material (e.g., 110-120 °C for glass) to remove any residual water.
-
Silanization Solution Preparation: In a moisture-free environment (e.g., a glove box or under an inert atmosphere), prepare a solution of the silanizing agent in an anhydrous solvent. Typical concentrations range from 1% to 5% (v/v).
-
Surface Treatment: Immerse the cleaned and dried substrates in the silanization solution for a specific duration. The reaction time can vary from a few minutes to several hours depending on the silane and desired surface coverage.
-
Rinsing: After the reaction, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any excess, unreacted silane.
-
Curing: Cure the coated substrates in an oven. The curing temperature and time depend on the specific silane used and are crucial for the formation of a stable, cross-linked silane layer.
-
Final Cleaning: Perform a final rinse with the solvent and dry the substrates under a stream of inert gas.
Caption: Experimental workflow for surface silanization.
Contact Angle Hysteresis Measurement: Sessile Drop Method
The sessile drop method is a widely used technique to determine advancing and receding contact angles.[5][6]
Apparatus:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle for dispensing the probe liquid (typically high-purity water)
-
Software for image analysis and contact angle calculation
Protocol:
-
Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet of the probe liquid onto the surface.
-
Advancing Angle Measurement: Slowly add more liquid to the droplet through the needle, causing the three-phase contact line to advance. The advancing contact angle is the angle measured just as the contact line begins to move.[6]
-
Receding Angle Measurement: After measuring the advancing angle, slowly withdraw liquid from the droplet, causing the contact line to recede. The receding contact angle is the angle measured just as the contact line starts to retract.[7]
-
Data Analysis: The contact angles are typically determined by fitting the droplet shape to the Young-Laplace equation using the analysis software. The contact angle hysteresis is then calculated as the difference between the advancing and receding angles.
Caption: Logical workflow for contact angle hysteresis measurement.
Conclusion
The selection of a silanizing agent has a profound impact on the wettability and contact angle hysteresis of a surface. While this compound is effective at inducing hydrophobicity, a lack of specific data on its contact angle hysteresis in the reviewed literature makes direct quantitative comparison challenging. Octadecyltrichlorosilane (OTS) is a well-documented alternative for creating highly hydrophobic surfaces with moderate contact angle hysteresis. In contrast, (3-Aminopropyl)triethoxysilane (APTES) produces hydrophilic surfaces. For applications where low liquid adhesion and droplet mobility are critical, a low contact angle hysteresis is desirable. Therefore, when selecting a silane for surface modification, it is crucial to consider not only the static contact angle but also the advancing and receding angles to fully characterize the surface's interaction with liquids. Further experimental studies directly comparing the contact angle hysteresis of these and other silanes under controlled conditions would be highly valuable to the scientific community.
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matec-conferences.org [matec-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Sessile drop technique - Wikipedia [en.wikipedia.org]
- 6. dropletlab.com [dropletlab.com]
- 7. Receding angle | KRÜSS Scientific [kruss-scientific.com]
Navigating the Hydrophobic Landscape: A Comparative Guide to Silane-Based Surface Modifications
For researchers, scientists, and professionals in drug development, the ability to precisely control surface properties is paramount. The creation of hydrophobic surfaces is a critical step in a vast array of applications, from preventing biofouling on medical implants to directing fluid flow in microfluidic devices. Chloro(dimethyl)octylsilane has long been a staple for rendering surfaces water-repellent. However, a range of alternative silanizing agents now offers a diverse toolkit for tailoring surface hydrophobicity.
This guide provides an objective comparison of this compound and three common alternatives: Hexamethyldisilazane (HMDS), Octadecyltrichlorosilane (OTS), and the fluorinated compound Trichloro(1H,1H,2H,2H-perfluorooctyl)silane. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in the selection and application of the optimal agent for your research needs.
Performance at a Glance: A Comparative Analysis
The effectiveness of a hydrophobic treatment is primarily assessed by the static water contact angle (WCA), where a higher angle indicates greater water repellency. The stability of the coating and its cost are also crucial factors in selecting the appropriate silanizing agent.
| Silanizing Agent | Chemical Formula | Typical Water Contact Angle (WCA) on Glass | Stability | Relative Cost |
| This compound | C₁₀H₂₃ClSi | 90° - 110° | Moderate | Moderate |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | 70° - 100°[1] | Good | Low |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | 100° - 110° (smooth surface), up to 155°-180° (textured surface)[2] | High | High |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | C₈H₄Cl₃F₁₃Si | ~110° | Very High | Very High |
Delving into the Details: Experimental Protocols
The choice of deposition method, whether from a solution or the vapor phase, significantly impacts the quality and properties of the resulting hydrophobic layer. Below are detailed protocols for each of the compared silanizing agents.
Experimental Workflow for Surface Silanization
Caption: A generalized workflow for creating and evaluating hydrophobic surfaces using silanization techniques.
Protocol 1: this compound - Solution Phase Deposition
Materials:
-
This compound
-
Anhydrous toluene or hexane
-
Substrate (e.g., glass slide, silicon wafer)
-
Isopropanol, acetone, deionized water
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate thoroughly with a stream of nitrogen gas and then in an oven at 110°C for at least 1 hour.
-
-
Surface Activation:
-
Activate the substrate surface using an oxygen plasma cleaner or by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the activated substrate extensively with deionized water and dry it again with nitrogen and in an oven at 110°C.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or hexane in a glove box or under an inert atmosphere.
-
Immerse the activated and dried substrate in the silane solution for 2-4 hours at room temperature.
-
-
Post-Treatment:
-
Remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent (toluene or hexane) to remove any unreacted silane.
-
Dry the coated substrate with a stream of nitrogen.
-
Cure the substrate in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane bond.
-
Protocol 2: Hexamethyldisilazane (HMDS) - Vapor Phase Deposition
Materials:
-
Hexamethyldisilazane (HMDS)
-
Substrate
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Vacuum pump
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Follow the same cleaning and activation procedure as described in Protocol 1. A thoroughly cleaned and hydroxylated surface is crucial for efficient silanization.
-
-
Vapor Deposition:
-
Place the cleaned and activated substrate in a vacuum desiccator or deposition chamber.
-
Place a small, open container with a few milliliters of HMDS inside the desiccator, ensuring it is not in direct contact with the substrate.
-
Evacuate the desiccator using a vacuum pump for 10-15 minutes.
-
Close the desiccator to the vacuum pump and allow the substrate to be exposed to the HMDS vapor for 2-12 hours at room temperature. For a faster process, the deposition can be carried out at an elevated temperature (e.g., 100-150°C) in a suitable chamber[3].
-
-
Post-Treatment:
-
Vent the desiccator in a fume hood and remove the coated substrate.
-
(Optional) Bake the substrate at 110°C for 15-30 minutes to remove any physisorbed HMDS and to complete the reaction. The process is often effective even without a final baking step[4].
-
Protocol 3: Octadecyltrichlorosilane (OTS) - Solution Phase Deposition
Materials:
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene or hexane
-
Substrate
-
Isopropanol, acetone, deionized water
-
Nitrogen gas source
-
Oven or hotplate
Procedure:
-
Substrate Cleaning and Activation:
-
Follow the same cleaning and activation procedure as described in Protocol 1. It is critical that the substrate is completely dry before immersion in the OTS solution.
-
-
Silanization (in an inert atmosphere):
-
This procedure must be performed in a glove box or under a dry nitrogen or argon atmosphere due to the high reactivity of OTS with moisture.
-
Prepare a 1 mM solution of OTS in an anhydrous solvent such as toluene or hexane.
-
Immerse the dry, activated substrate in the OTS solution for 15-60 minutes at room temperature[5].
-
-
Post-Treatment:
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove excess unreacted OTS.
-
Dry the substrate with a stream of nitrogen.
-
Cure the substrate on a hotplate or in an oven at 120°C for 1 hour to complete the cross-linking of the self-assembled monolayer[5].
-
Protocol 4: Trichloro(1H,1H,2H,2H-perfluorooctyl)silane - Vapor or Solution Phase Deposition
Materials:
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
-
Anhydrous solvent (e.g., toluene, isopropanol, or a fluorinated solvent)[6]
-
Substrate
-
Cleaning solvents
-
Nitrogen gas source
-
Vacuum desiccator and pump (for vapor deposition)
-
Oven
A) Vapor Phase Deposition:
-
Substrate Preparation: Follow the cleaning and activation steps outlined in Protocol 1.
-
Vapor Deposition:
-
Place the substrate and a small container of the fluorinated silane in a vacuum desiccator.
-
Evacuate the desiccator and allow the vapor to deposit on the substrate for 2-12 hours[7]. The process can be accelerated by heating.
-
-
Post-Treatment: Vent the desiccator and remove the coated substrate. A post-deposition bake at 100-120°C for 30 minutes can enhance coating stability.
B) Solution Phase Deposition:
-
Substrate Preparation: Follow the cleaning and activation steps outlined in Protocol 1.
-
Silanization:
-
Prepare a dilute solution (e.g., 1% v/v) of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane in an anhydrous solvent like isopropanol or a fluorinated solvent[6].
-
Immerse the substrate in the solution for 30 minutes to 2 hours.
-
-
Post-Treatment:
-
Rinse the substrate with the anhydrous solvent and dry with nitrogen.
-
Cure the coated substrate at 110-120°C for 30-60 minutes.
-
Selecting the Right Tool for the Job: A Logical Approach
The choice of silanizing agent depends on a balance of desired performance, cost, and experimental constraints. The following diagram illustrates a decision-making workflow for selecting an appropriate hydrophobic coating.
Caption: A decision tree to guide the selection of a hydrophobic silanizing agent based on key performance criteria.
Conclusion
The creation of hydrophobic surfaces is a well-established yet continually evolving field. While this compound remains a viable option, alternatives such as HMDS, OTS, and fluorinated silanes offer a broader spectrum of performance characteristics. HMDS stands out as a cost-effective and straightforward choice for achieving moderate hydrophobicity. OTS, on the other hand, provides a more robust and highly hydrophobic surface, albeit at a higher cost and with more stringent handling requirements. For applications demanding the utmost in hydrophobicity and stability, particularly in harsh chemical environments, fluorinated silanes are the premier choice, though their cost is a significant consideration. By carefully considering the specific requirements of the application and following detailed experimental protocols, researchers can effectively tailor surface properties to meet their scientific and developmental goals.
References
- 1. mdpi.com [mdpi.com]
- 2. US10493489B2 - Glass substrate with superhydrophobic self-cleaning surface - Google Patents [patents.google.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. HMDS Process – Research Core Facilities [cores.research.utdallas.edu]
- 5. kns.org [kns.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparison of Chloro(dimethyl)octylsilane and (3-aminopropyl)triethoxysilane for surface modification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal silane for surface modification.
In the realm of materials science, drug development, and biomedical research, the ability to precisely tailor the surface properties of substrates is paramount. Surface modification can dictate the biocompatibility of an implant, the sensitivity of a biosensor, or the efficacy of a drug delivery system. Among the most versatile and widely employed methods for surface modification is silanization, a process that involves the covalent attachment of organosilane molecules to a surface.
This guide provides a detailed, objective comparison of two workhorse silanes: Chloro(dimethyl)octylsilane (ODS) and (3-aminopropyl)triethoxysilane (APTES). ODS, a chlorosilane, is renowned for its ability to render surfaces hydrophobic, while APTES, an aminosilane, imparts a hydrophilic character and provides reactive amine groups for further functionalization. Understanding the distinct characteristics and performance of these two silanes is crucial for selecting the appropriate tool for a specific application.
At a Glance: ODS vs. APTES
The fundamental difference between ODS and APTES lies in the functional group they present at the surface. ODS terminates in a nonpolar octyl chain, leading to a low-energy, water-repellent surface. In contrast, APTES exposes a primary amine group, creating a high-energy, water-attracting surface that is amenable to further chemical modification. This core distinction drives their divergent performance in various applications.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes key performance metrics for ODS and APTES on common substrates like glass or silica. It is important to note that absolute values can vary depending on the substrate, deposition method, and experimental conditions.
| Feature | This compound (ODS) | (3-aminopropyl)triethoxysilane (APTES) |
| Surface Wettability | ||
| Water Contact Angle | ~105° - 112° | 40° - 70° |
| Surface Energy | Low | High |
| Layer Properties | ||
| Layer Thickness | Monolayer (~1 nm) | Monolayer or Multilayer (0.5 - >10 nm)[1] |
| Stability | Generally stable in non-aqueous environments; susceptible to hydrolysis of the siloxane bond over time in aqueous media.[2] | Stability is influenced by deposition conditions; amine groups can catalyze hydrolysis of siloxane bonds.[3] |
| Biological Interactions | ||
| Protein Adsorption (e.g., Fibronectin) | Promotes adsorption of adhesion proteins.[4] | Can be used to either reduce non-specific protein adsorption or to covalently immobilize proteins.[5] |
| Cell Adhesion (e.g., Fibroblasts) | Generally supports cell adhesion and spreading.[6] | Promotes cell adhesion, particularly after functionalization with cell-adhesive molecules.[7] |
Chemical Reactivity and Surface Functionalization
The distinct chemical structures of ODS and APTES dictate their reaction mechanisms with hydroxylated surfaces, such as glass, silica, and metal oxides.
ODS, being a chlorosilane, reacts readily with surface hydroxyl groups, forming a stable siloxane bond and releasing hydrochloric acid as a byproduct. APTES, an alkoxysilane, first undergoes hydrolysis of its ethoxy groups to form reactive silanol groups, which then condense with the surface hydroxyls to form siloxane bonds, releasing ethanol. The primary amine group of APTES can also influence the reaction and the final surface properties.
Experimental Design for Comparative Analysis
A systematic approach is essential for a direct and reliable comparison of ODS and APTES. The following workflow outlines a typical experimental design.
Detailed Experimental Protocols
Reproducible and reliable results hinge on meticulous experimental procedures. The following are detailed protocols for the key steps in comparing ODS and APTES.
Substrate Preparation (Glass Slides)
-
Cleaning:
-
Sonicate glass slides in a solution of laboratory detergent for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in acetone for 15 minutes.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Activation (Hydroxylation):
-
Immerse the cleaned slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, treat the slides with oxygen plasma for 5 minutes to generate surface hydroxyl groups.
-
Rinse the slides extensively with DI water and dry under a stream of nitrogen.
-
Surface Silanization
a) this compound (ODS) Deposition (Vapor Phase)
-
Place the activated substrates in a desiccator.
-
In a small vial within the desiccator, add a few drops of ODS.
-
Evacuate the desiccator to a pressure of ~100 mTorr.
-
Allow the silanization to proceed for 2-3 hours at room temperature.
-
Vent the desiccator with nitrogen and remove the slides.
-
Sonicate the slides in toluene for 5 minutes to remove any physisorbed silane.
-
Rinse with ethanol and dry with nitrogen.
b) (3-aminopropyl)triethoxysilane (APTES) Deposition (Solution Phase)
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the activated substrates in the APTES solution for 1 hour at room temperature with gentle agitation.
-
Remove the slides and rinse thoroughly with toluene to remove excess silane.
-
Sonicate in ethanol for 5 minutes.
-
Cure the slides in an oven at 110°C for 30 minutes to promote covalent bond formation.
-
Allow the slides to cool to room temperature.
Surface Characterization
-
Contact Angle Goniometry: Measure the static water contact angle on the modified surfaces using the sessile drop method.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of silicon, carbon, and in the case of APTES, nitrogen. High-resolution scans of the Si 2p, C 1s, and N 1s peaks can provide information about the chemical bonding.
-
Atomic Force Microscopy (AFM): Image the surface topography in tapping mode to assess the homogeneity and roughness of the silane layer.
Protein Adsorption Assay
-
Incubate the ODS- and APTES-modified surfaces in a solution of a model protein (e.g., fibronectin or bovine serum albumin) at a known concentration for a specified time (e.g., 1 hour).
-
Rinse the surfaces thoroughly with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove non-adsorbed protein.
-
Quantify the amount of adsorbed protein using techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), ellipsometry, or a colorimetric protein assay (e.g., BCA assay) after protein elution.
Cell Adhesion Assay
-
Sterilize the modified substrates using an appropriate method (e.g., UV irradiation or ethanol washing).
-
Seed a specific cell type (e.g., fibroblasts) onto the surfaces at a defined density.
-
Incubate the cells under standard cell culture conditions for a set period (e.g., 24 hours).
-
Assess cell adhesion and morphology using microscopy. Cell viability and proliferation can be evaluated using assays such as the MTT assay or by staining for live/dead cells.
Conclusion: Making the Right Choice
The choice between this compound and (3-aminopropyl)triethoxysilane is fundamentally driven by the desired surface properties and the intended application.
-
Choose ODS when the primary goal is to create a hydrophobic, low-energy surface . This is ideal for applications requiring water repellency, preventing non-specific binding of certain biomolecules, or studying cellular responses to hydrophobic cues.
-
Choose APTES when a hydrophilic surface with reactive amine groups is required. This is the preferred choice for applications that involve the covalent immobilization of biomolecules (e.g., antibodies, enzymes, DNA), promoting the adhesion of specific cell types through biofunctionalization, or creating a positively charged surface.
By carefully considering the quantitative data, understanding the underlying chemical mechanisms, and employing rigorous experimental protocols, researchers can confidently select and apply the optimal silane to achieve their desired surface modification goals, ultimately advancing their scientific and developmental endeavors.
References
- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface [mdpi.com]
- 3. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 4. Fibronectin adsorption on hydrophilic and hydrophobic surfaces detected by antibody binding and analyzed during cell adhesion in serum-containing medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein coverage on silicon surfaces modified with amino-organic films: a study by AFM and angle-resolved XPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Organization of Type I Collagen Immobilized on Silanized and Nonsilanized Titanium Surfaces Affects Fibroblast Adhesion and Fibronectin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface Modification of Bioactive Glass Promotes Cell Attachment and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chloro(dimethyl)octylsilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemicals like chloro(dimethyl)octylsilane is paramount. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the proper management of this hazardous material.
Immediate Safety and Handling Precautions:
This compound is a corrosive and water-reactive compound.[1][2][3][4] Upon contact with moisture, it hydrolyzes to form corrosive and toxic hydrogen chloride (HCl) gas.[1] Therefore, stringent safety measures are necessary during handling and disposal. Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).[2][5]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and corrosive vapors.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber) | Prevents skin contact and chemical burns.[4] |
| Body Protection | Chemical-resistant lab coat or apron | Protects against skin contact and clothing contamination. |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or a self-contained breathing apparatus (SCBA) | Necessary when working outside a fume hood or in case of a spill to protect against inhalation of HCl vapors.[6] |
Step-by-Step Disposal Procedure for Small Laboratory Quantities
This procedure outlines the steps for preparing small quantities of this compound waste for collection by a licensed hazardous waste disposal company. The primary method of ultimate disposal is incineration.[1][4]
1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and compatible container.
-
Recommended container materials include glass or high-density polyethylene (HDPE), provided they are dry.
-
Ensure the container has a tightly sealing cap to prevent moisture ingress and vapor escape.[5]
-
Label the container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (corrosive).
2. Neutralization of Residual Material (for empty containers):
-
This procedure should be performed in a chemical fume hood.
-
Slowly and carefully rinse the empty, uncapped container with a suitable inert solvent such as hexane or toluene to dissolve any remaining this compound.
-
Transfer the solvent rinse to a separate, labeled waste container for halogenated organic waste.
-
To neutralize the residual HCl that will form upon exposure to air, cautiously add a 5% aqueous solution of sodium bicarbonate or soda ash to the container.[7] Be prepared for a vigorous reaction and gas evolution (carbon dioxide).
-
Once the reaction has ceased, check the pH of the aqueous solution to ensure it is neutral (pH 6-8).
-
Dispose of the neutralized aqueous solution in accordance with local regulations for aqueous waste.
-
The cleaned and neutralized container can then be disposed of as regular laboratory glassware or plasticware after removing or defacing the hazardous waste label.
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[2]
-
For small spills, use an inert absorbent material, such as sand or vermiculite, to contain the liquid. Do not use combustible materials like paper towels.
-
Do NOT use water on a this compound spill , as this will generate large amounts of corrosive HCl gas.[1][2]
-
Once the spill is absorbed, slowly and carefully add a weak base, such as sodium bicarbonate or soda ash, to neutralize the material. The resulting reaction will produce a solid residue and carbon dioxide.
-
Collect the resulting solid residue in a labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Chemical Compatibility for Waste Storage:
When collecting chemical waste, it is crucial to avoid mixing incompatible substances. This compound is incompatible with:
-
Water and moisture: Reacts to form hydrogen chloride.[1]
-
Strong bases: Can react vigorously.[5]
-
Alcohols: Can react to form alkoxysilanes and hydrogen chloride.
-
Metals: May cause corrosion.[5]
Always store this compound waste in a separate, dedicated container away from these materials.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. osti.gov [osti.gov]
- 4. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chloro(dimethyl)octylsilane
For researchers and scientists in the dynamic field of drug development, the safe handling of reactive chemical compounds is paramount. Chloro(dimethyl)octylsilane, a valuable reagent in organic synthesis, demands meticulous safety protocols due to its hazardous properties.[1] This guide provides essential, step-by-step safety and logistical information to ensure its handling and disposal are conducted with the utmost care, safeguarding both personnel and research integrity.
Immediate Safety and Hazard Profile
This compound is a corrosive and combustible liquid that reacts with moisture.[2][3][4] This reactivity, particularly with water, produces corrosive hydrochloric acid gas, posing significant risks.[2][4] Understanding its hazard profile is the first step in safe handling.
Hazard Summary
| Hazard | Description | Primary Risk |
|---|---|---|
| Skin Corrosion | Causes severe skin burns upon contact.[3][5] | Direct contact can cause immediate and severe tissue damage. |
| Eye Damage | Causes serious, potentially irreversible eye damage.[3][5] | Splashes can lead to permanent vision loss. |
| Respiratory Irritation | Vapors and mists may cause respiratory tract irritation.[1] | Inhalation can lead to coughing, shortness of breath, and irritation of mucous membranes. |
| Water Reactivity | Reacts with water or moisture, liberating toxic and corrosive hydrogen chloride gas.[2][4][6] | Can create a hazardous atmosphere and pressure buildup in containers. |
| Combustibility | Classified as a combustible liquid.[3] | Requires precautions against heat, sparks, and open flames.[7][8] |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is non-negotiable. The following equipment must be worn at all times when handling this compound.
| Body Area | Required PPE | Specifications & Best Practices |
| Eyes & Face | Chemical Safety Goggles & Full-Face Shield | Goggles must meet ANSI Z.87.1 standards.[9] A face shield must be worn over goggles to protect against splashes.[9][10] |
| Hands | Chemical-Resistant Gloves | Use nitrile or neoprene gloves.[4] Inspect gloves for any signs of degradation before each use. Use proper glove removal technique to avoid skin contact and dispose of them after use. |
| Body | Flame-Retardant, Chemical-Resistant Lab Coat or Apron | Wear a lab coat that is fully buttoned.[9] For larger quantities, a chemical-resistant apron or coveralls should be used.[10] Contaminated clothing must be removed immediately and washed before reuse.[5][6][7] |
| Respiratory | NIOSH-Approved Respirator (if necessary) | All handling must occur in a certified chemical fume hood to prevent vapor inhalation.[4][6][11] If engineering controls are insufficient or in case of a spill, a NIOSH-approved respirator with an organic vapor (Type A) cartridge is required.[1][8] |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted.[9][12] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow minimizes risk.
1. Preparation and Engineering Controls:
-
Ventilation: Confirm that the chemical fume hood is operational and has a valid certification.
-
Safety Equipment: Ensure an emergency safety shower and eyewash station are unobstructed and have been recently tested.[5][7]
-
Area Clearance: Remove all sources of water, moisture, and incompatible materials (strong bases, metals, alcohols) from the handling area.[5][6][8]
-
Equipment: Use only explosion-proof and non-sparking tools and equipment.[7][8] Ground and bond containers during transfer to prevent static discharge.[7]
2. Chemical Handling:
-
Inert Atmosphere: Whenever possible, handle the chemical under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[8]
-
Containment: Keep the container tightly closed when not in use.[5][6][7]
-
Dispensing: Dispense the smallest quantity needed for the procedure.
3. Post-Handling and Decontamination:
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, followed by face shield, goggles, and lab coat).
-
Hygiene: Thoroughly wash hands and any exposed skin with soap and water after handling.[5][6]
Caption: Workflow for safe handling of this compound.
Emergency Protocols
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention. [5][7] |
| Skin Contact | Take off immediately all contaminated clothing.[5][7] Rinse skin with copious amounts of water/shower.[5][7] Seek immediate medical attention. [5][7] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention. [5][7] |
| Ingestion | Rinse mouth thoroughly with water.[5][7] DO NOT induce vomiting. [5][7] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. [5][7] |
Spill Response Plan
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Alert: Notify laboratory personnel and the institutional safety officer.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.
-
Contain: Use a dry, inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use water or combustible materials.[6]
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.[6]
Caption: Logic diagram for emergency response procedures.
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Waste Classification: this compound and any materials contaminated with it are classified as hazardous waste.
-
Containment: All waste, including used absorbent materials and contaminated disposable PPE, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[5][6] Do not mix this waste with other chemical waste streams.
-
Storage: Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's licensed professional waste disposal service.[5] All disposal activities must adhere strictly to local, state, and federal regulations.
References
- 1. This compound 97 18162-84-0 [sigmaaldrich.com]
- 2. innospk.com [innospk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. trimaco.com [trimaco.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
